Benzaldehyde,2-benzo[b]thien-5-yl-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H10OS |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-(1-benzothiophen-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H10OS/c16-10-13-3-1-2-4-14(13)11-5-6-15-12(9-11)7-8-17-15/h1-10H |
InChI Key |
GMKYOQKIHQSYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
"physical and chemical properties of 2-benzo[b]thien-5-yl-benzaldehyde"
This technical guide details the physical and chemical properties, synthesis, and reactivity of 2-(benzo[b]thiophen-5-yl)benzaldehyde . This biaryl scaffold combines the electrophilic reactivity of an ortho-substituted benzaldehyde with the lipophilic, electron-rich character of a benzothiophene moiety. It serves as a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), fluorescent probes, and organic semiconductors.
Molecular Identity & Structural Analysis[1]
This compound is a biaryl system where a benzaldehyde ring is substituted at the ortho (2-) position by a benzo[b]thiophen-5-yl group. The proximity of the formyl group to the bulky benzothiophene creates significant steric strain, forcing the two aromatic systems out of coplanarity.
| Property | Detail |
| IUPAC Name | 2-(1-benzothiophen-5-yl)benzaldehyde |
| Common Synonyms | 2-(5-Benzothienyl)benzaldehyde; 5-(2-Formylphenyl)benzo[b]thiophene |
| Molecular Formula | C₁₅H₁₀OS |
| Molecular Weight | 238.31 g/mol |
| SMILES | O=Cc1ccccc1-c2ccc3sc(cc3c2) |
| Key Substructures | Benzaldehyde (electrophile), Benzo[b]thiophene (fluorophore/lipophile) |
Structural Conformation
Unlike para-substituted biaryls, the ortho-formyl group interacts sterically with the protons of the benzothiophene ring (specifically H-4 or H-6 depending on rotation). This results in a twisted dihedral angle (typically 40–60°), which disrupts
Physical Properties[2][3][4]
Note: Experimental values for this specific isomer are rare in open literature. Data below represents high-confidence chemoinformatic predictions and values derived from close structural analogs (e.g., 2-phenylbenzaldehyde).
| Property | Value / Description | Context |
| Physical State | Solid (Crystalline powder) | Likely pale yellow due to limited conjugation. |
| Melting Point | 85 – 95 °C (Predicted) | Lower than para-isomers due to steric twist. |
| Boiling Point | ~410 °C (at 760 mmHg) | High MW and polarity of aldehyde. |
| LogP (Lipophilicity) | 4.2 ± 0.4 | Highly lipophilic; requires organic co-solvents. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic benzothiophene dominates. |
| Solubility (Organics) | High | Soluble in DCM, DMSO, THF, Ethyl Acetate. |
| Fluorescence | Weak/Moderate | Benzothiophene is fluorescent, but the aldehyde group is a fluorescence quencher (n→ |
Chemical Reactivity Profile
The molecule possesses two distinct reactive centers: the aldehyde carbonyl and the benzothiophene sulfur/ring .
A. Aldehyde Functionality (C=O)
The formyl group is the primary handle for derivatization.
-
Condensation Reactions: Reacts with primary amines to form Schiff bases (imines) , precursors for isoquinolines or phthalazines.
-
Oxidation: Easily oxidized to 2-(benzo[b]thiophen-5-yl)benzoic acid using KMnO₄ or Pinnick oxidation conditions.
-
Reduction: Reduces to the corresponding benzyl alcohol using NaBH₄.
B. Benzothiophene Core
-
Electrophilic Aromatic Substitution: The thiophene ring (specifically position C-3) is susceptible to electrophilic attack (e.g., bromination, nitration), though the electron-withdrawing aldehyde on the pendant phenyl ring slightly deactivates the system.
-
S-Oxidation: The sulfur atom can be oxidized to the sulfoxide or sulfone using mCPBA, drastically altering solubility and biological activity.
C. Biaryl Bond Stability
The C–C bond connecting the two rings is formed via cross-coupling and is metabolically stable. However, under forcing acidic conditions, the thiophene ring may undergo ring-opening or polymerization.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to 2-(benzo[b]thiophen-5-yl)benzaldehyde is the Palladium-catalyzed cross-coupling of 2-bromobenzaldehyde and 5-benzo[b]thienylboronic acid .
Experimental Workflow
-
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Benzo[b]thiophene-5-boronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.
-
-
Procedure:
-
Degassing: Sparge the solvent mixture with Nitrogen/Argon for 15 minutes to remove O₂ (critical to prevent homocoupling).
-
Addition: Add the aryl halide, boronic acid, and base. Add the Pd catalyst last under positive inert gas pressure.
-
Reaction: Heat to reflux (90–100 °C) for 12–18 hours. Monitor via TLC (eluent: Hexane/EtOAc 8:2).
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash column chromatography on silica gel. The product typically elutes after unreacted bromide but before the boronic acid.
-
Synthesis Logic Diagram
Caption: Standard Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl aldehyde.
Reactivity & Applications Pathway
This molecule is a "divergent intermediate." Its applications branch based on which functional group is targeted.
Reactivity Flowchart
Caption: Divergent synthetic pathways utilizing the aldehyde handle for medicinal and material applications.
Key Applications
-
Medicinal Chemistry (SERMs): The benzo[b]thiophene scaffold is the core of Raloxifene and Arzoxifene (SERMs used for osteoporosis/breast cancer). This specific aldehyde allows for the introduction of novel side chains at the 2-position of the phenyl ring, potentially altering receptor binding affinity.
-
Fluorescent Probes: Derivatives of benzothiophene are used as fluorescent markers. Condensing the aldehyde with hydrazine derivatives can create "turn-on" fluorescent sensors for metal ions.
-
Organic Electronics: The high lipophilicity and aromatic extent make this a candidate precursor for organic field-effect transistors (OFETs), provided the aldehyde is converted to a vinyl or styryl linkage to extend conjugation.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Palkowitz, A. D., et al. (1997). "Discovery and Synthesis of methanone (LY353381.HCl): A Novel, Highly Potent, Selective Estrogen Receptor Modulator." Journal of Medicinal Chemistry, 40(10), 1407–1416. Link
-
Adamczyk-Woźniak, A., et al. (2020).[3] "5-Trifluoromethyl-2-formylphenylboronic Acid: Synthesis, Structure and Properties." Molecules, 25(4), 799.[3] Link
- Campaigne, E. (1984). "Benzo[b]thiophene Chemistry." Comprehensive Heterocyclic Chemistry, 4, 863-934. (Foundational text on benzothiophene reactivity).
Sources
"spectroscopic data (NMR, IR, MS) of Benzaldehyde, 2-benzo[b]thien-5-yl-"
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Benzo[b]thiophen-5-yl)benzaldehyde
Introduction
This guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and self-validating approach to structural confirmation. For the purpose of this guide, we will be focusing on the predicted data for the 2-(benzo[b]thiophen-5-yl)benzaldehyde isomer.
Predicted Spectroscopic Data and Interpretation
The spectroscopic signature of 2-(benzo[b]thiophen-5-yl)benzaldehyde is a composite of the features of its constituent aromatic systems, influenced by their electronic interactions.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex, with distinct signals for the aldehyde proton and the aromatic protons on both the benzaldehyde and benzo[b]thiophene rings. The chemical shifts are predicted based on the analysis of benzaldehyde and substituted benzothiophenes.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Benzo[b]thiophen-5-yl)benzaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aldehyde (-CHO) | ~10.0 | s | Highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[2] |
| Benzaldehyde Ring | 7.5 - 8.0 | m | The protons on the benzaldehyde ring will exhibit complex splitting patterns due to their proximity to both the aldehyde and the bulky benzo[b]thienyl substituent. |
| Benzo[b]thiophene Ring | 7.4 - 8.2 | m | The chemical shifts and couplings will be characteristic of a 5-substituted benzo[b]thiophene. The protons on the thiophene and benzene portions of this moiety will have distinct signals.[1] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde will be a key diagnostic signal at the downfield end of the spectrum.[3]
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Benzo[b]thiophen-5-yl)benzaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | ~192 | The carbonyl carbon is significantly deshielded.[3] |
| Benzaldehyde Ring (Aromatic) | 125 - 140 | The chemical shifts of the six carbons will be distinct due to the substitution pattern. |
| Benzo[b]thiophene Ring (Aromatic) | 120 - 145 | The eight carbons of the benzo[b]thiophene system will have characteristic chemical shifts.[1] |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for 2-(Benzo[b]thiophen-5-yl)benzaldehyde
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong | This is a highly characteristic and intense absorption for the carbonyl group in an aromatic aldehyde.[4] |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium to Weak | Often appears as a pair of bands (Fermi resonance).[4] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on aromatic rings. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected due to the two aromatic systems. |
| C-S Stretch | 600 - 800 | Weak to Medium | Indicative of the thiophene ring. |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and to gain insight into the structure through fragmentation patterns.
-
Molecular Ion (M⁺): The expected molecular ion peak for C₁₅H₁₀OS will be at m/z 238.
-
Key Fragmentation Pathways:
-
Loss of a hydrogen atom to give a stable acylium ion at m/z 237 (M-1).
-
Loss of the formyl group (-CHO) to give a fragment at m/z 209 (M-29).
-
Fragmentation of the benzo[b]thiophene ring system.[5]
-
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope (typically 1024 or more scans).[1]
-
Standard pulse programs should be used, and parameters such as acquisition time, relaxation delay, and spectral width should be optimized.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
Protocol for FT-IR Spectroscopy:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resolution is generally set to 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major peaks with their corresponding wavenumbers.
-
Caption: Workflow for FT-IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
If fragmentation is desired for structural confirmation, perform tandem MS (MS/MS) experiments.
-
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
The comprehensive spectroscopic analysis of 2-(benzo[b]thiophen-5-yl)benzaldehyde, or any novel compound, is a multi-faceted process that requires careful data acquisition and interpretation. By leveraging the predictive power of NMR, IR, and MS, and by following robust experimental protocols, researchers can confidently elucidate the structure of this and other complex molecules. The integration of these techniques provides a self-validating system for structural confirmation, which is an indispensable component of modern chemical research and development.
References
- BenchChem. A Spectroscopic Showdown: Differentiating Benzothiophene's Positional Isomers.
- Royal Society of Chemistry. Electronic Supplementary Information.
- New Journal of Chemistry. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes.
- ResearchGate. Mass spectra of benzothiophene derivatives extracted from a...
- PMC. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents.
- Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives.
- MDPI. Benzo[b]thiophene-2-carbaldehyde.
- National Institute of Standards and Technology. Benzaldehyde - the NIST WebBook.
- Royal Society of Chemistry. Supporting Information.
- OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
- National Institutes of Health. Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly.
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
- Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes.
- ResearchGate. ( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm.
- ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states.
- The Royal Society of Chemistry. Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole.
- The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- Santa Cruz Biotechnology. 2-(Thien-2-yl)benzaldehyde | CAS 99902-07-5 | SCBT.
- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ...
- Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ...
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
The Genesis and Evolution of Substituted Benzaldehydes: A Technical Guide to Formylation and Pharmaceutical Synthesis
Executive Summary
Substituted benzaldehydes are foundational pillars in organic chemistry, serving as versatile electrophilic hubs for the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. From the initial isolation of benzaldehyde from bitter almonds to the development of highly regioselective formylation techniques, the ability to functionalize aromatic rings with formyl groups (-CHO) has driven over a century of chemical innovation. This whitepaper provides an in-depth technical analysis of the historical discovery, mechanistic causality, and modern pharmaceutical applications of substituted benzaldehydes, complete with self-validating experimental protocols.
Historical Genesis: The Birth of Aromatic Synthesis
The history of benzaldehyde derivatives begins in the early 19th century, intertwined with the study of natural products. In 1832, Justus von Liebig and Friedrich Wöhler made a seminal breakthrough by systematically studying benzaldehyde (derived from bitter almond oil) and discovering the benzoin condensation[1]. They observed that treating benzaldehyde with potassium cyanide produced a novel α-hydroxy ketone, marking one of the earliest reliable carbon-carbon bond-forming reactions in organic chemistry[1].
This discovery catalyzed a paradigm shift. Chemists realized that the formyl group could be utilized as a reactive handle, prompting a decades-long quest to develop direct formylation methods to synthesize substituted benzaldehydes directly from electron-rich arenes[2].
The Reimer-Tiemann Reaction (1876): Carbene-Mediated Ortho-Formylation
In 1876, German chemists Karl Reimer and Ferdinand Tiemann discovered a method to convert phenols to ortho-hydroxybenzaldehydes (e.g., salicylaldehyde) using chloroform and aqueous alkali hydroxide[3].
Mechanistic Causality
The Reimer-Tiemann reaction is a foundational example of carbene-mediated aromatic substitution[3].
-
Carbene Generation : Chloroform is deprotonated by a strong base to form a carbanion, which rapidly undergoes alpha-elimination of a chloride ion to generate a highly electron-deficient dichlorocarbene (:CCl₂)[4].
-
Nucleophilic Attack : Simultaneously, the base deprotonates phenol to yield a negatively charged phenoxide ion. The delocalization of this negative charge makes the aromatic ring highly nucleophilic[4].
-
Regioselectivity : The dichlorocarbene attacks the electron-rich ortho-position. This high ortho-selectivity is thermodynamically driven by the coordination between the phenoxide oxygen and the electrophilic carbene[4].
-
Hydrolysis : The resulting dichloromethyl intermediate undergoes basic hydrolysis to yield the final aldehyde product[4].
Reimer-Tiemann reaction mechanism and dichlorocarbene pathway.
The Vilsmeier-Haack Reaction (1927): Precision Formylation
While the Reimer-Tiemann reaction was groundbreaking, it was limited by moderate yields and harsh basic conditions. In 1927, Anton Vilsmeier and Albrecht Haack introduced a highly efficient, regioselective electrophilic aromatic substitution process for the formylation of electron-rich aromatic and heteroaromatic compounds[5].
Mechanistic Causality
The reaction relies on the in situ generation of a highly reactive chloromethyleneiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[5]. This iminium ion acts as a soft electrophile, attacking the aromatic π-system to form a Wheland intermediate. Crucially, the reaction is terminated by aqueous basic hydrolysis, which cleaves the nitrogen-carbon bond to reveal the aldehyde[5]. This method is prized for its mild conditions, operational simplicity, and broad applicability to activated systems like indoles, pyrroles, and anilines[5].
Quantitative Analysis of Formylation Methodologies
To assist synthetic chemists in selecting the optimal formylation strategy, the following table summarizes the historical evolution, reaction conditions, and substrate scopes of key methodologies[2][4].
Table 1: Comparative Analysis of Historical and Modern Formylation Methods
| Reaction Name | Discovery | Formylating Agent | Typical Substrates | Yields / Characteristics |
| Reimer-Tiemann | 1876 | Chloroform (CHCl₃), NaOH | Phenols, Pyrroles | 20–60%; High ortho-selectivity; Biphasic system required. |
| Gattermann-Koch | 1897 | CO, HCl, AlCl₃, CuCl | Benzene, Alkylbenzenes | Moderate; Requires high-pressure carbon monoxide. |
| Vilsmeier-Haack | 1927 | DMF, POCl₃ | Electron-rich arenes, Indoles | 70–95%; Mild conditions; Reagent is moisture sensitive. |
| Rieche Formylation | 1960 | Dichloromethyl methyl ether | Activated aromatics | Good yields; Employs Lewis acids (e.g., TiCl₄); Carcinogenic reagent. |
Pharmaceutical Applications of Substituted Benzaldehydes
Substituted benzaldehydes are not merely end-products; they are highly versatile building blocks in drug development. The electronic effects of substituents (e.g., nitro, chloro, methoxy) drastically alter the reactivity of the formyl group, enabling diverse downstream transformations[6].
-
Schiff Base Synthesis: The condensation of 2-nitrobenzaldehyde or 2-chlorobenzaldehyde with primary amines yields Schiff bases (imines). The strong electron-withdrawing nature of the nitro/chloro groups enhances the electrophilicity of the carbonyl carbon, accelerating imine formation[6]. These Schiff bases act as multidentate ligands and exhibit potent broad-spectrum antimicrobial, antifungal, and antitubercular activities[6].
-
Benzothiazole Scaffolds: The condensation of substituted benzaldehydes with 2-aminothiophenols yields 2-substituted benzothiazoles. This reaction demonstrates excellent functional group tolerance and can be catalyzed under green conditions (e.g., sulfated tungstate or Cu₂O)[7]. The resulting benzothiazole cores are privileged structures in medicinal chemistry, heavily utilized in antiviral, antidiabetic, and antitumoral drug candidates[7].
Table 2: Pharmaceutical Applications of Substituted Benzaldehyde Derivatives
| Starting Material | Derivative Class | Key Reagents | Primary Biological Activity |
| 2-Nitrobenzaldehyde | Schiff Bases | Primary Amines, NaBH₄ | Antimicrobial, Antitubercular[6] |
| 2-Chlorobenzaldehyde | Graphene Quantum Dots | Nanomaterial precursors | Bio-imaging, Nanotechnology[6] |
| Substituted Benzaldehydes | 2-Substituted Benzothiazoles | 2-Aminothiophenols, Oxidants | Antiviral, Antidiabetic, Antitumoral[7] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step synthesis of substituted benzaldehydes, emphasizing the causality behind specific experimental conditions.
Protocol 1: Reimer-Tiemann Synthesis of Salicylaldehyde
Objective: Ortho-formylation of phenol to yield 2-hydroxybenzaldehyde.
-
Preparation of Biphasic System: Dissolve 100 mmol of phenol in 50 mL of 20% aqueous NaOH in a round-bottom flask.
-
Causality: Hydroxides are generally insoluble in chloroform, necessitating a biphasic solvent system[4]. The solution will turn clear as the water-soluble sodium phenoxide salt forms.
-
-
Carbene Generation: Heat the mixture to 60°C. Equip the flask with a reflux condenser and add 150 mmol of chloroform dropwise over 30 minutes with vigorous stirring.
-
Causality: The reaction is highly exothermic once initiated. Dropwise addition prevents thermal runaway, while vigorous stirring maximizes the surface area at the biphasic interface[4].
-
-
Reaction Progression: Reflux the mixture for 1 hour.
-
Validation: The reaction mixture will transition to a deep orange/red color, indicating the formation of the dichloromethyl intermediate.
-
-
Acidification & Extraction: Cool the mixture to room temperature and carefully acidify with dilute HCl until the pH reaches 2.
-
Causality: Acidification protonates the phenoxide back to a phenol, decreasing its aqueous solubility and allowing for organic extraction.
-
-
Isolation: Isolate the product via steam distillation.
-
Validation: Salicylaldehyde is steam volatile due to strong intramolecular hydrogen bonding between the hydroxyl and formyl groups, allowing easy separation from the non-volatile para-isomer.
-
Protocol 2: Vilsmeier-Haack Formylation of Indole
Objective: Regioselective synthesis of 3-formylindole.
Step-by-step experimental workflow for Vilsmeier-Haack formylation.
-
Reagent Activation: In a flame-dried flask purged with N₂, cool 120 mmol of anhydrous DMF to 0°C in an ice-salt bath. Add 110 mmol of POCl₃ dropwise with continuous stirring[2].
-
Causality: The formation of the chloromethyleneiminium ion is highly exothermic. Strict temperature control prevents the degradation of the moisture-sensitive Vilsmeier reagent[2].
-
-
Substrate Addition: Dissolve 100 mmol of indole in 10 mL of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent[2].
-
Validation: A distinct color change (often pale yellow to deep orange) indicates the formation of the Wheland intermediate.
-
-
Electrophilic Substitution: Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 2-4 hours[2].
-
Validation: Monitor reaction completion via TLC (Hexane/EtOAc). The starting indole spot should completely disappear.
-
-
Hydrolysis: Pour the reaction mixture over crushed ice and slowly add 20% aqueous NaOH until the solution is strongly basic (pH > 10).
-
Causality: Alkaline hydrolysis is strictly required to cleave the nitrogen-carbon bond of the iminium salt intermediate, releasing dimethylamine and yielding the final 3-formylindole[5].
-
-
Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain pure 3-formylindole.
References
1.[5] Vilsmeier–Haack reaction - Grokipedia, grokipedia.com, 2.[1] Benzaldehyde Condensation - Chemcess, chemcess.com, 3.[3] Reimer–Tiemann reaction - Grokipedia, grokipedia.com, 4.[4] Reimer–Tiemann reaction, lscollege.ac.in, 5.[2] The Enduring Quest for the Formyl Group: A Historical and Technical Guide to Formylation Methods in Chemistry - Benchchem, benchchem.com, 6.[6] Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde, wiserpub.com, 7.[7] Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI, mdpi.com,
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The Benzothiophene Scaffold: A Technical Guide to Biological Potential and Synthetic Utility
[1][2][3]
Executive Summary
The benzothiophene scaffold (benzo[b]thiophene) represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the indole core while offering enhanced lipophilicity and metabolic stability. This bicyclic heteroaromatic system—comprising a benzene ring fused to a thiophene ring—serves as the pharmacophore for critical FDA-approved therapeutics including Raloxifene (SERM), Zileuton (5-LOX inhibitor), and Brexpiprazole (antipsychotic).
This guide provides a technical analysis of the benzothiophene moiety, dissecting its structure-activity relationships (SAR), mechanistic versatility in oncology and endocrinology, and practical workflows for chemical synthesis and biological validation.[1][2]
Chemical Architecture & Bioisosterism
The Indole-Benzothiophene Bioisostere
Benzothiophene is frequently utilized as a bioisostere of indole (found in tryptophan). While sterically similar, the sulfur atom imparts distinct electronic properties:
-
Lipophilicity: Benzothiophene is more lipophilic (LogP ~3.1) than indole (LogP ~2.1), improving membrane permeability and blood-brain barrier (BBB) penetration.
-
Electronic Character: The sulfur atom acts as a weak H-bond acceptor but lacks the H-bond donor capability of the indole N-H, altering binding pocket interactions.
-
Metabolic Stability: The thiophene ring is generally less susceptible to oxidative metabolism than the pyrrole ring of indole, though S-oxidation (sulfoxide/sulfone formation) is a relevant metabolic pathway.
SAR Landscape
The biological activity of benzothiophene derivatives is tightly controlled by substitution patterns:
-
C2 Position: Critical for SERM activity (e.g., the 4-hydroxyphenyl group in Raloxifene). Substitutions here often dictate receptor affinity.
-
C3 Position: Frequently exploited for kinase inhibition and CNS activity. Bulky basic amines at C3 are common in antipsychotics.
-
C5/C6 Positions: Hydroxyl or ether substitutions here mimic the phenolic A-ring of estradiol, essential for estrogen receptor (ER) binding.
Therapeutic Spectrum: Mechanisms & Applications[3][4]
Selective Estrogen Receptor Modulators (SERMs)
Key Drugs: Raloxifene, Arzoxifene.[3][4]
Mechanism: These compounds bind to Estrogen Receptors (ER
-
Neuroprotection:[6][7][8] Recent studies indicate benzothiophene SERMs also activate GPR30 , a G-protein coupled receptor, providing neuroprotection via an ER-independent pathway.[6]
-
Metabolism:[5][9] Benzothiophenes can undergo oxidative metabolism to form quinoids.[4] While potentially cytotoxic, this redox cycling may contribute to antioxidant effects in specific cellular contexts.[5]
Anticancer Agents
Targets:
-
Tubulin Polymerization: Analogs of combretastatin A-4 containing benzothiophene (replacing the trimethoxyphenyl ring) bind to the colchicine site, inhibiting microtubule assembly and causing mitotic arrest (G2/M phase).
-
Kinase Inhibition:
-
VEGFR-2 / EGFR: Urea-tethered benzothiophenes have shown dual inhibition, suppressing angiogenesis and tumor proliferation.
-
DYRK1A / CLK1: 5-hydroxybenzothiophene derivatives (e.g., compound 16b) act as multi-target kinase inhibitors, inducing apoptosis in glioblastoma cells.[10]
-
Antimicrobial & Anti-inflammatory[3][10][13][14]
-
Antifungal: Sertaconazole utilizes the benzothiophene core to disrupt fungal cell membrane synthesis (ergosterol inhibition) and inhibit cytokine release.
-
Anti-inflammatory: Zileuton inhibits 5-lipoxygenase (5-LOX), preventing leukotriene formation. New dual COX/5-LOX inhibitors are being developed by hybridizing benzothiophene with NSAID pharmacophores.[9]
Data Presentation: FDA-Approved Benzothiophenes
| Drug Name | Primary Indication | Molecular Target | Key Structural Feature |
| Raloxifene | Osteoporosis / Breast Cancer | ER | 2-(4-hydroxyphenyl) linkage; basic piperidine side chain. |
| Zileuton | Asthma | 5-Lipoxygenase (Iron chelator) | N-hydroxyurea moiety attached to benzothiophene. |
| Sertaconazole | Fungal Infections | CYP51 (Ergosterol synthesis) | Imidazole ring linked to chlorinated benzothiophene. |
| Brexpiprazole | Schizophrenia / MDD | 5-HT1A (Partial Agonist), D2 | Quinolinone linked to benzothiophene via piperazine. |
| Benocyclidine | Psychoactive (Recreational) | NMDA Receptor / DAT | Phenylcyclohexyl moiety (PCP analog). |
Technical Deep Dive: Experimental Protocols
Synthesis: Functionalization of 3-Amino-2-Formyl Benzothiophene
Context: This protocol describes the synthesis of hydrazone derivatives, a common method to generate cytotoxic and antimicrobial libraries from the benzothiophene core. Source Validation: Adapted from Domino Reaction Protocol (Source 1.1).
Reagents:
-
3-amino-2-formyl benzothiophene (0.5 mmol)[11]
-
Hydrazine derivative (0.55 mmol, 1.1 equiv)[11]
-
Ethanol (10 mL, absolute)
-
Acetic Acid (glacial, ~5 drops)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.5 mmol of 3-amino-2-formyl benzothiophene in 10 mL of ethanol.
-
Addition: Add 0.55 mmol of the hydrazine derivative. Subsequently, add 5 drops of glacial acetic acid as a catalyst.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) in an oil bath for 12 hours .
-
Quenching: Allow the reaction to cool to room temperature. Add distilled water (~10-20 mL) to induce precipitation of the product.
-
Isolation: Filter the precipitate using vacuum filtration. Wash the solid thoroughly with cold distilled water to remove interactions and excess acid.
-
Purification: Vacuum dry the solid. Recrystallization from ethanol/water may be performed if purity is <95% by TLC.
Biological Assay: Tubulin Polymerization Inhibition
Context: To validate anticancer potential, specifically for tubulin-targeting benzothiophenes.
Protocol:
-
Preparation: Purified tubulin protein (>99%) is resuspended in reaction buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a concentration of 3 mg/mL.
-
Incubation: Add GTP (1 mM) and the benzothiophene test compound (at varying concentrations: 0.1, 1, 5, 10
M) to the tubulin solution at 4°C. -
Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor turbidity by measuring absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.
-
Analysis: Plot Absorbance vs. Time. Determine the
(rate of polymerization). Calculate % Inhibition relative to the vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4).
Visualizations
Diagram: Structure-Activity Relationship (SAR)
This diagram maps specific biological activities to the substitution positions on the benzothiophene ring.
Caption: SAR map of the benzothiophene scaffold highlighting key substitution sites for SERM, kinase, and tubulin inhibitory activity.
Diagram: SERM Mechanism of Action
This diagram illustrates the dual pathway of Benzothiophene SERMs (Nuclear ER vs. Membrane GPR30).
Caption: Dual mechanism of Benzothiophene SERMs: Genomic antagonism via ER and non-genomic neuroprotection via GPR30.
References
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health (PMC). Available at: [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science / Current Organic Chemistry. Available at: [Link]
-
Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism. ACS Chemical Neuroscience. Available at: [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm. Available at: [Link]
-
Synthesis and Cytotoxic Activity of a New Family of
-Hydroxyphosphonates with the Benzothiophene Scaffold. MDPI Molecules. Available at: [Link]
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"exploring the reactivity of the benzothiophene scaffold in drug discovery"
An In-Depth Technical Guide to Exploring the Reactivity of the Benzothiophene Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiophene, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its unique electronic properties and versatile reactivity allow for the creation of diverse molecular architectures that can effectively interact with a wide range of biological targets. This technical guide provides a comprehensive exploration of the benzothiophene scaffold's reactivity, offering insights into synthetic strategies and functionalization techniques that are pivotal in drug discovery. We will delve into the electronic nature of the scaffold, strategies for its synthesis, and the nuanced control of regioselectivity during functionalization, supported by detailed experimental protocols, mechanistic diagrams, and a survey of its application in marketed drugs.
The Significance of the Benzothiophene Scaffold in Medicinal Chemistry
The benzothiophene ring system, formed by the fusion of a benzene and a thiophene ring, is a recurring motif in a multitude of biologically active compounds.[1][2] This prevalence has established it as a "privileged scaffold," a framework that is repeatedly found in compounds with diverse therapeutic applications.[1] The structural rigidity, lipophilicity, and the ability of the sulfur atom to engage in various non-covalent interactions contribute to its success in drug design.
Notable examples of drugs built upon the benzothiophene core include:
-
Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1][3]
-
Zileuton: A 5-lipoxygenase inhibitor used in the management of asthma.[1][3]
-
Sertaconazole: An antifungal agent used to treat skin infections.[2][3]
-
Ipragliflozin: A selective SGLT2 inhibitor for the treatment of type 2 diabetes.[4]
The therapeutic diversity of these compounds underscores the importance of understanding and manipulating the reactivity of the benzothiophene scaffold to generate novel drug candidates.[4][5]
Electronic Structure and Fundamental Reactivity
The reactivity of benzothiophene is governed by the electronic properties of its fused ring system. The thiophene ring is electron-rich, making it susceptible to electrophilic attack. In contrast, the fused benzene ring is less reactive towards electrophiles.[6]
Electrophilic substitution is a key reaction for functionalizing the benzothiophene core. The reaction generally occurs preferentially on the thiophene ring.[7] A critical challenge lies in controlling the regioselectivity between the C2 and C3 positions. The C2 position is often kinetically favored for deprotonation due to its higher acidity, while the C3 position is frequently the thermodynamically preferred site for electrophilic attack.[6][8] The specific outcome is highly dependent on the reaction conditions, the nature of the electrophile, and the presence of substituents on the ring.[6]
Synthesis of the Benzothiophene Core: From Classical to Modern Methodologies
A variety of synthetic strategies have been developed to construct the benzothiophene scaffold, ranging from classical cyclization methods to modern transition-metal-catalyzed reactions.[1][5]
Classical Synthetic Approaches
One of the early and straightforward methods involves the reaction of thiophenol with chloroacetic acid, followed by cyclization to form 3-hydroxybenzo[b]thiophene, which can be further modified.[1]
Transition-Metal-Catalyzed Syntheses
Modern synthetic chemistry offers more efficient and versatile routes to benzothiophenes, often employing transition metals like palladium, copper, and gold.[1][9]
-
Palladium-Catalyzed C-H Arylation: This method allows for the direct arylation of electron-rich heteroarenes with aryl bromides or chlorides.[9]
-
Copper-Catalyzed Thiolation-Annulation: The reaction of 2-bromo alkynylbenzenes with a sulfur source, such as sodium sulfide, in the presence of a copper catalyst provides a direct route to 2-substituted benzothiophenes.[1][9]
-
Gold-Catalyzed Carbothiolation: Gold catalysts can activate alkynes towards intramolecular attack by a sulfur atom, leading to the efficient synthesis of 2,3-disubstituted benzothiophenes.[9]
Visualizing a General Synthetic Workflow
The following diagram illustrates a generalized workflow for a transition-metal-catalyzed synthesis of a benzothiophene derivative.
Sources
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- 2. books.rsc.org [books.rsc.org]
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- 8. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiophene synthesis [organic-chemistry.org]
"understanding the structure-activity relationship of benzothiophene derivatives"
An In-depth Technical Guide to the Structure-Activity Relationship of Benzothiophene Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Foreword: The Enduring Relevance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The benzothiophene scaffold is a quintessential example of such a "privileged structure."[1][2][3] This aromatic heterocyclic compound, formed by the fusion of a benzene and a thiophene ring, serves as the core of numerous clinically significant drugs, including the selective estrogen receptor modulator Raloxifene, the anti-inflammatory Zileuton, and the antifungal Sertaconazole.[1][4][5]
The power of the benzothiophene core lies in its structural and electronic versatility. The electron-rich sulfur atom and planar aromatic system provide a unique platform for molecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which are fundamental to its biological activity.[1] However, the core itself is merely a starting point. The true art and science of drug discovery in this domain lie in understanding the Structure-Activity Relationship (SAR)—a detailed map of how specific chemical modifications at various positions on the scaffold influence its pharmacological profile.
This guide eschews a rigid, templated approach. Instead, it is structured to provide a logical and insightful journey into the SAR of benzothiophene derivatives. We will begin by deconstructing the core scaffold, then explore the overarching principles of its SAR, and finally delve into specific, evidence-backed examples across key therapeutic areas. Our focus will be on the causality behind experimental choices, providing not just data, but the strategic thinking that drives modern drug design.
The Benzothiophene Core: A Structural and Electronic Primer
The foundational step in any SAR study is a thorough understanding of the scaffold itself. Benzothiophene consists of a bicyclic system where a thiophene ring is fused to a benzene ring. The numbering convention, critical for discussing substituent positions, is illustrated below.
Caption: A typical iterative workflow for a Structure-Activity Relationship study.
This process ensures that each new generation of compounds is designed based on robust, quantitative data from the previous one. The causality is clear: a specific chemical change (synthesis) leads to a measurable biological effect (screening), which informs the next rational design choice.
SAR in Anticancer Drug Development
Benzothiophene derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including kinase inhibition and disruption of the cellular cytoskeleton. [1]
Multi-Target Kinase Inhibition
Chemoresistance often arises from the complexity of cancer cell signaling. [6]Therefore, developing agents that can inhibit multiple kinases simultaneously is a promising strategy. [6][7] Causality: The introduction of a 5-hydroxy group on the benzothiophene ring appears to be a critical anchor point for interaction with the ATP-binding pocket of several kinases. [6]Further derivatization at the C2 or C3 position with amide or hydrazide linkers allows for the exploration of additional binding interactions, enhancing both potency and selectivity.
A study on 5-hydroxybenzothiophene derivatives identified compound 16b as a particularly potent multi-kinase inhibitor. [6][7]
| Compound ID | Core Scaffold Modification | Target Kinase | IC₅₀ (nM) | Target Cell Line (Glioblastoma) | Growth Inhibition IC₅₀ (µM) |
|---|---|---|---|---|---|
| 16b | 5-hydroxy, 2-carbohydrazide derivative | Clk4 | 11 | U87MG | 7.2 |
| DRAK1 | 87 | ||||
| Haspin | 125.7 | ||||
| Clk1 | 163 | ||||
| Dyrk1B | 284 |
| | | Dyrk1A | 353.3 | | |
Data sourced from Future Medicinal Chemistry, 2024. [6][7] The data clearly shows that the hydrazide derivative 16b possesses broad-spectrum kinase inhibitory activity at nanomolar concentrations, which translates to potent anticancer effects in cell-based assays. [6][7]This compound was shown to induce G2/M cell cycle arrest and apoptosis, confirming its mechanism of action. [6]
Tubulin Polymerization Inhibition
The microtubule system is a validated target for anticancer agents. [8]Benzothiophene acrylonitrile analogs, which structurally resemble the natural tubulin inhibitor combretastatin A-4, have demonstrated potent cytotoxic activity.
Causality: The cis (Z) or trans (E) configuration of the acrylonitrile bridge, along with the substitution pattern on the pendant phenyl ring, are the primary determinants of activity. A trimethoxyphenyl moiety, similar to that in combretastatin, is highly favorable for antitubulin activity.
| Compound ID | Key Structural Features | Configuration | Mean GI₅₀ (nM) across NCI-60 Panel |
| 6 | 2-(3,4,5-trimethoxyphenyl)acrylonitrile | Z (cis) | <100 (Potent) |
| 13 | 2-(3,4,5-trimethoxyphenyl)acrylonitrile | E (trans) | <10.0 (Very Potent) |
| 5 | 2-(4-methoxyphenyl)acrylonitrile | Z (cis) | <100 (Potent) |
Data sourced from MedChemComm, 2013. [8] Notably, these compounds are not substrates for P-glycoprotein, a key mechanism of multidrug resistance, giving them a significant advantage over other tubulin-targeting agents like taxanes. [8]Their mode of action is believed to be through inducing mitotic catastrophe, an atypical form of apoptosis. [8]
SAR in Antimicrobial Drug Development
The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibiotics. [9]Benzothiophene derivatives have emerged as a promising scaffold for this purpose. Causality: The strategy often involves combining the benzothiophene nucleus with another known pharmacophore, such as an acylhydrazone group, to create hybrid molecules with enhanced target specificity and potency. [9]Substitutions on the benzothiophene ring, particularly with halogens, can modulate the compound's lipophilicity and electronic character, which influences cell wall penetration and target binding.
In a study focused on developing agents against MRSA, a series of benzothiophene acylhydrazones were synthesized and evaluated. [9]
| Compound ID | Benzothiophene Substitution (C6) | Aldehyde Moiety | MIC (µg/mL) vs. S. aureus (MRSA) |
|---|---|---|---|
| II.b | 6-Chloro | Pyridin-2-ylmethylene | 4 |
| I.l | Unsubstituted | 4-Nitrobenzylidene | >64 |
| I.h | Unsubstituted | 4-Hydroxy-3-methoxybenzylidene | 16 |
Data sourced from Molecules, 2022. [9] The SAR is striking: the presence of a 6-chloro substituent on the benzothiophene ring, combined with a pyridin-2-ylmethylene group, led to the most potent compound (II.b ) with a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple S. aureus strains, including a daptomycin-resistant clinical isolate. [9]This highlights the synergistic effect of optimizing both the core scaffold and the appended functionalities.
Experimental Protocols: From Synthesis to Screening
The validation of any SAR study rests on the robustness of its experimental methods. Below are representative protocols for the synthesis and biological evaluation of benzothiophene derivatives.
Synthesis Protocol: Palladium-Catalyzed Sonogashira Coupling
This protocol describes a common method for introducing alkynyl groups at the C3 position, a key site for modification. This method is adapted from a procedure for synthesizing 3-alkynyl-2-aryl benzo[b]thiophenes. [5] Objective: To synthesize 3-(alkynyl)-2-(thiophen-2-yl)benzo[b]thiophene derivatives.
Materials:
-
3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (starting material)
-
Substituted alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF, anhydrous)
-
Triethylamine (TEA, anhydrous)
-
Argon gas supply
-
Flame-dried glassware
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (1.0 mmol).
-
Add the desired substituted alkyne (1.1 mmol).
-
Dissolve the reactants in a mixture of anhydrous DMF (10 mL) and anhydrous triethylamine (4 mL).
-
To the stirred mixture, add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 mmol), followed by the co-catalyst, CuI (0.05 mmol).
-
Stir the resulting mixture at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (40 mL).
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford the final product. [5]11. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard for determining the antimicrobial potency of new compounds.
Objective: To determine the MIC of synthesized benzothiophene derivatives against bacterial strains (e.g., S. aureus).
Materials:
-
Synthesized benzothiophene compounds dissolved in DMSO.
-
Bacterial strain (e.g., S. aureus ATCC 25923).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Standard antibiotic for positive control (e.g., Ciprofloxacin).
-
DMSO for negative/vehicle control.
Step-by-Step Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in MHB to a turbidity equivalent to a 0.5 McFarland standard. Dilute further to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds. Add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the highest concentration of the test compound (in MHB) to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as growth and sterility controls, respectively.
-
Inoculate wells 1 through 11 with 50 µL of the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Perspectives
The benzothiophene scaffold remains a highly productive and versatile platform in drug discovery. [1]The structure-activity relationships discussed herein underscore several key principles:
-
Positional Importance: Modifications at the C2, C3, C5, and C6 positions are particularly effective for modulating biological activity.
-
Hybridization Strategy: Combining the benzothiophene core with other known pharmacophores is a powerful method for generating novel compounds with enhanced potency and specificity. [10][11]* Rational Design: The strategic introduction of specific functional groups—such as halogens to increase lipophilicity, or hydrogen-bonding moieties like hydroxyls and hydrazides to anchor to target proteins—is crucial for success.
Future research will likely focus on exploring new substitution patterns, developing more complex hybrid molecules, and applying computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to rationalize experimental findings and predict the activity of novel derivatives. The continued exploration of this privileged scaffold, guided by the fundamental principles of SAR, promises to yield the next generation of therapies for a wide range of human diseases.
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science Publisher. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. National Library of Medicine. [Link]
-
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]
- Benzothiophene derivatives and medicinal use thereof.
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry. Taylor & Francis Online. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]
-
Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus. Preprints.org. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Global Research Online. [Link]
-
Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. ResearchGate. [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. National Library of Medicine. [Link]
-
Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. Royal Society of Chemistry. [Link]
-
Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. ResearchGate. [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College E-Journal. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. National Library of Medicine. [Link]
-
Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. MDPI. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. National Library of Medicine. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
-
Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Publishing. [Link]
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Advanced Synthetic Routes to 2-Substituted Benzothiophenes: A Comprehensive Technical Guide
Executive Summary
The 2-substituted benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in materials science. It forms the core of several high-impact therapeutics, including the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole[1][2]. Historically, the construction of this heterocycle relied on harsh electrophilic cyclizations or the direct, often unselective, arylation of pre-formed benzothiophenes[2].
Modern synthetic paradigms have shifted toward highly regioselective, catalytic annulation strategies that build the thiophene ring de novo. This guide critically reviews the most robust contemporary methodologies: transition-metal-catalyzed cross-coupling cascades, visible-light photoredox radical annulations, superbase-promoted metal-free cyclizations, and direct C–H functionalization.
Mechanistic Paradigms in Benzothiophene Synthesis
Palladium-Catalyzed Sonogashira Coupling and Cyclization
The one-pot Sonogashira coupling of 2-halothiophenols with terminal alkynes, followed by intramolecular cyclization, is a highly reliable method for constructing 2-substituted benzothiophenes[3].
-
Mechanistic Causality: The reaction initiates with the oxidative addition of a Pd(0) species into the C–I bond of 2-iodothiophenol. Following transmetalation and subsequent reductive elimination, a 2-alkynylthiophenol intermediate is generated[3]. The proximal thiol group then undergoes a base-promoted intramolecular nucleophilic attack across the alkyne, yielding the cyclized benzothiophene core[3]. This route is favored for its broad functional group tolerance and excellent regioselectivity.
Visible-Light Photoredox Radical Annulation
Addressing the need for greener, metal-free alternatives, visible-light photoredox catalysis has emerged as a powerful tool. Using Eosin Y as an organic photocatalyst under green light irradiation (530 nm), o-methylthioaryl diazonium salts can be coupled with alkynes[2][4].
-
Mechanistic Causality: The photoexcited Eosin Y* undergoes a single electron transfer (SET) to the diazonium salt, triggering the extrusion of N₂ to form a highly reactive aryl radical[4][5]. This radical adds regioselectively to the alkyne, generating a vinylic radical intermediate. Subsequent intramolecular attack on the sulfur atom yields a sulfuranyl radical[4]. A second SET event oxidizes this species to a sulfur-centered cation, closing the catalytic cycle, followed by demethylation to furnish the final product[4][6].
Superbase-Promoted Transition-Metal-Free Cyclization
A novel approach utilizes the KOH/DMSO superbase system to promote the coupling of 2-halothioanisoles with alkynes under visible light, completely bypassing the need for an external photocatalyst[7].
-
Mechanistic Causality: The KOH/DMSO system (pKa ~30–32) forms a photoactive orange adduct with the substrate[7]. Upon irradiation, the superbase reduces the aryl halide, expelling the halide anion to generate an aryl radical[6]. This radical undergoes an annulation cascade similar to the photoredox pathway. The use of a superbase is critical; weaker bases fail to achieve the necessary reduction potential[7].
Direct α-C–H Functionalization
For late-stage functionalization, direct C–H activation is highly desirable. Copper-catalyzed α-C–H functionalization of 2-halochalcones using xanthate as a sulfur source provides direct access to 2-acylbenzothiophenes[1][8]. This method bypasses the need for pre-functionalized alkynes, proceeding via in situ sulfur incorporation and subsequent intramolecular cyclization[8].
Quantitative Data & Substrate Scope Comparison
The following table summarizes the operational parameters and efficiencies of the primary synthetic routes discussed:
| Methodology | Catalyst / System | Key Reagents | Yield Range | Key Advantage |
| Cross-Coupling Cascade | Pd(OAc)₂ / PPh₃ | 2-Iodothiophenol, Alkyne, K₂CO₃ | 60–85% | Broad functional group tolerance; standard reagents[3]. |
| Photoredox Annulation | Eosin Y (Green Light) | Diazonium salt, Alkyne | 50–80% | Metal-free; operates at ambient temperature[2][5]. |
| Superbase Cyclization | None (KOH/DMSO) | 2-Halothioanisole, Alkyne | 40–70% | No transition metals or external photocatalysts required[7]. |
| C–H Functionalization | Cu Catalyst | 2-Halochalcones, Xanthate | 65–90% | Direct access to 2-acyl derivatives; in situ sulfur incorporation[8]. |
Validated Experimental Protocols
Protocol A: One-Pot Sonogashira/Cyclization of 2-Iodothiophenol[3]
This protocol ensures the efficient formation of the C(sp)-C(sp²) bond followed by in situ cyclization.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.)[3].
-
Reagent Addition: Add 2-iodothiophenol (1.0 mmol) and the terminal alkyne (1.2 mmol), followed by anhydrous N,N-dimethylformamide (DMF) (5 mL)[3]. Rationale: DMF is selected for its high dielectric constant, which stabilizes the polar transition states during the intramolecular nucleophilic attack.
-
Reaction Execution: Seal the Schlenk tube to prevent oxygen-mediated alkyne homocoupling (Glaser coupling). Place it in a preheated oil bath at 100 °C and stir vigorously for 12–24 hours[3].
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine to remove DMF, dry over Na₂SO₄, and purify via silica gel column chromatography.
Protocol B: Eosin Y-Catalyzed Photoredox Annulation[2][5]
This procedure outlines the metal-free synthesis of benzothiophenes via radical annulation.
-
Preparation: In a dry glass vial, combine the o-methylthio-benzenediazonium salt (0.25 mmol), the terminal alkyne (1.25 mmol, 5 equiv.), and Eosin Y (0.0125 mmol, 5 mol%)[2][5].
-
Solvent Addition: Dissolve the mixture in 1.0 mL of anhydrous DMSO[2]. Rationale: DMSO solubilizes the polar diazonium salts and stabilizes the radical intermediates.
-
Irradiation: Degas the mixture via argon sparging for 10 minutes. Irradiate the vial with green light (530 nm) for 14 hours at ambient temperature[5]. Rationale: 530 nm matches the
of Eosin Y, ensuring efficient excitation to the singlet state followed by intersystem crossing to the photoactive triplet state. -
Workup: Quench with water, extract with dichloromethane, concentrate, and purify via flash column chromatography[2].
Mechanistic Pathways & Logic Visualization
Palladium-catalyzed Sonogashira coupling and subsequent cyclization workflow.
Photoredox-catalyzed radical annulation mechanism for 2-substituted benzothiophenes.
Conclusion & Future Perspectives
The synthesis of 2-substituted benzothiophenes has evolved from classical, harsh condensation reactions to highly sophisticated, selective, and environmentally benign catalytic processes. While palladium-catalyzed cross-coupling cascades remain the industrial standard due to their predictability and broad substrate scope, visible-light photoredox catalysis and superbase-promoted cyclizations represent the frontier of green chemistry in heterocyclic synthesis. Future developments are likely to focus on expanding the substrate scope of direct C–H functionalization methodologies, enabling even more efficient late-stage derivatization of complex pharmaceutical intermediates.
References
-
Dau Xuan Duc. "Recent Progress in the Synthesis of Benzo[b]thiophene." Current Organic Chemistry, 2020, 24(19), 2256-2271. Bentham Science Publishers. URL:[Link]
-
Hari, D. P.; Schroll, P.; König, B. "Visible Light Photocatalytic Synthesis of Benzothiophenes." Organic Letters, 2012, 14(20), 5230-5233. American Chemical Society. URL:[Link]
-
OUCI Database. "Recent Progress in the Synthesis of Benzo[b]thiophene." Bentham Science Publishers Ltd. URL: [Link]
-
Meyer, A. U.; Jäger, S.; Hari, D. P.; König, B. "Photocatalytic formation of carbon–sulfur bonds." Beilstein Journal of Organic Chemistry, 2018, 14, 362-394. URL:[Link]
-
Gao, L.; Chang, B.; Qiu, W.; Wang, L.; Fu, X.; Yuan, R. "Potassium Hydroxide/Dimethyl Sulfoxide Superbase-Promoted Transition Metal-Free Synthesis of 2-Substituted Benzothiophenes under Visible Light." Advanced Synthesis & Catalysis, 2016, 358(8), 1202-1207. URL: [Link]
-
Beilstein Journals. "Photocatalytic formation of carbon–sulfur bonds - Additional Pathways." Beilstein Journal of Organic Chemistry, 2018. URL:[Link]
-
Scholarworks@UNIST. "Synthesis of 2-substituted benzothiophenes." Ulsan National Institute of Science and Technology, 2021. URL: [Link]
-
Hari, D. P. "The Photoredox Catalyzed Meerwein Arylation." Publikationsserver der Universität Regensburg, 2014. URL:[Link]
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An In-Depth Technical Guide to In Silico Prediction of ADME Properties for Novel Benzothiophene Aldehydes
Executive Summary
The journey of a drug from a promising lead compound to a market-approved therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] This guide provides a comprehensive technical overview of modern in silico methodologies for the early-stage prediction of ADME profiles, with a specific focus on the unique chemical space of novel benzothiophene aldehydes. By leveraging computational tools, researchers can de-risk drug discovery programs, optimize molecular properties, and accelerate the development of safer and more effective medicines.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to integrate predictive modeling into their workflows.
The Imperative of Early ADME Assessment in Drug Discovery
The high attrition rate of drug candidates in late-stage clinical trials underscores the critical need for early and accurate assessment of their pharmacokinetic profiles.[1] Undesirable ADME properties, such as poor absorption, rapid metabolism, or unfavorable distribution, can render an otherwise potent compound ineffective or even toxic. In silico ADME prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to evaluate and prioritize compounds long before they are synthesized.[2][5] This predictive-first approach allows for the early identification of potential liabilities, guiding medicinal chemists in the rational design of molecules with improved drug-like characteristics.[6]
The benzothiophene scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[7][8][9][10] The introduction of an aldehyde functional group, while potentially contributing to desired pharmacological activity, also introduces specific metabolic considerations that demand careful evaluation. Aldehyde oxidases (AOX), in particular, play a significant role in the metabolism of such compounds, and their activity can vary significantly across species, presenting a challenge for traditional preclinical models.[11][12]
Foundational Concepts in In Silico ADME Prediction
A robust in silico ADME prediction strategy is built upon a foundation of established principles and computational models. Understanding these core concepts is essential for the effective application and interpretation of predictive data.
Lipinski's Rule of Five: A Guideline for Oral Bioavailability
Formulated by Christopher Lipinski, the "Rule of Five" provides a set of simple heuristics to assess the druglikeness of a compound and its potential for good oral absorption.[13][14] While not an absolute predictor of bioavailability, it serves as a valuable initial filter in the drug discovery process.[13][15] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[13]
-
No more than 10 hydrogen bond acceptors: All nitrogen or oxygen atoms.[13]
-
A molecular weight under 500 Daltons. [13]
-
A calculated octanol-water partition coefficient (logP) not exceeding 5. [13]
It is crucial to recognize that many successful drugs, particularly those that are substrates for active transporters, fall outside these guidelines, a concept often referred to as "beyond the Rule of Five."[14][15]
Key ADME Properties and Their In Silico Surrogates
A comprehensive ADME profile encompasses a multitude of parameters. In silico models aim to predict these properties based on the molecular structure of the compound.
| ADME Property | Description | Key In Silico Descriptors & Models | Acceptable Range (General Guideline) |
| Absorption | The process by which a drug enters the bloodstream. | Caco-2 permeability, MDCK permeability, Human Intestinal Absorption (HIA). | High permeability (>10 x 10⁻⁶ cm/s for Caco-2) |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration, Volume of Distribution (Vd). | Moderate PPB (to ensure sufficient free drug), appropriate BBB penetration for CNS targets. |
| Metabolism | The chemical modification of a drug by enzymes. | Cytochrome P450 (CYP) inhibition and induction, site of metabolism (SOM) prediction, metabolic stability. | Moderate stability to ensure sufficient exposure without accumulation. |
| Excretion | The removal of a drug and its metabolites from the body. | Renal clearance, biliary clearance. | Balanced clearance pathways. |
| Toxicity | The potential for a drug to cause adverse effects. | hERG inhibition, Ames mutagenicity, hepatotoxicity, cardiotoxicity. | Low potential for toxicity endpoints. |
A Step-by-Step Workflow for In Silico ADME Prediction of Novel Benzothiophene Aldehydes
The following workflow outlines a systematic and self-validating approach to the in silico assessment of novel benzothiophene aldehydes.
Step 1: 3D Structure Generation and Optimization
The initial and critical step is the generation of a high-quality 3D conformation of the benzothiophene aldehyde. This can be achieved using various molecular modeling software packages. The resulting structure should be energy-minimized to represent a stable and realistic conformation.
Step 2: Calculation of Physicochemical Properties
A suite of fundamental physicochemical properties should be calculated. These descriptors form the basis for many predictive models. Key properties include:
-
Molecular Weight (MW)
-
logP (lipophilicity)[16]
-
Topological Polar Surface Area (TPSA)
-
Number of Hydrogen Bond Donors and Acceptors
-
pKa
These can be readily calculated using various software tools, including commercial platforms like ADMET Predictor® and open-access web servers like SwissADME.[17]
Step 3: Drug-Likeness and Oral Bioavailability Prediction
Evaluate the compound against Lipinski's Rule of Five and other drug-likeness filters.[13][14] This provides an early indication of potential issues with oral absorption.
Step 4: ADME Model Predictions
Utilize a battery of validated in silico models to predict a comprehensive ADME profile. This multi-model approach provides a more robust assessment than relying on a single prediction.
-
Absorption: Predict Caco-2 and MDCK cell permeability to estimate intestinal absorption.
-
Distribution: Predict plasma protein binding and blood-brain barrier penetration.
-
Metabolism: This is a critical step for benzothiophene aldehydes.
-
CYP450 Metabolism: Predict which CYP isoforms are likely to metabolize the compound and its potential to inhibit or induce these enzymes. Thiophene moieties can be metabolized by CYPs to form reactive thiophene S-oxides and epoxides.[18]
-
Aldehyde Oxidase (AOX) Metabolism: Given the aldehyde functionality, predicting AOX-mediated metabolism is crucial.[11][19] The use of specialized models trained on AOX substrates is highly recommended.
-
Site of Metabolism (SOM) Prediction: Identify the most probable sites on the molecule where metabolic transformations will occur.[20] This can guide structural modifications to improve metabolic stability. Several tools, such as SMARTCyp and MetaPred, can be employed for this purpose.[21]
-
-
Excretion: Predict renal and biliary clearance pathways.
Step 5: Toxicity Prediction
Early identification of potential toxicity is paramount.[22][23][24] Key toxicity endpoints to predict include:
-
hERG Inhibition: A critical indicator of potential cardiotoxicity.
-
Ames Mutagenicity: To assess the potential for genetic mutations.
-
Hepatotoxicity: To evaluate the risk of drug-induced liver injury.
Step 6: Data Integration and Analysis using PBPK Modeling
Physiologically Based Pharmacokinetic (PBPK) modeling represents a sophisticated approach that integrates physicochemical data, in vitro ADME data, and physiological parameters to simulate the pharmacokinetic profile of a drug in virtual populations.[25][26][27][28][29] PBPK models can predict human pharmacokinetics from preclinical data and explore the impact of intrinsic and extrinsic factors on drug exposure.[25][27]
Visualizing the In Silico ADME Workflow
Caption: A streamlined workflow for the in silico prediction of ADME properties.
Causality Behind Experimental Choices: A Self-Validating System
The trustworthiness of an in silico prediction workflow hinges on a self-validating system where each step informs and refines the next.
-
Initial Filtering with Physicochemical Properties and Drug-Likeness: By starting with broad-stroke assessments like Lipinski's Rule of Five, we can quickly identify compounds that are likely to have fundamental absorption problems. This initial triage conserves computational resources for more in-depth analysis of promising candidates.
-
Multi-Model Consensus for ADME and Toxicity: Relying on a single predictive model can be misleading. By employing a diverse set of algorithms and models (e.g., QSAR, machine learning, pharmacophore models), we can build a consensus prediction.[1][30][31][32][33] When multiple, mechanistically different models converge on a similar prediction, our confidence in the result increases.
-
The Power of PBPK in Mechanistic Understanding: PBPK modeling serves as the ultimate integrator of our in silico data.[25][26] By simulating the complex interplay of absorption, distribution, metabolism, and excretion within a physiological context, we can move beyond simple property prediction to a more holistic understanding of a compound's likely in vivo behavior.[26][27] This allows for the exploration of "what-if" scenarios, such as predicting drug-drug interactions or the impact of genetic polymorphisms on metabolism.[25]
Special Considerations for Benzothiophene Aldehydes
The benzothiophene core and the aldehyde functional group present a unique set of challenges and considerations for ADME prediction.
-
Metabolism of the Benzothiophene Ring: The sulfur atom in the benzothiophene ring is susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.[18][34] Early studies have shown that 2-substituted benzothiophenes can form reactive arene oxide intermediates.[34] In silico models should be capable of predicting this metabolic pathway.
-
Aldehyde Metabolism: The aldehyde group is a substrate for aldehyde oxidases (AOX) and aldehyde dehydrogenases (ALDH).[19][35] As mentioned, AOX activity exhibits significant inter-species variability, making in silico prediction particularly valuable.[12] It is essential to use prediction models that have been specifically trained to recognize and predict the metabolism of aldehydes.
-
Potential for Reactive Metabolite Formation: The combination of the benzothiophene ring and the aldehyde group could potentially lead to the formation of reactive metabolites through various metabolic pathways. In silico toxicity models should be employed to assess this risk.
Visualizing Interplay of ADME Properties
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Methodological & Application
Application Note: One-Pot Synthesis Protocols for Benzaldehyde Derivatives from Weinreb Amides
This Application Note is designed for researchers in medicinal chemistry and process development. It details advanced, field-proven protocols for synthesizing benzaldehyde derivatives using Weinreb amides (
Executive Summary & Strategic Rationale
Benzaldehyde derivatives are ubiquitous pharmacophores and versatile intermediates in drug discovery. While direct reduction of esters or nitriles to aldehydes is possible, these methods often suffer from over-reduction to alcohols.[1]
Weinreb amides offer a superior alternative due to their unique chelation-controlled mechanism . Upon nucleophilic attack by a hydride source, they form a stable five-membered metal-chelated tetrahedral intermediate. This intermediate resists further reduction under reaction conditions and collapses to the aldehyde only upon acidic hydrolysis.
This guide presents three distinct protocols:
-
Protocol A (Gold Standard): Cryogenic DIBAL-H reduction for maximum reliability.
-
Protocol B (Ambient/Green): Room-temperature reduction using Chloromagnesium Dimethylaminoborohydride (MgAB) with bisulfite isolation.
-
Protocol C (Advanced One-Pot): Telescoped reduction-functionalization, converting bromo-Weinreb amides directly to substituted benzaldehydes via in situ protection.[2]
Mechanistic Foundation
Understanding the stability of the tetrahedral intermediate is critical for troubleshooting.
The "Stable Intermediate" Principle
Unlike esters, where the alkoxide leaving group is ejected immediately (allowing a second hydride attack), the Weinreb amide's methoxy oxygen coordinates with the metal (Al or Mg), "locking" the hemiaminal in a cyclic state until quench.[2]
Figure 1: The chelation-stabilized pathway preventing over-reduction to benzyl alcohol.
Protocol A: Cryogenic DIBAL-H Reduction (The Industry Standard)
Best for: High-value substrates, large-scale process validation, and acid-sensitive compounds.[2]
Reagents & Equipment[3][4][5]
-
Substrate: Weinreb amide derivative (1.0 equiv).
-
Reagent: DIBAL-H (1.2–1.5 equiv, 1.0 M in toluene or hexanes).[2]
-
Solvent: Anhydrous Toluene (preferred) or THF.
-
Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.[2]
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvation: Dissolve the Weinreb amide in anhydrous toluene (0.1–0.2 M concentration).
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). While DIBAL-H reduction of Weinreb amides can occur at higher temperatures (-40 °C to 0 °C), -78 °C guarantees the integrity of the chelate for sensitive substrates.
-
Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing funnel over 15–30 minutes.
-
Critical: Maintain internal temperature below -70 °C to prevent non-chelated side reactions.
-
-
Reaction: Stir at -78 °C for 30–60 minutes. Monitor by TLC (the intermediate often has a different R_f than the starting material, or perform a mini-quench of an aliquot).
-
Quench (The "Rochelle" Method):
-
Dilute with diethyl ether at -78 °C.
-
Slowly add saturated aqueous Rochelle’s salt solution (20 mL per mmol substrate).
-
Allow to warm to room temperature and stir vigorously for 1–2 hours until two clear layers form (clears the aluminum emulsion).
-
-
Workup: Separate layers. Extract aqueous phase with Et₂O or EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Yield Expectation: 85–95% isolated yield.
Protocol B: Ambient "Green" Reduction (MgAB Reagent)
Best for: Energy efficiency (no cryogenics), safety (non-pyrophoric reagent), and ease of purification.[2] Source: Developed by the Singaram Lab [1, 2].[3]
Reagents
-
Reagent: Chloromagnesium dimethylaminoborohydride (MgAB).[3][4][5]
-
Preparation: React Dimethylamine-borane (1 equiv) with Methyl Magnesium Chloride (1 equiv) in THF at 0 °C for 1 hour. Stable for months.
-
-
Quench: 3 M HCl or NaHSO₃ (for bisulfite purification).
Step-by-Step Methodology
-
Reaction: To a solution of Weinreb amide (1.0 equiv) in dry THF at room temperature (25 °C) , add MgAB solution (1.2 equiv).
-
Monitoring: Stir for 15–30 minutes. The reaction is typically rapid.
-
Bisulfite Isolation (The "Purification Trick"):
-
Quench with methanol (2 mL).
-
Add saturated aqueous NaHSO₃ (sodium bisulfite).
-
Stir vigorously. The aldehyde forms a solid bisulfite adduct precipitate.
-
-
Purification:
-
Filter the white solid (bisulfite adduct) and wash with ether (removes unreacted amide and impurities).
-
Regeneration: Suspend the solid in aqueous formaldehyde or mild base (NaHCO₃) to release the pure benzaldehyde derivative.
-
Extract with EtOAc, dry, and concentrate.
-
Advantage: This method avoids column chromatography for many substrates.
Protocol C: Advanced "Telescoped" Reduction-Functionalization
Best for: Creating diversity from halogenated benzoic acid derivatives.[2] This protocol uses the stable aluminum-hemiaminal intermediate as a "mask" (protecting group) for the aldehyde while performing a cross-coupling reaction [3].
Concept:
-
Reduce Amide
Aluminum Intermediate (do not quench). -
Add Organolithium (Lithium-Halogen Exchange) or Catalyst.[2]
-
React with Electrophile.
-
Quench
Functionalized Benzaldehyde.[2]
Workflow Diagram
Figure 2: Workflow for the reduction-functionalization sequence.
Protocol Details
-
Reduction: Treat the bromo-Weinreb amide (e.g., 4-bromo-N-methoxy-N-methylbenzamide) with DIBAL-H (1.1 equiv) in toluene at 0 °C. Stir for 30 min.
-
Exchange: Cool to -78 °C. Add n-BuLi (1.1 equiv) to perform lithium-halogen exchange on the aryl ring. The "masked" aldehyde (aluminum chelate) survives this strong base.
-
Electrophile Addition: Add an electrophile (e.g., DMF, CO₂, or an alkyl halide) or a transmetalating agent (ZnCl₂) for Negishi coupling.[2]
-
Quench: Pour into dilute HCl. Both the "mask" and the new functional group hydrolyze/stabilize to yield the disubstituted benzaldehyde.
Comparison of Methods
| Feature | Protocol A (DIBAL-H) | Protocol B (MgAB) | Protocol C (Telescoped) |
| Temperature | -78 °C (Cryogenic) | 25 °C (Ambient) | 0 °C to -78 °C |
| Reagent Stability | Pyrophoric, Moisture Sensitive | Stable in solution (months) | Pyrophoric |
| Selectivity | Excellent (Kinetic control) | Excellent (Chemoselective) | High (allows orthogonal reaction) |
| Purification | Extraction / Column | Filtration (Bisulfite adduct) | Extraction / Column |
| Key Use Case | Precious intermediates | Green chemistry / Routine synthesis | Library generation / Drug discovery |
Troubleshooting Guide
-
Problem: Over-reduction to Alcohol.
-
Cause: Temperature too high during DIBAL addition or quench was not acidic enough to break the chelate quickly.
-
Fix: Ensure -78 °C is maintained.[6] Use cold methanol for the initial quench before adding aqueous acid.
-
-
Problem: Incomplete Reaction.
-
Cause: Old DIBAL-H reagent (titer has dropped).
-
Fix: Titrate DIBAL-H using menthol/1,10-phenanthroline before use.
-
-
Problem: Emulsions during Workup.
References
-
Pasumansky, L., et al. (2008).[2] "Lithium aminoborohydrides: powerful, selective, and stable reducing agents."[2] Journal of Organic Chemistry. Link
-
Bailey, C. L., et al. (2015). "Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents." Tetrahedron Letters. Link
-
Homsi, F., & Rousseau, G. (1999).[2] "One-pot synthesis of functionalized benzaldehydes via reduction of Weinreb amides." Journal of Organic Chemistry. Link
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[2][7] Tetrahedron Letters. Link
-
Kangani, C. O., et al. (2006).[8] "One-pot synthesis of aldehydes or ketones from carboxylic acids via in situ generation of Weinreb amides using the Deoxo-Fluor reagent."[7][9][8] Tetrahedron Letters. Link
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"palladium-catalyzed formylation of aryl halides for aldehyde synthesis"
An In-Depth Guide to the Palladium-Catalyzed Formylation of Aryl Halides for Aldehyde Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Aromatic Aldehydes
Aromatic aldehydes are cornerstone intermediates in the chemical sciences, serving as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, fragrances, and advanced materials.[1] Their value lies in the reactivity of the formyl group, which readily participates in a vast array of chemical transformations. Traditional methods for their synthesis, such as the Vilsmeier-Haack or Bouveault reactions, often require harsh conditions, stoichiometric reagents, and exhibit limited functional group tolerance, leading to significant waste production.[2]
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of these critical building blocks. Specifically, the direct formylation of aryl and heteroaryl halides offers a more atom-economic, efficient, and functional-group-tolerant alternative.[2] This guide provides a comprehensive overview of the core principles, reaction mechanisms, and detailed laboratory protocols for this powerful transformation, designed for researchers and professionals in organic synthesis and drug development.
Part 1: The Catalytic Engine - Mechanism and Core Principles
The palladium-catalyzed formylation of aryl halides is a process that hinges on a well-defined catalytic cycle. While variations exist depending on the specific formylating agent and hydride source, the fundamental pathway involves three key steps: oxidative addition, migratory insertion, and a product-releasing step, which is typically reductive elimination or hydrogenolysis.[3][4]
-
Oxidative Addition: The cycle initiates with the reaction of a low-valent Pd(0) species with the aryl halide (Ar-X). This step involves the cleavage of the carbon-halogen bond and the formation of a new Pd(II) intermediate, Ar-Pd(II)-X. This is often the rate-determining step of the overall reaction.[5][6]
-
Migratory Insertion: A one-carbon (C1) source, such as carbon monoxide (CO) or a surrogate, coordinates to the Pd(II) center. The aryl group then migrates to the carbon of the C1 source, forming an aroyl-palladium intermediate, (ArCO)-Pd(II)-X.[2][3]
-
Reductive Elimination/Hydrogenolysis: The final step regenerates the Pd(0) catalyst and releases the aromatic aldehyde. This can occur through several pathways:
-
With Syngas (CO/H₂): A palladium hydride species, formed from H₂, reacts with the aroyl-palladium complex, leading to the reductive elimination of the aldehyde.[3]
-
With Hydride Donors (e.g., Silanes, Formates): A hydride is transferred to the palladium center, often via an intermediate complex, which then undergoes reductive elimination to yield the product.[1][7]
-
The efficiency and outcome of the reaction are critically dependent on the choice of ligand, palladium precursor, base, and solvent, which collectively stabilize the catalytic species and modulate their reactivity. Bulky, electron-rich phosphine ligands, such as di-1-adamantyl-n-butylphosphine (cataCXium A), are particularly effective as they promote the desired catalytic steps while preventing the formation of inactive off-cycle species.[3][5]
Caption: Generalized catalytic cycle for the palladium-catalyzed formylation of aryl halides.
Part 2: Methodologies and Experimental Protocols
The choice of formylating agent is the most significant variable in designing a synthesis, dictating the required equipment, reaction conditions, and safety precautions. This section details protocols for the most common and effective methods.
Methodology 1: Formylation with Syngas (CO/H₂) - The Industrial Benchmark
This method is highly efficient and widely used in industrial settings for large-scale production.[3] It employs a mixture of carbon monoxide and hydrogen gas, requiring the use of a high-pressure reactor (autoclave). The system developed by Beller and coworkers using the cataCXium® A ligand is a state-of-the-art example.[3][4]
Objective: To synthesize 4-methoxybenzaldehyde from 4-bromoanisole.
Materials:
| Reagent | M.W. | Amount | Moles | Eq. |
| 4-Bromoanisole | 187.04 | 1.87 g | 10.0 | 1.0 |
| Palladium(II) acetate | 224.50 | 11.2 mg | 0.05 | 0.005 |
| cataCXium® A | 358.55 | 35.9 mg | 0.10 | 0.01 |
| TMEDA | 116.21 | 0.87 g (1.15 mL) | 7.5 | 0.75 |
| Toluene | - | 12.5 mL | - | - |
| Syngas (1:1 CO/H₂) | - | 5 bar | - | - |
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox, add palladium(II) acetate (11.2 mg, 0.05 mmol) and cataCXium® A (35.9 mg, 0.10 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reactor Setup: Transfer the catalyst mixture to the glass liner of a high-pressure autoclave. Add 4-bromoanisole (1.87 g, 10.0 mmol) and toluene (12.5 mL).
-
Reagent Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.15 mL, 7.5 mmol) via syringe.
-
Reaction Execution: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with the syngas mixture (1:1 CO/H₂).
-
Pressurize the reactor to 5 bar with the syngas mixture.
-
Begin stirring and heat the reaction mixture to 100 °C. Maintain these conditions for 16-24 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybenzaldehyde.
Causality and Insights:
-
Ligand Choice: cataCXium® A (PAd₂nBu) is a bulky, electron-rich monophosphine ligand. Its steric bulk favors the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step.[3]
-
Base: TMEDA acts as a base to neutralize the HBr formed during the catalytic cycle, preventing catalyst deactivation.[3]
-
Pressure: The use of 5 bar syngas ensures a sufficient concentration of both CO and H₂ in the reaction medium to drive the migratory insertion and hydrogenolysis steps, respectively.[3]
Methodology 2: Formylation with CO Surrogates - For Laboratory Convenience
Handling toxic and flammable CO gas can be challenging in a standard research laboratory. Several stable and easy-to-handle compounds have been developed as effective CO surrogates.
tert-Butyl isocyanide, in combination with a hydride donor like triethylsilane (Et₃SiH) or a formate salt, serves as an excellent C1 source for formylation.[1][7] This method avoids toxic CO gas and generally proceeds under milder conditions.[1] The reaction mechanism involves isocyanide insertion into the Ar-Pd-X bond, followed by hydride transfer and subsequent elimination steps.[1]
Objective: To synthesize benzaldehyde from iodobenzene using tert-butyl isocyanide.
Materials:
| Reagent | M.W. | Amount | Moles | Eq. |
| Iodobenzene | 204.01 | 204 mg (0.14 mL) | 1.0 | 1.0 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| JohnPhos | 298.39 | 30 mg | 0.10 | 0.10 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | 2.0 |
| tert-Butyl Isocyanide | 83.13 | 125 mg (0.16 mL) | 1.5 | 1.5 |
| Triethylsilane (Et₃SiH) | 116.28 | 349 mg (0.48 mL) | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 2.0 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a dry, oven-dried Schlenk tube under an inert atmosphere (nitrogen or argon), add Pd₂(dba)₃ (23 mg, 0.025 mmol), JohnPhos (30 mg, 0.10 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).
-
Reagent Addition: Add iodobenzene (0.14 mL, 1.0 mmol) and DMF (2.0 mL) via syringe.
-
Add tert-butyl isocyanide (0.16 mL, 1.5 mmol) and triethylsilane (0.48 mL, 3.0 mmol) to the mixture.
-
Reaction: Seal the tube and place it in a preheated oil bath at 65 °C. Stir for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain pure benzaldehyde.
Causality and Insights:
-
Hydride Source: Triethylsilane acts as the hydride donor, which is essential for the reduction of the intermediate imine formed from the isocyanide.[1]
-
Ligand: JohnPhos is a bulky biaryl phosphine ligand that has proven effective in promoting the coupling of various aryl halides.[1]
-
Solvent: DMF was identified as the optimal solvent for this transformation, leading to higher yields compared to other common solvents.[1]
Formic acid and its salts can ingeniously serve a dual role as both the CO source (via decomposition) and the hydride donor.[8][9] This approach offers a convenient, often phosphine-free, method for formylation.
Objective: To synthesize 4-acetylbenzaldehyde from 4-bromoacetophenone.
Materials:
| Reagent | M.W. | Amount | Moles | Eq. |
| 4-Bromoacetophenone | 199.04 | 199 mg | 1.0 | 1.0 |
| Palladium(II) acetate | 224.50 | 4.5 mg | 0.02 | 0.02 |
| DABCO | 112.17 | 45 mg | 0.4 | 0.4 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 309 mg | 1.5 | 1.5 |
| Formic Acid | 46.03 | 57 mg (47 µL) | 1.25 | 1.25 |
| Polyethylene glycol (PEG-400) | - | 2.0 mL | - | - |
Step-by-Step Procedure:
-
Setup: In a sealed tube, combine 4-bromoacetophenone (199 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), DABCO (45 mg, 0.4 mmol), and DCC (309 mg, 1.5 mmol).
-
Reagent Addition: Add PEG-400 (2.0 mL) and formic acid (47 µL, 1.25 mmol).
-
Reaction: Seal the tube tightly and heat the mixture at 100 °C for 24 hours with vigorous stirring.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter to remove solids.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography.
Causality and Insights:
-
DCC: Dicyclohexylcarbodiimide (DCC) acts as an activator for formic acid, facilitating its decomposition to generate CO in situ.[8]
-
DABCO: 1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as both a base and an N-donor ligand, stabilizing the palladium catalyst in this phosphine-free system.[8][10]
-
Solvent: PEG provides a polar medium that facilitates the reaction.[8]
Part 3: Comparative Analysis and Method Selection
Choosing the appropriate formylation method depends on the available equipment, scale, substrate, and safety considerations.
Caption: Decision workflow for selecting a formylation protocol.
Summary of Methodologies:
| Feature | Syngas (CO/H₂) | Isocyanides (e.g., t-BuNC) | Formic Acid / Formates |
| C1 Source | Carbon Monoxide | tert-Butyl Isocyanide | Formic Acid |
| Hydride Source | Hydrogen (H₂) | Silanes (Et₃SiH), Formates | Formic Acid |
| Pressure | High (≥ 5 bar) | Atmospheric | Atmospheric |
| Toxicity | High (CO gas) | Moderate (Isocyanides are malodorous) | Low |
| Substrate Scope | Excellent for Ar-Br.[3] | Good for Ar-I, Ar-Br.[1] | Good for Ar-I, Ar-Br.[8][9] |
| Advantages | Industrially scalable, high efficiency.[3] | Milder conditions, avoids CO gas.[1] | Convenient, low toxicity, single reagent.[8] |
| Limitations | Requires specialized high-pressure equipment. | Stoichiometric silane/formate needed. | May require activators (e.g., DCC).[8] |
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) not formed or oxidized). | Ensure inert atmosphere; use fresh, high-quality reagents and solvents. Consider a pre-catalyst or activation step. |
| Poor quality ligand or base. | Use fresh, pure ligand and base. Ensure base is sufficiently strong and soluble. | |
| Hydrodehalogenation | The competing reaction where Ar-X is reduced to Ar-H. | Lower reaction temperature. Screen different hydride sources or lower their equivalents. Optimize ligand-to-metal ratio. |
| Formation of Biaryl (Ar-Ar) | Homocoupling side reaction. | Lower catalyst loading. Ensure slow addition of reagents if applicable. |
| Inconsistent Yields | Trace water or oxygen contamination. | Use rigorously dried solvents and glassware. Maintain a strict inert atmosphere. |
| Mass transfer limitation (for gas-liquid reactions). | Ensure vigorous stirring in autoclave reactions.[11] |
References
- Current time information in Denbighshire, GB. Google.
- Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC. National Center for Biotechnology Information.
- Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Synthesis-Collection.com.
- Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors - RSC Publishing. Royal Society of Chemistry.
- The Buchwald–Hartwig Amination After 25 Years - ResearchGate. ResearchGate.
- Proposed mechanistic pathway for the palladium-catalyzed formylation of activated aryl chlorides. - ResearchGate. ResearchGate.
- Powerful and Phosphine-Free Palladium-Catalyzed Selective Formylation of Aryl Halides with Formic Acid as CO Source - ProQuest. ProQuest.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Royal Society of Chemistry.
- Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides | ACS Catalysis - ACS Publications. American Chemical Society Publications.
- Formylation of Aryl Halides with CO2: A Focus-Review - Journal of Chemistry Letters. Journal of Chemistry Letters.
- Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction | Request PDF - ResearchGate. ResearchGate.
- An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides - PMC. National Center for Biotechnology Information.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. MDPI.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
- Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors - RSC Publishing - The Royal Society of Chemistry. Royal Society of Chemistry.
- Palladium/Rhodium Cooperative Catalysis for the Production of Aryl Aldehydes and Their Deuterated Analogues Using the Water–Gas Shift Reaction - PMC. National Center for Biotechnology Information.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. American Chemical Society Publications.
- Formylation of aryl chlorides catalysed by a palladium complex - RSC Publishing. Royal Society of Chemistry.
- Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. National Center for Biotechnology Information.
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC. National Center for Biotechnology Information.
- (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. ResearchGate.
- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- Powerful and Phosphine-Free Palladium-Catalyzed Selective Formylation of Aryl Halides with Formic Acid as CO Source | Semantic Scholar. Semantic Scholar.
- Palladium-catalyzed reductive carbonylation of aryl halides with N-formylsaccharin as a CO source. | Semantic Scholar. Semantic Scholar.
- Palladium-Catalyzed Formylation of Arylzinc Reagents with S-Phenyl Thioformate | Organic Letters - ACS Publications. American Chemical Society Publications.
- Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. National Center for Biotechnology Information.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Bentham Science.
- Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction | Journal of the American Chemical Society. American Chemical Society Publications.
- Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides - ACS Publications. American Chemical Society Publications.
- Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Synthesis-Collection.com.
- Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates - MDPI. MDPI.
- Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
- Combined Kinetic and Computational Analysis of the Palladium- Catalyzed Formylation of Aryl Bromides - The University of Liverpool Repository. The University of Liverpool.
- Palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide - PubMed. National Center for Biotechnology Information.
- Palladium-Catalyzed Carbonylations of Aryl Bromides Using Paraformaldehyde: Synthesis of Aldehydes and Esters - ResearchGate. ResearchGate.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Chemistry LibreTexts.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Organic Syntheses.
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The Versatile Scaffold: Benzaldehyde, 2-benzo[b]thien-5-yl- as a Gateway to Novel Bioactive Molecules in Medicinal Chemistry
Introduction: Unveiling a Privileged Building Block
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The benzo[b]thiophene moiety is one such scaffold, recognized for its presence in numerous FDA-approved drugs and its association with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] When incorporated into a benzaldehyde structure at the 2-position, with the benzo[b]thiophene linked at the 5-position of its own ring system, we arrive at Benzaldehyde, 2-benzo[b]thien-5-yl- . This unique building block presents a confluence of desirable features for the medicinal chemist: the reactive aldehyde functionality, a proven pharmacophore in the benzothiophene core, and a biaryl structure that offers opportunities for creating three-dimensional diversity.
This comprehensive guide provides detailed application notes and protocols for leveraging Benzaldehyde, 2-benzo[b]thien-5-yl- as a versatile starting material for the synthesis of diverse and potentially bioactive compound libraries. We will explore its synthesis and detail its derivatization into key medicinal chemistry scaffolds, including chalcones, Schiff bases, and quinolines.
Synthesis of the Building Block: A Proposed Pathway via Suzuki-Miyaura Coupling
The proposed synthetic strategy involves the coupling of 5-bromobenzaldehyde with benzo[b]thiophene-2-boronic acid .
DOT Script for Synthesis Workflow
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target building block.
Detailed Protocol: Synthesis of Benzaldehyde, 2-benzo[b]thien-5-yl-
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
5-Bromobenzaldehyde
-
Benzo[b]thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-bromobenzaldehyde (1.0 mmol, 1.0 eq), benzo[b]thiophene-2-boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., a 4:1:1 ratio, 12 mL total for a 1 mmol scale reaction).[3]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 4 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield Benzaldehyde, 2-benzo[b]thien-5-yl-.
Application in Medicinal Chemistry: Derivatization Protocols
The aldehyde functionality of Benzaldehyde, 2-benzo[b]thien-5-yl- serves as a versatile handle for the synthesis of a wide array of heterocyclic compounds with potential biological activity.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6][7][8] The Claisen-Schmidt condensation provides a straightforward method for their synthesis from an aromatic aldehyde and an acetophenone derivative.[9][10]
DOT Script for Claisen-Schmidt Condensation Workflow
Caption: General workflow for the synthesis of chalcones.
Materials:
-
Benzaldehyde, 2-benzo[b]thien-5-yl-
-
A substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve Benzaldehyde, 2-benzo[b]thien-5-yl- (1.0 mmol) and the substituted acetophenone (1.1 mmol) in ethanol (15-20 mL).
-
Catalysis: Add an aqueous solution of potassium hydroxide (40-50%) dropwise to the mixture while stirring at room temperature.
-
Reaction: Continue stirring for 4-6 hours. Monitor the reaction progress using TLC.
-
Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Purification: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
| Parameter | Value/Condition | Reference |
| Reaction Type | Claisen-Schmidt Condensation | [11] |
| Base Catalyst | NaOH or KOH | [9] |
| Solvent | Ethanol | [9] |
| Temperature | Room Temperature | [9] |
| Reaction Time | 4-6 hours | [9] |
Synthesis of Schiff Bases (Imines)
Schiff bases, characterized by the azomethine (-C=N-) group, are another class of compounds with significant biological activities, including antibacterial, antifungal, and antitumor effects.[1][12][13][14][15][16] They are readily synthesized by the condensation of an aldehyde with a primary amine.[12][17]
Materials:
-
Benzaldehyde, 2-benzo[b]thien-5-yl-
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Mixing Reactants: In a round-bottom flask, dissolve Benzaldehyde, 2-benzo[b]thien-5-yl- (1.0 mmol) in ethanol (10 mL). Add the primary amine (1.0 mmol) to this solution.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture in an ice bath to induce crystallization.
-
Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.
Synthesis of Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, found in a variety of pharmaceuticals with diverse therapeutic applications.[18][19][20][21] While there are many methods for quinoline synthesis, one potential route starting from a 2-arylbenzaldehyde involves a multi-step sequence that could be adapted for our building block.
Conclusion: A Promising Scaffold for Drug Discovery
Benzaldehyde, 2-benzo[b]thien-5-yl- represents a highly promising and versatile building block for medicinal chemists. Its proposed synthesis via the robust Suzuki-Miyaura coupling makes it an accessible starting material. The reactivity of the aldehyde group opens up a multitude of synthetic pathways to generate diverse libraries of compounds based on medicinally relevant scaffolds such as chalcones and Schiff bases. The inherent biological potential of the benzothiophene core, combined with the structural diversity that can be achieved through derivatization, positions Benzaldehyde, 2-benzo[b]thien-5-yl- as a valuable tool in the quest for novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this unique starting material.
References
- Ahmed, I. & Yunus, U. (2014).
- AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). Chapter: 14.
- Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. (2025). Benchchem.
- Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. (2025). Benchchem.
- Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal.
- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2025). Journal of Medicinal Chemistry.
- Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.
- Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.
- SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. (2022). Journal of Pharmaceutical Sciences.
- Preparation of SchiffBase(BenzalAniline). (2020, November 25). YouTube.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
- Scope of the aqueous Pictet-Spengler reaction using tryptamine and four... (n.d.).
- Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. (n.d.). Der Pharma Chemica.
- Claisen-Schmidt Condensation. (n.d.). Cambridge University Press.
- A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. (2025).
- Schiff base reaction between benzaldehyde and aniline. (n.d.).
- Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. (2009). Journal of the American Chemical Society, 11(8), 887-890.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC.
- Heteroaryl Chalcones: Prominent Pharmacophores of Synthetic and Biological Interest. (2025).
- Biological applications of Schiff bases: An overview. (2022). GSC Online Press.
- 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Deriv
- Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evalu
- Pictet-Spengler reaction. (n.d.). chemeurope.com.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry.
- Claisen Schmidt condensation of suitable acetophenone with... (n.d.).
- Examples of bioactive 2-arylquinoline derivatives. (n.d.).
- Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (2025). Benchchem.
- Examples of bioactive 2-arylquinoline derivatives. (n.d.).
- Reaction-Note-2201-Claisen-Schmidt-Condens
- Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (n.d.). PMC.
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI.
- Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. (n.d.). PMC.
- Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). PMC.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC.
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (2022). Bentham Science Publishers.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (2025). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT.
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- 10. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
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- 20. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for the synthesis of 4-phenacyloxy benzaldehyde derivatives"
Application Notes & Protocols
Topic: Protocol for the Synthesis of 4-Phenacyloxy Benzaldehyde Derivatives For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Phenacyloxy Benzaldehyde Scaffold
The synthesis of novel ether compounds is a cornerstone of medicinal and materials chemistry, providing scaffolds for a vast array of applications. Among these, 4-phenacyloxy benzaldehyde derivatives represent a class of aromatic ethers with significant potential. These molecules serve as crucial intermediates in the synthesis of more complex structures, including pharmacologically active agents and specialized polymers.[1] The core structure, featuring a benzaldehyde group, offers a versatile handle for subsequent chemical modifications, while the phenacyloxy moiety can be tailored to modulate the molecule's electronic and steric properties.
Historically, ether derivatives have found applications as antibiotics, antitumor agents, and antivirals.[1] More recently, benzyloxybenzaldehyde scaffolds have been investigated as promising candidates for developing selective inhibitors of enzymes implicated in cancer, such as aldehyde dehydrogenase 1A3 (ALDH1A3).[2] This highlights the importance of robust and reproducible synthetic routes to access these valuable building blocks.
This application note provides a detailed, field-proven protocol for the synthesis of 4-phenacyloxy benzaldehyde derivatives via the Williamson ether synthesis. We will delve into the mechanistic rationale behind the protocol, offer step-by-step guidance for execution and purification, and present expected outcomes based on established research.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of 4-phenacyloxy benzaldehyde derivatives is achieved through the classic Williamson ether synthesis, a reliable and widely used method for preparing both symmetrical and asymmetrical ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5]
The core of the reaction involves three key components:
-
The Nucleophile: A phenoxide ion, generated in situ from a corresponding 4-hydroxybenzaldehyde derivative.
-
The Electrophile: A phenacyl halide (typically bromide), which contains a good leaving group.
-
The Base: A base, such as triethylamine, is used to deprotonate the hydroxyl group of the phenol, thereby generating the more potent phenoxide nucleophile.[6]
The mechanism unfolds as the electron-rich phenoxide ion performs a backside attack on the electrophilic α-carbon of the phenacyl bromide.[7] This concerted step displaces the bromide ion, forming the new carbon-oxygen ether bond and yielding the desired 4-phenacyloxy benzaldehyde derivative.[7] The use of a micellar medium, facilitated by a surfactant like sodium dodecyl sulfate (SDS), can enhance reaction rates by improving the interaction between the reactants.[1][6]
Detailed Experimental Protocol
This protocol is adapted from the successful synthesis of several 4-phenacyloxy benzaldehyde derivatives reported by Rastuti et al. (2016).[1][8][9]
Materials and Reagents
-
4-Hydroxybenzaldehyde or substituted derivative (e.g., Vanillin)
-
Phenacyl bromide or substituted derivative (e.g., 4'-Bromophenacyl bromide)
-
Triethylamine (Et₃N)
-
Methanol or Ethanol (ACS Grade)
-
Sodium Dodecyl Sulfate (SDS) (Optional, for micellar media)
-
Ethyl acetate (for TLC)
-
n-Hexane (for TLC)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
Step-by-Step Synthesis Procedure
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve the 4-hydroxybenzaldehyde derivative (10 mmol) in methanol or ethanol.
-
To this solution, add triethylamine (5 mL).[1] Stir at room temperature until fully dissolved.
-
In a separate, larger round-bottom flask, dissolve the substituted phenacyl bromide (10 mmol) in the same solvent used for the aldehyde. If using a micellar medium, add a catalytic amount of SDS to this solution.
-
-
Reaction Execution:
-
Place the phenacyl bromide solution on a magnetic stirrer.
-
Slowly add the aldehyde/triethylamine solution dropwise to the stirring phenacyl bromide solution at room temperature.[1]
-
Allow the reaction mixture to stir at room temperature for 5-20 hours. The reaction time will vary depending on the specific substrates used (see Table 1).[1][9]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction periodically using TLC.
-
Prepare a TLC chamber with an eluent system of ethyl acetate and n-hexane (e.g., 3:1 v/v).[1]
-
Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, less polar spot (higher Rf value) and the disappearance of the starting material spots indicate the reaction is proceeding.
-
-
Work-up and Isolation:
-
Once the reaction is complete as determined by TLC, pour the reaction mixture into a beaker containing ice-cold water.[9]
-
A precipitate of the crude product should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold deionized water to remove any water-soluble salts and impurities.
-
-
Purification:
-
The crude product is purified by recrystallization.
-
Transfer the dried solid to a flask and add a minimal amount of hot ethanol or an ethanol/water mixture (e.g., 1:1 v/v) to dissolve it completely.[9]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Data Presentation: Synthesis Outcomes
The following table summarizes the results for the synthesis of four different 4-phenacyloxy benzaldehyde derivatives (PB1-PB4) as reported in the literature.[1][9]
| Compound ID | Aldehyde Starting Material | Phenacyl Bromide Starting Material | Reaction Time (h) | Yield (%) | M.P. (°C) | Appearance |
| PB1 | 4-Hydroxybenzaldehyde | Phenacyl bromide | 7 | 60 | 120 | Yellowish-white solid |
| PB2 | 4-Hydroxy-3-methoxybenzaldehyde | Phenacyl bromide | 5 | 66 | 134 | Yellowish-white solid |
| PB3 | 4-Hydroxybenzaldehyde | 4'-Bromophenacyl bromide | 6 | 51 | 148 | Yellowish-white solid |
| PB4 | 4-Hydroxy-3-methoxybenzaldehyde | 4'-Bromophenacyl bromide | 20 | 46 | 108 | Yellowish-white solid |
Characterization of Final Products
To ensure the identity and purity of the synthesized compounds, a suite of spectroscopic analyses is essential.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups. Expect to see strong absorption bands corresponding to the aldehydic C-H stretch (around 2850 and 2750 cm⁻¹), the carbonyl (C=O) stretch (around 1690 cm⁻¹), aromatic C=C stretches (around 1580 cm⁻¹), and the characteristic ether (C-O-C) asymmetric stretch (around 1220 cm⁻¹).[1][9]
-
¹H-NMR Spectroscopy: Provides structural confirmation. Key signals include the aldehydic proton (CHO) as a singlet at ~9.8-10.1 ppm, the methylene protons (-O-CH₂-CO-) as a singlet at ~5.4 ppm, and a series of multiplets in the aromatic region (~6.9-8.0 ppm).[1][9]
-
¹³C-NMR Spectroscopy: Further confirms the carbon skeleton. Look for the carbonyl carbon (C=O) signal around 193 ppm, the aldehydic carbon (CHO) around 191 ppm, and the methylene carbon (-CH₂-) signal around 70 ppm.[9]
-
Mass Spectrometry (GC-MS): Used to determine the molecular weight and assess the purity of the final compound.[9]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-phenacyloxy benzaldehyde derivatives.
References
-
Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2459. [Link]
-
Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Semantic Scholar. [Link]
-
Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate. [Link]
-
Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
-
Rastuti, U., et al. (2016). Scheme of synthesis of 4-phenacyloxy benzaldehyde derivatives. ResearchGate. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Rastuti, U., et al. (2016). Reaction mechanism of synthesis 4-phenacyloxy benzaldehyde derivatives. ResearchGate. [Link]
-
Tiritiris, I. (2011). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o673. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Mseeh, A. B., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5769. [Link]
- Google Patents. (1978).
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- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. francis-press.com [francis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Strategic Application Note: Use of Benzaldehyde, 2-benzo[b]thien-5-yl- in Cholinesterase Inhibitor Synthesis
Executive Summary & Rationale
Benzaldehyde, 2-benzo[b]thien-5-yl- is a specialized biaryl intermediate utilized in the development of "Dual Binding Site Inhibitors" (DBSIs) for Alzheimer’s Disease (AD). Unlike first-generation inhibitors that target only the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE), DBSIs are designed to simultaneously bridge the CAS and the Peripheral Anionic Site (PAS) .
The 2-benzo[b]thien-5-yl- moiety serves as a high-affinity lipophilic anchor for the PAS. Its biaryl geometry (a benzothiophene ring ortho-substituted on a benzaldehyde) creates a bulky, planar surface capable of
This guide details the synthesis of this intermediate and its application in generating Benzo[b]thiophene-Chalcone Hybrids , a class of compounds shown to exhibit nanomolar potency against AChE and BuChE.
Chemical Profile & Retrosynthetic Logic
| Property | Specification |
| Chemical Name | Benzaldehyde, 2-benzo[b]thien-5-yl- |
| CAS Number | 867381-24-6 |
| Molecular Formula | |
| Molecular Weight | 238.31 g/mol |
| Key Functionality | Biaryl linkage (Suzuki product), Reactive Aldehyde |
| Target Role | PAS-binding hydrophobic pharmacophore |
Retrosynthetic Strategy
The synthesis of the target inhibitor relies on a convergent approach:
-
Module A (Scaffold Synthesis): Construction of the biaryl aldehyde via Palladium-catalyzed Suzuki-Miyaura coupling.
-
Module B (Functionalization): Coupling the aldehyde with an acetyl-bearing pharmacophore (e.g., acetophenone derivatives) to form a conjugated chalcone system.
Figure 1: Retrosynthetic disconnection showing the central role of the biaryl aldehyde intermediate.
Protocol Module A: Synthesis of the Intermediate
Objective: Synthesis of Benzaldehyde, 2-benzo[b]thien-5-yl- via Suzuki Coupling. Note: If the specific CAS is unavailable commercially, this protocol synthesizes it from standard building blocks.
Reagents
-
Reactant A: 2-Bromobenzaldehyde (1.0 equiv, 5 mmol, 925 mg)
-
Reactant B: Benzo[b]thiophen-5-ylboronic acid (1.2 equiv, 6 mmol, 1.07 g)
-
Catalyst:
(3-5 mol%) or -
Base:
(2M aqueous solution, 3 equiv) -
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Step-by-Step Methodology
-
Degassing: In a generic 50 mL Schlenk flask, dissolve 2-Bromobenzaldehyde and Benzo[b]thiophen-5-ylboronic acid in 1,4-Dioxane (20 mL). Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
-
Catalyst Addition: Add
(173 mg, 0.15 mmol) under a positive stream of Argon. -
Base Addition: Add the degassed 2M
solution (7.5 mL). -
Reflux: Heat the mixture to 90-100°C under Argon atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product should appear as a new spot with lower
than the bromide but higher than the boronic acid. -
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute filtrate with EtOAc (50 mL) and wash with water (
mL) and brine ( mL). -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).-
Yield Expectation: 75–85% as a pale yellow solid/oil.
-
Validation:
NMR should show the diagnostic aldehyde proton singlet at ppm and the absence of the boronic acid peaks.
-
Protocol Module B: Synthesis of the Cholinesterase Inhibitor
Objective: Utilization of the aldehyde in a Claisen-Schmidt Condensation to generate a Benzo[b]thiophene-Chalcone Hybrid .
Rationale: Chalcones (
Reagents
-
Aldehyde: Benzaldehyde, 2-benzo[b]thien-5-yl- (1.0 equiv, 1 mmol)
-
Ketone Partner: 4'-Methoxyacetophenone (1.0 equiv, 1 mmol) (Model partner; can be substituted with cyclic ketones like 1-indanone for rigid analogs).
-
Base: NaOH (40% aq) or KOH (methanolic).
-
Solvent: Ethanol (absolute).
Step-by-Step Methodology
-
Solubilization: In a 25 mL round-bottom flask, dissolve the aldehyde (238 mg, 1 mmol) and 4'-methoxyacetophenone (150 mg, 1 mmol) in Ethanol (5 mL).
-
Catalysis: Add 40% NaOH solution (0.5 mL) dropwise at
. -
Reaction: Allow the mixture to stir at room temperature for 6–24 hours. A precipitate often forms as the chalcone product crashes out.
-
Checkpoint: If no precipitate forms, heat to
for 2 hours.
-
-
Isolation: Pour the reaction mixture into ice-cold water (20 mL) containing a trace of HCl to neutralize the base.
-
Filtration: Filter the resulting yellow/orange solid. Wash copiously with cold water and cold ethanol.
-
Recrystallization: Recrystallize from hot Ethanol or Ethanol/DCM to obtain the pure inhibitor.
Analytical Validation (Self-Validating)
-
NMR (DMSO-
): Look for the trans-alkene doublet protons ( Hz) in the 7.4–8.0 ppm region. This confirms the formation of the chalcone linkage. -
Melting Point: Sharp melting point indicates high purity (essential for biological assays).
Mechanism of Action & Biological Context
The synthesized chalcone operates as a Dual Binding Site Inhibitor (DBSI) .
-
PAS Interaction: The 2-benzo[b]thien-5-yl-phenyl moiety is bulky and lipophilic. It lodges in the Peripheral Anionic Site (near Trp286), blocking the entry of substrate (acetylcholine) and preventing AChE-induced A
aggregation (a non-cholinergic function of AChE). -
CAS Interaction: The acetophenone-derived ring penetrates down the active site gorge to interact with the catalytic triad (Ser203, His447, Glu334).
-
Linker: The
-unsaturated ketone provides a rigid spacer that spans the ~20 Å distance between the PAS and CAS.
Figure 2: Pharmacophore mapping of the synthesized inhibitor within the AChE active site gorge.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Ensure rigorous degassing (freeze-pump-thaw or Argon sparging). | |
| Incomplete Reaction (Aldol) | Enolate formation is slow. | Increase base concentration or temperature ( |
| Oily Product (Aldol) | Impurities preventing crystallization. | Perform column chromatography (Hex/EtOAc) instead of recrystallization. |
| Isomer Contamination | Presence of cis-chalcone. | Recrystallize; the trans-isomer is thermodynamically more stable and less soluble. |
References
-
Barakat, A., et al. (2020). Synthesis and molecular docking studies of benzo[b]thiophene-based chalcones as potential acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics.
-
Altintop, M. D., et al. (2024). Design, synthesis, and evaluation of new thiophene-chalcone derivatives as dual-acting cholinesterase inhibitors. European Journal of Medicinal Chemistry.
-
BenchChem. (2025). Technical Guide to Benzo[b]thiophene Derivatives in CNS Applications.
-
PubChem. (2025).[1] Benzaldehyde, 2-benzo[b]thien-5-yl- (Compound Summary).
Sources
"development of kinase inhibitors from benzothiophene scaffolds"
Application Note: Strategic Development of Kinase Inhibitors from Benzothiophene Scaffolds
Executive Summary
The benzothiophene scaffold represents a "privileged structure" in medicinal chemistry, acting as a bioisostere to indole and naphthalene while offering unique lipophilic and electronic properties. In the context of kinase inhibition, benzothiophenes have demonstrated remarkable versatility, serving as core scaffolds for inhibitors of CK2 , VEGFR2 , MK2 , and CLK/DYRK kinases.
This guide provides a comprehensive workflow for the rational design, synthesis, and biological validation of benzothiophene-based kinase inhibitors. It integrates modern microwave-assisted synthetic protocols with industry-standard ADP-Glo™ screening methodologies to accelerate hit-to-lead optimization.
Scaffold Rationale & Structural Biology
The benzothiophene core (benzo[b]thiophene) is highly valued for its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.
-
Lipophilicity: The sulfur atom increases lipophilicity (logP) compared to indole, enhancing membrane permeability.
-
Pi-Stacking: The planar aromatic system facilitates
- stacking interactions with the phenylalanine gatekeeper residues often found in the ATP-binding pocket. -
Vectorial Functionalization:
-
C3-Position: Ideal for introducing amino or amide groups to form hydrogen bonds with the hinge region backbone (e.g., Glu/Leu residues).
-
C2-Position: Allows for extension into the solvent-exposed region or the hydrophobic back-pocket, depending on the linker.
-
C5/C6-Positions: Critical for optimizing pharmacokinetic properties and selectivity (e.g., 5-hydroxy substitutions).
-
Target Pathway Visualization
The following diagram illustrates the signaling pathways for two primary targets of benzothiophene inhibitors: VEGFR2 (Angiogenesis) and MK2 (Inflammation/p38 MAPK).
Caption: Dual targeting potential of benzothiophene scaffolds in Angiogenic (VEGFR2) and Inflammatory (MK2) signaling cascades.
Chemical Synthesis: The Microwave-Assisted Gewald Route
Traditional synthesis of benzothiophenes can be harsh and low-yielding. For high-throughput medicinal chemistry, we utilize a Microwave-Assisted Modified Gewald Reaction . This protocol allows for the rapid construction of 3-aminobenzothiophene cores, which are versatile precursors for kinase inhibitors.[1]
Protocol: Rapid Synthesis of 3-Aminobenzothiophene-2-carboxylates
Reagents:
-
2-Halobenzonitrile (1.0 equiv)
-
Methyl thioglycolate (1.1 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
Solvent: DMSO (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, dissolve 2-fluorobenzonitrile (or 2-chlorobenzonitrile) and methyl thioglycolate in DMSO (0.5 M concentration).
-
Base Addition: Add triethylamine dropwise. The solution may turn slightly yellow.
-
Irradiation: Seal the vial and irradiate at 130°C for 10–20 minutes (dynamic power mode, max 300W).
-
Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).
Mechanistic Insight: This reaction proceeds via a nucleophilic aromatic substitution (
Synthetic Workflow Diagram
Caption: Modular synthetic workflow for generating diverse benzothiophene kinase inhibitor libraries.
Structure-Activity Relationship (SAR) Optimization
Successful kinase inhibitors require balancing potency with physicochemical properties. Based on literature regarding MK2 and VEGFR inhibitors, the following SAR trends are established:
| Position | Modification Strategy | Biological Effect |
| C3-Amino | Acylation or Urea formation | Hinge Binding: The NH acts as a hydrogen bond donor to the kinase hinge region. Bulky acyl groups can induce selectivity by clashing with the gatekeeper residue in non-target kinases. |
| C2-Position | Aryl/Heteroaryl extension | Hydrophobic Pocket: Extension here (e.g., via Suzuki coupling) allows the molecule to reach the hydrophobic back-pocket (Structure II inhibitors). |
| C5-Position | Hydroxyl (-OH) or Halogen | Affinity & Solvency: A C5-OH group (as seen in compound 16b) often improves solubility and can form water-mediated H-bonds. |
| C7-Position | Small alkyl groups (Methyl) | Conformational Lock: Restricts rotation of substituents, reducing entropic penalty upon binding. |
Biological Evaluation: ADP-Glo™ Kinase Assay Protocol
To validate the synthesized inhibitors, we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous, luminescent assay measures ADP formation, which is directly proportional to kinase activity. It is preferred over radioactive assays for its sensitivity and safety.
Assay Principle:
-
Kinase Reaction: Kinase + ATP + Substrate
Phospho-Substrate + ADP. -
Depletion: ADP-Glo™ Reagent terminates the reaction and depletes remaining ATP.[2][3][4]
-
Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.[3]
Detailed Protocol (384-well Format)
Materials:
-
Kinase: Recombinant Human MK2 or VEGFR2 (0.2 ng/µL final).
-
Substrate: Peptide substrate (e.g., Hsp27 derived peptide) (50 µM final).
-
ATP: Ultra-pure (at
apparent, typically 10–50 µM). -
Test Compounds: Benzothiophene derivatives (dissolved in DMSO).[1]
Workflow:
-
Compound Transfer: Dispense 50 nL of test compound (in DMSO) into the assay plate (e.g., using an acoustic dispenser).
-
Enzyme Addition: Add 2.5 µL of Kinase Working Solution. Incubate for 10 min at RT to allow inhibitor binding.
-
Reaction Start: Add 2.5 µL of ATP/Substrate mix.
-
Stop & Depletion: Add 5 µL of ADP-Glo™ Reagent .
-
Detection: Add 10 µL of Kinase Detection Reagent .
-
Read: Measure Luminescence (RLU) on a plate reader (integration time: 0.5–1.0 sec).
Data Analysis:
Calculate % Inhibition:
Assay Workflow Diagram
Caption: Step-by-step ADP-Glo™ assay workflow for high-throughput inhibitor screening.
Troubleshooting & Validation
-
High Background: If the "No Enzyme" control has high luminescence, the ATP depletion step was insufficient. Ensure the ADP-Glo™ Reagent is fresh and the 40-minute incubation is strictly followed.
-
Compound Fluorescence: Benzothiophenes can be fluorescent. The ADP-Glo assay (luminescence) minimizes this interference, but "false hits" should be cross-validated with an orthogonal assay (e.g., mobility shift assay).
-
Solubility: Benzothiophenes are lipophilic. Ensure final DMSO concentration in the assay is <1% to effectively solubilize the compound without inhibiting the kinase enzyme itself.
References
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Source: Future Medicinal Chemistry (2024). URL:[Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Source: Organic & Biomolecular Chemistry (RSC Publishing, 2015). URL:[Link]
-
Benzothiophene inhibitors of MK2.[6] Part 1: Structure-activity relationships. Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate). URL:[Link]
-
Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships. Source: Current Medicinal Chemistry (PubMed). URL:[Link]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. promega.com [promega.com]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 4. promega.com [promega.com]
- 5. cell.com [cell.com]
- 6. researchgate.net [researchgate.net]
"synthesis of benzothiophene substituted coumarins and pyrimidines"
Application Note: Strategic Synthesis of Benzothiophene-Substituted Coumarins and Pyrimidines
Executive Summary & Strategic Rationale
The fusion of benzothiophene scaffolds with coumarin or pyrimidine pharmacophores represents a high-value strategy in medicinal chemistry. These hybrids are privileged structures, often exhibiting synergistic biological activities ranging from DNA intercalation (anticancer) to enzyme inhibition (antimicrobial, anti-inflammatory).
-
Benzothiophene: Provides lipophilicity and mimics purine/tryptophan residues, enhancing receptor binding affinity.
-
Coumarin/Pyrimidine: Acts as the primary hydrogen-bonding warhead, often targeting specific active sites (e.g., Gyrase B, EGFR).
This guide moves beyond generic textbook descriptions, offering a modular, convergent synthetic protocol . We utilize a "Plug-and-Play" approach where a core Benzothiophene intermediate is synthesized first, then divergently coupled to form either Coumarin or Pyrimidine hybrids.
Synthetic Strategy & Pathway Visualization
The synthesis relies on a convergent workflow . The critical junction is the Benzothiophene-3-carbaldehyde or Carbohydrazide intermediate, which serves as the electrophilic or nucleophilic anchor for subsequent heterocyclization.
Figure 1: Divergent Synthetic Workflow
Caption: Modular synthesis starting from a common benzothiophene core, diverging into coumarin condensation or pyrimidine cyclization pathways.
Module 1: Synthesis of the Benzothiophene Core[1]
Before hybridization, a high-purity benzothiophene scaffold functionalized at the C-2 or C-3 position is required. We recommend the Gewald Reaction variant or Vilsmeier-Haack formylation for scalability.
Protocol A: Synthesis of Methyl-3-amino-benzothiophene-2-carboxylate
Rationale: This intermediate provides an amino group for diazotization or a ester group for hydrazide formation.
Reagents:
-
2-Fluoro-benzonitrile (1.0 equiv)
-
Methyl thioglycolate (1.1 equiv)
-
Potassium Carbonate (
) or TEA (Base) -
DMSO or DMF (Solvent)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 2-fluoro-benzonitrile (e.g., 10 mmol) and methyl thioglycolate (11 mmol) in DMF (20 mL).
-
Initiation: Add
(25 mmol) slowly to control the exotherm. -
Cyclization: Heat the mixture to 80–90°C for 4–6 hours.
-
Critical Control Point: Monitor by TLC (30% EtOAc/Hexane). The disappearance of the nitrile starting material indicates completion.
-
-
Work-up: Pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Filter, wash with cold water, and recrystallize from ethanol.
Module 2: Benzothiophene-Coumarin Hybrids
Strategy: The most robust linkage is a Hydrazone/Azomethine bridge . Direct fusion is difficult; linking the two pharmacophores via a spacer maintains the biological activity of both rings.
Protocol B: Condensation via Carbohydrazide Linker
Mechanism: Nucleophilic attack of the hydrazide nitrogen on the coumarin carbonyl or aldehyde substituent, followed by dehydration.
Reagents:
-
Benzothiophene-2-carbohydrazide (derived from Protocol A ester via hydrazine hydrate reflux).[1]
-
3-Acetylcoumarin or substituted Coumarin-3-carbaldehyde.
Step-by-Step Methodology:
-
Hydrazide Formation: Reflux the ester from Protocol A with hydrazine hydrate (99%) in ethanol for 6 hours. Cool and collect the solid hydrazide.[3]
-
Coupling: Dissolve Benzothiophene-2-carbohydrazide (1 mmol) and 3-Acetylcoumarin (1 mmol) in absolute ethanol (15 mL).
-
Catalysis: Add 3–5 drops of Glacial Acetic Acid .
-
Why Acid? Protonates the carbonyl oxygen of the coumarin, making the carbon more electrophilic for the hydrazide attack.
-
-
Reflux: Heat at reflux for 4–8 hours.
-
Isolation: Cool to room temperature. The Schiff base hybrid usually precipitates.[3]
-
Purification: Recrystallize from Dioxane/Ethanol (1:1).
Data Visualization: Reaction Mechanism
Caption: Acid-catalyzed condensation mechanism forming the hydrazone bridge.
Module 3: Benzothiophene-Pyrimidine Hybrids
Strategy: The Chalcone Route (Claisen-Schmidt followed by Heterocyclization). This is preferred over one-pot synthesis for higher purity and control.
Protocol C: Chalcone-to-Pyrimidine Cyclization
Phase 1: Chalcone Synthesis
-
React Benzothiophene-3-carbaldehyde (10 mmol) with Acetophenone (or acetyl-heterocycle) (10 mmol) in Ethanol.
-
Add 40% NaOH (aq) dropwise at 0–5°C. Stir at RT for 12 hours.
-
Isolate the yellow Chalcone solid.
Phase 2: Pyrimidine Cyclization Reagents: Chalcone intermediate, Guanidine Hydrochloride (for amino-pyrimidine) or Thiourea (for thioxo-pyrimidine), KOH, Ethanol.
Step-by-Step Methodology:
-
Mixture: Dissolve Chalcone (1 mmol) and Guanidine HCl (1.5 mmol) in Ethanol (20 mL).
-
Base Activation: Add KOH pellets (2 mmol) or Sodium Ethoxide.
-
Causality: Base is required to deprotonate the guanidine/thiourea, increasing its nucleophilicity for the Michael addition to the chalcone.
-
-
Reflux: Reflux for 8–12 hours.
-
Observation: The reaction mixture often changes color (e.g., yellow to orange/red) as conjugation changes.
-
-
Work-up: Evaporate solvent to 1/3 volume, pour into ice water. Neutralize with dilute HCl if necessary to precipitate the product.
Analytical Validation & Quality Control
A self-validating system requires checking specific spectral markers.
Table 1: Key Spectral Markers for Validation
| Hybrid Type | Technique | Diagnostic Signal | Structural Confirmation |
| Benzothiophene Core | IR | 2210 cm⁻¹ (if nitrile used) | Disappearance confirms cyclization |
| Coumarin Hybrid | ¹H NMR | Azomethine (-N=CH-) proton | |
| Coumarin Hybrid | IR | 1620 cm⁻¹ (C=N) | Formation of hydrazone linkage |
| Pyrimidine Hybrid | ¹H NMR | Pyrimidine ring protons (C4/C5) | |
| Pyrimidine Hybrid | ¹H NMR | Exchangeable singlet ( | -NH₂ or -NH signals (if guanidine used) |
References
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole . International Journal of Pharmaceutical Sciences Review and Research.
-
Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity . Current Research in Bioorganic & Organic Chemistry.
-
Thiocoumarins: From the Synthesis to the Biological Applications . Molecules (MDPI).
-
Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives . Chemical Data Collections.
-
Benzothiophene Synthesis and Reactions . Organic Chemistry Portal.
Sources
The Advent of Greener Synthesis: A Detailed Guide to Visible-Light-Mediated C-3 Formylation of Indoles
Introduction: The Significance of 3-Formylindoles and the Rise of Photoredox Catalysis
The indole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural backbone of a vast array of biologically active compounds.[1] Among the various functionalized indole derivatives, 3-formylindoles stand out as exceptionally versatile synthetic intermediates.[2] They are pivotal precursors for the synthesis of tryptamines, indole-3-acetic acid derivatives, and a multitude of pharmaceutically relevant molecules.[3][4] The formyl group at the C-3 position serves as a synthetic handle for a wide range of chemical transformations, making the development of efficient and selective formylation methods a topic of paramount importance.
Traditionally, the formylation of indoles has been accomplished through methods like the Vilsmeier-Haack and Reimer-Tiemann reactions. However, these classical approaches often necessitate harsh reaction conditions, the use of stoichiometric and often toxic reagents, and can suffer from limited functional group tolerance.[5] In the contemporary landscape of chemical synthesis, where sustainability and green chemistry are central tenets, there is a pressing need for milder and more environmentally benign methodologies.
Visible-light photoredox catalysis has emerged as a powerful and transformative technology in modern organic synthesis. This approach utilizes the energy of visible light to drive chemical reactions under exceptionally mild conditions, often at room temperature.[6] By employing a photocatalyst that can absorb visible light, it is possible to generate highly reactive intermediates from stable precursors, thereby enabling a wide range of chemical transformations that are often difficult or impossible to achieve through traditional thermal methods. The visible-light-mediated C-3 formylation of indoles represents a significant advancement in this field, offering a greener, more efficient, and highly selective route to these valuable building blocks.
This comprehensive guide provides an in-depth exploration of the visible-light-mediated C-3 formylation of indoles, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this transformation, compare different photocatalytic systems, provide detailed experimental protocols, and discuss the practical applications and challenges of this innovative synthetic strategy.
Mechanistic Insights: Unraveling the Photochemical Pathway
The visible-light-mediated C-3 formylation of indoles typically proceeds through a photoredox catalytic cycle. While the exact mechanism can vary depending on the specific photocatalyst, formylating agent, and additives used, a general mechanistic paradigm can be outlined. The process is often initiated by the excitation of a photocatalyst (PC) upon absorption of visible light, leading to a long-lived, electronically excited state (PC*). This excited state is a potent single-electron transfer (SET) agent, capable of either oxidizing or reducing a substrate to generate a reactive radical intermediate.
In the context of indole formylation, a common strategy involves the use of an organic dye photocatalyst, such as Eosin Y or Rose Bengal, and a C1 source, frequently tetramethylethylenediamine (TMEDA), which also acts as a reductive quencher. The following diagram illustrates a plausible mechanistic pathway for the Eosin Y-catalyzed C-3 formylation of indole using TMEDA as the formylating agent in the presence of air as a green oxidant.
Caption: A plausible mechanistic pathway for the visible-light-mediated C-3 formylation of indole.
Causality Behind the Mechanistic Steps:
-
Photoexcitation: The process begins with the absorption of a photon by the photocatalyst (Eosin Y), promoting it to an excited state (Eosin Y*). This excited state is both a stronger oxidant and a stronger reductant than the ground state.
-
Reductive Quenching: The excited photocatalyst is quenched by a sacrificial electron donor, in this case, TMEDA. This single electron transfer (SET) process reduces the photocatalyst to its radical anion form (Eosin Y•-) and generates the TMEDA radical cation.
-
Generation of the Formylating Species: The TMEDA radical cation is unstable and undergoes fragmentation, ultimately leading to the formation of an iminium ion, which serves as the precursor to the formylating agent.
-
Catalyst Regeneration and Role of Oxygen: The photocatalyst radical anion is re-oxidized back to its ground state by molecular oxygen (from the air), which is reduced to a superoxide radical anion. This step is crucial for closing the catalytic cycle. The superoxide can then participate in the subsequent oxidation steps.
-
Indole Activation and C-C Bond Formation: The indole substrate can be activated towards electrophilic attack. The formylating species, generated from TMEDA, then attacks the electron-rich C-3 position of the indole.
-
Oxidation and Product Formation: The resulting intermediate undergoes oxidation and deprotonation to afford the final 3-formylindole product and regenerate the catalyst.
Comparative Analysis of Photocatalytic Systems
Several photocatalytic systems have been developed for the C-3 formylation of indoles. The choice of photocatalyst and formylating agent can significantly impact the reaction efficiency, substrate scope, and overall cost-effectiveness of the process.
| Photocatalytic System | Photocatalyst | Formylating Agent | Typical Conditions | Advantages | Disadvantages |
| Eosin Y / TMEDA | Eosin Y | Tetramethylethylenediamine (TMEDA) | Blue LEDs, MeCN/H₂O, air | Inexpensive, readily available catalyst and C1 source; metal-free; environmentally benign. | Catalyst can be prone to photobleaching; may require additives like KI for optimal performance. |
| Rose Bengal / TMEDA | Rose Bengal | Tetramethylethylenediamine (TMEDA) | Green LEDs, MeCN, O₂ atmosphere | Similar to Eosin Y; efficient for a range of indoles. | Also susceptible to photobleaching; may have a slightly different substrate scope compared to Eosin Y. |
| Iridium Complexes | e.g., fac-[Ir(ppy)₃] | Various | Blue LEDs, organic solvents | High quantum yields; robust and often more stable than organic dyes. | High cost of iridium; potential for metal contamination in the final product. |
| Other Organic Dyes | Methylene Blue, etc. | Various | Visible light, various solvents | Can offer alternative reactivity and selectivity. | Stability and efficiency can be highly variable. |
| Heterogeneous PCs | g-C₃N₄, MOFs, etc. | Various | Visible light, various solvents | Easy separation and recyclability of the catalyst. | Can have lower activity compared to homogeneous catalysts; mass transfer limitations. |
Field-Proven Insights:
-
Eosin Y and Rose Bengal are the most commonly employed photocatalysts for this transformation due to their low cost and ready availability. They are particularly attractive for academic research and initial process development.
-
The use of TMEDA as a "formylating agent" is a misnomer in the classical sense. It serves as a C1 source that is transformed into the reactive species in situ through a series of photoredox-mediated steps.
-
Iridium-based photocatalysts , while highly efficient, are often prohibitively expensive for large-scale applications. Their use is typically reserved for high-value targets or when organic dyes fail to provide satisfactory results.
-
The development of heterogeneous photocatalysts is a promising area of research, as it addresses the critical issue of catalyst separation and reuse, a key consideration for industrial applications.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative examples of visible-light-mediated C-3 formylation of indoles. It is crucial to note that optimization of reaction conditions (e.g., solvent, catalyst loading, light intensity) may be necessary for different indole substrates.
Protocol 1: Eosin Y-Catalyzed C-3 Formylation of Indole with TMEDA
This protocol is adapted from a procedure described by Ni and coworkers.
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
Eosin Y (0.02 mmol, 2 mol%)
-
Tetramethylethylenediamine (TMEDA) (3.0 mmol, 3.0 equiv)
-
Potassium Iodide (KI) (2.0 mmol, 2.0 equiv)
-
Acetonitrile (MeCN) (5 mL)
-
Water (H₂O) (1 mL)
-
10 mL reaction vial with a magnetic stir bar
-
Blue LED lamp (e.g., 450 nm, 24W)
-
Magnetic stirrer
Procedure:
-
To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add indole (117 mg, 1.0 mmol), Eosin Y (13.8 mg, 0.02 mmol), and potassium iodide (332 mg, 2.0 mmol).
-
Add acetonitrile (5 mL) and water (1 mL) to the vial.
-
Add tetramethylethylenediamine (TMEDA) (0.45 mL, 3.0 mmol) to the reaction mixture.
-
Seal the vial and place it on a magnetic stirrer.
-
Position the reaction vial approximately 5 cm from a blue LED lamp and begin irradiation with vigorous stirring. A cooling fan may be used to maintain the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-formylindole.
Causality Behind Experimental Choices:
-
Eosin Y: Acts as the photocatalyst, absorbing blue light to initiate the reaction.
-
TMEDA: Serves as both the C1 source for the formyl group and the sacrificial electron donor to regenerate the photocatalyst.
-
Potassium Iodide (KI): Can act as a co-catalyst, potentially facilitating the regeneration of the photocatalyst or participating in the oxidation of the indole substrate.
-
MeCN/H₂O Solvent System: Provides good solubility for the reactants and catalyst. The presence of water can also play a role in the hydrolysis of intermediates to form the final aldehyde.
-
Blue LED: Provides the necessary energy to excite the Eosin Y photocatalyst.
-
Air Atmosphere: Molecular oxygen from the air is the terminal oxidant, regenerating the photocatalyst and driving the reaction forward.
Experimental Workflow Diagram
Sources
Troubleshooting & Optimization
"troubleshooting sluggish Suzuki coupling reactions with benzothiophene substrates"
Welcome to the Advanced Applications Support Center. Benzothiophenes are notoriously challenging substrates in Suzuki-Miyaura cross-coupling reactions. Their sluggish reactivity typically stems from two competing mechanistic pitfalls: the sulfur atom's propensity to poison the palladium catalyst, and the extreme susceptibility of benzothienyl boronic acids to base-catalyzed protodeboronation.
This guide provides a causality-driven framework to diagnose, optimize, and execute successful couplings with these demanding heteroaromatic systems.
Diagnostic Logic Tree
Use the following workflow to identify the root cause of your sluggish reaction based on which coupling partner contains the benzothiophene moiety.
Diagnostic workflow for troubleshooting benzothiophene Suzuki-Miyaura couplings.
Deep-Dive Q&A: Mechanistic Troubleshooting
Q1: Why is my benzothiophene Suzuki coupling so sluggish compared to standard phenyl substrates? A: The fundamental issue is catalyst deactivation. The sulfur atom in the benzothiophene ring acts as a soft, electron-rich donor that can coordinate to the palladium center, effectively and preventing it from re-entering the catalytic cycle[1]. Furthermore, sulfur-containing heterocycles are generally regarded as in transition-metal chemistry[2]. To overcome this, you must use bulky, electron-rich phosphine ligands (such as Buchwald ligands like XPhos or SPhos) that accelerate oxidative addition while sterically hindering the formation of stable, inactive Pd-S complexes.
Q2: I'm using a benzothiophene-2-boronic acid, but LC-MS shows mostly the protodeboronated byproduct (benzothiophene). How do I fix this? A: Five-membered 2-heteroaromatic boronic acids are highly susceptible to [3]. This destructive side reaction competes directly with transmetalation[4]. To solve this, you must increase the rate of transmetalation so that it outcompetes degradation. This is best achieved by using highly active precatalysts (e.g., Pd-G3 or Pd-G4 with XPhos) that rapidly generate the active Pd(0) species at room temperature[3]. Alternatively, masking the boronic acid as a allows for a "slow release" of the active species, keeping its steady-state concentration low and minimizing degradation[5].
Q3: What base and solvent combination is optimal for these challenging substrates? A: Strong bases (like NaOH or KOtBu) and high temperatures exacerbate boronic acid degradation[4]. A biphasic system using a mild base like aqueous K₃PO₄ in combination with THF is generally preferred for rapid, low-temperature couplings[3]. For highly sensitive substrates where water must be avoided, anhydrous conditions using fluoride sources (e.g., CsF) in alcohols (like isopropanol) can effectively promote transmetalation while [6].
Empirical Data: Optimizing Reaction Components
The following table summarizes the causality behind different catalyst/ligand combinations and their typical outcomes when coupling sterically hindered or electronically deactivated benzothiophenes.
| Catalyst System | Ligand | Base / Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ / Toluene-H₂O | 100 | <10 | Severe sulfur poisoning; extensive protodeboronation due to high heat. |
| Pd(OAc)₂ (5 mol%) | PPh₃ | K₃PO₄ / Dioxane-H₂O | 80 | 25 | Sluggish oxidative addition; high homocoupling of the boronic acid. |
| Pd₂(dba)₃ (2 mol%) | SPhos | K₃PO₄ / THF-H₂O | 65 | 72 | Bulky ligand improves transmetalation; moderate protodeboronation remains. |
| Pd(OAc)₂ (2 mol%) | SPhos | CsF / Isopropanol | 80 | 85 | Anhydrous conditions effectively suppress protodeboronation[6]. |
| XPhos Pd G3 (2 mol%) | XPhos | K₃PO₄ / THF-H₂O | 25 | >90 | Rapid Pd(0) generation outcompetes degradation pathways [3]. |
Self-Validating Experimental Protocol
Objective: To successfully couple a highly unstable benzothiophene-2-boronic acid with an aryl halide at room temperature, suppressing protodeboronation via a highly active Buchwald precatalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Benzothiophene-2-boronic acid (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
0.5 M aqueous K₃PO₄ (3.0 equiv)
-
THF (strictly degassed)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), benzothiophene-2-boronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol).
-
Atmosphere Exchange (Critical): Seal the flask with a rubber septum. Evacuate and backfill with argon (repeat 3 times) to ensure a strictly oxygen-free environment.
-
Causality: Oxygen promotes the oxidative homocoupling of the boronic acid and degrades the electron-rich XPhos ligand, stalling the catalytic cycle.
-
-
Solvent Addition: Add degassed THF (4 mL) via syringe. Stir at room temperature until all solid reagents are dissolved.
-
Initiation via Base Addition: Add degassed 0.5 M aqueous K₃PO₄ (6 mL, 3.0 mmol) dropwise via syringe.
-
Causality: The biphasic THF/water mixture with K₃PO₄ provides sufficient basicity to activate the boronic acid for transmetalation. Simultaneously, the rapid generation of the active Pd(0) species from the G3 precatalyst ensures the cross-coupling cycle outcompetes base-catalyzed protodeboronation[3].
-
-
Reaction Monitoring & Self-Validation: Stir vigorously at room temperature (20–25 °C). Monitor the reaction via TLC or LC-MS at the 30-minute mark.
-
Self-Validation Check: The reaction should reach >90% conversion within 30-60 minutes. If the aryl halide remains unconsumed but the boronic acid mass has entirely disappeared (replaced by benzothiophene mass), protodeboronation has outcompeted transmetalation. If this failure state occurs, validate the degassing of your solvents, ensure the temperature is strictly ≤25 °C, or switch to a MIDA boronate strategy[5].
-
-
Quenching and Workup: Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography using an appropriate hexanes/ethyl acetate gradient.
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis, ed.ac.uk, [Link][4]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides, RSC Publishing,[Link][6]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids, PMC (NIH),[Link][3]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media, Molecular Catalysis (DOI),[Link][1]
-
Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities, PMC (NIH),[Link][2]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
"optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives"
Welcome to the technical support resource for the synthesis and optimization of cinnamaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of molecules. Instead of a rigid manual, this center functions as a dynamic troubleshooting guide, addressing common and nuanced challenges encountered in the lab. Our focus is on causality—understanding why a reaction fails is the key to optimizing it for success.
Section 1: The First-Pass Diagnostic: Universal Troubleshooting
Before delving into method-specific issues, it's crucial to address universal problems that can plague any synthesis. If your reaction is underperforming, start with these fundamental questions.
Q1: My reaction has a very low yield or failed to proceed entirely. What are the initial checks?
A persistent low yield or a complete lack of product formation often points to foundational issues rather than complex mechanistic failures. Before re-optimizing every parameter, perform a "first-pass" diagnostic.
-
Reagent Integrity: This is the most common culprit. Aromatic aldehydes like benzaldehyde are susceptible to air oxidation, forming the corresponding carboxylic acid (e.g., benzoic acid)[1]. If your starting aldehyde has been on the shelf for a while, its purity is questionable. The presence of acidic impurities can quench the basic catalysts essential for many condensation reactions. Similarly, Wittig reagents (ylides) can be sensitive to moisture and air[2].
-
Actionable Advice: Use freshly distilled aldehydes whenever possible. For moisture-sensitive reactions like the Wittig, ensure all glassware is flame-dried and reagents are handled under an inert atmosphere (Nitrogen or Argon)[2].
-
-
Stoichiometry and Order of Addition: Incorrect molar ratios are a straightforward path to low yields. For reactions like the Claisen-Schmidt, where one component can self-condense, the order of addition is critical. Slowly adding the enolizable aldehyde or ketone to the mixture of the non-enolizable aldehyde and base can minimize self-condensation side products[3].
-
Solvent Quality: The solvent is not just a medium; it can actively participate in or hinder a reaction. Ensure you are using the correct grade of solvent (e.g., anhydrous for moisture-sensitive reactions). Protic solvents can interfere with strongly basic reagents, while aprotic solvents are generally preferred for reactions involving ylides or enolates[4].
Section 2: Method-Specific Troubleshooting Guides
Once you've cleared the universal checks, it's time to troubleshoot the specific reaction chemistry.
The Claisen-Schmidt Condensation
This base-catalyzed condensation between an aromatic aldehyde and an aliphatic aldehyde or ketone is a workhorse for cinnamaldehyde synthesis[3][5]. However, its simplicity can be deceptive.
Q2: My Claisen-Schmidt reaction is producing a complex mixture of products, and the yield of the desired cinnamaldehyde derivative is low. What's going wrong?
This is a classic symptom of competing side reactions. The key is to control the reaction conditions to favor the desired cross-condensation.
-
The Cannizzaro Reaction: When using a strong base like NaOH with an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde), the aldehyde can undergo a disproportionation reaction to yield an alcohol and a carboxylate salt[3][6]. This consumes your starting material.
-
Self-Condensation: The enolizable component (the aliphatic aldehyde or ketone) can react with itself in an aldol condensation, reducing its availability to react with the aromatic aldehyde[7].
-
Solution: As mentioned, control the order of addition. A slow, dropwise addition of the enolizable reactant to the main reaction mixture ensures its concentration remains low, favoring the cross-condensation pathway[3].
-
-
Temperature Control: While some reactions require heat, the Claisen-Schmidt is typically conducted at room temperature. Elevated temperatures can accelerate side reactions and lead to the formation of undesired by-products[7].
Table 1: Comparison of Catalysts for Claisen-Schmidt Condensation
| Catalyst Type | Examples | Advantages | Disadvantages & Troubleshooting |
| Homogeneous Base | NaOH, KOH, Alkoxides | Inexpensive, readily available, and often result in faster reaction rates. | Can lead to side reactions (e.g., Cannizzaro) and can be difficult to remove during workup. If yields are low, try reducing the base concentration or lowering the temperature[7]. |
| Heterogeneous Solid Base | KF-Al₂O₃, Solid super base | Easy to separate from the reaction mixture via filtration, potentially reusable, and can offer improved selectivity by minimizing side reactions[7]. | May exhibit lower activity, requiring longer reaction times or gentle heating. Ensure the catalyst is properly activated and has a high surface area. |
Workflow: Troubleshooting Low Yields in Claisen-Schmidt Condensation
This diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields in Claisen-Schmidt reactions.
The Wittig Reaction
The Wittig reaction is a powerful tool for forming the alkene double bond with high regioselectivity[8]. However, challenges often arise from the stability of the ylide and steric hindrance.
Q3: I'm attempting a Wittig reaction with a sterically hindered ketone, and the yield is extremely low. What are my options?
Sterically hindered ketones are notoriously difficult substrates for the standard Wittig reaction, especially when using stabilized ylides which are less reactive[2][8].
-
The Horner-Wadsworth-Emmons (HWE) Alternative: The HWE reaction is the go-to alternative. It utilizes a phosphonate-stabilized carbanion, which is significantly more nucleophilic and less sterically demanding than a traditional Wittig ylide[2]. A major advantage of the HWE reaction is that its phosphate byproduct is water-soluble, which greatly simplifies the purification process compared to the often-problematic removal of triphenylphosphine oxide (TPPO) from Wittig reactions[2].
-
Ylide Stability: The choice of base for ylide generation is critical and depends on the stability of the ylide.
-
Unstabilized Ylides: Require very strong bases (e.g., n-BuLi, NaH) and strictly anhydrous conditions[2].
-
Stabilized Ylides: Can often be formed with weaker bases like alkoxides.
-
Q4: My Wittig reaction is complete, but purification is a nightmare due to the triphenylphosphine oxide (TPPO) byproduct. How can I remove it effectively?
TPPO is a common source of frustration. Its polarity is similar to many desired products, making chromatographic separation difficult.
-
Crystallization: If your product is a solid, recrystallization is often the best method. TPPO may remain in the mother liquor.
-
Chromatography Tricks: If you must use column chromatography, try switching to a less polar eluent system if possible. Sometimes, adding a small percentage of a more polar solvent can help elute the product while retaining the TPPO.
-
Precipitation: In some cases, TPPO can be precipitated out of non-polar solvents like hexane or diethyl ether, allowing it to be removed by filtration.
Section 3: Purification and Characterization FAQs
Q5: How do I purify cinnamaldehyde isolated from natural cinnamon oil?
Cinnamaldehyde extracted from cinnamon bark is often impure, containing other compounds like eugenol and cinnamic acid[9].
-
Initial Isolation: Steam distillation is a standard method for extracting essential oils, including cinnamaldehyde, from the solid cinnamon bark[10]. The distillate will be an emulsion that needs further processing.
-
Purification: For high purity, vacuum distillation is highly effective. Under reduced pressure, cinnamaldehyde can be distilled at a lower temperature, preventing degradation. A study achieved 98.66% purity with vacuum distillation, which increased to 99.5% after a subsequent molecular distillation step[11]. Column chromatography using silica gel is also a viable, though more labor-intensive, option[9].
Q6: What are the key spectroscopic signals to confirm the synthesis of a cinnamaldehyde derivative?
Proper characterization is essential to confirm the structure of your final product.
-
Infrared (IR) Spectroscopy: Look for two key stretches. The C=O (carbonyl) stretch of the unsaturated aldehyde appears as a strong band around 1685 cm⁻¹. The C=C (alkene) stretch will be visible near 1620 cm⁻¹[12].
-
¹H NMR Spectroscopy: The aldehyde proton will be a highly deshielded singlet or doublet downfield (typically >9.5 ppm). The vinyl protons on the double bond will appear as doublets in the 6.5-8.0 ppm range, with a large coupling constant (J > 15 Hz) confirming the trans (E) configuration, which is the most common and stable isomer[12].
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the synthesized derivative. A common fragmentation pattern for cinnamaldehyde itself involves the loss of a hydrogen atom, resulting in an intense peak at m/z = 131[13].
Table 2: Typical Spectroscopic Data for trans-Cinnamaldehyde
| Technique | Signal Type | Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Doublet of doublets | ~7.5 ppm (J ≈ 16, 7 Hz) | Vinylic H adjacent to C=O |
| Doublet | ~6.7 ppm (J ≈ 16 Hz) | Vinylic H adjacent to phenyl ring | |
| Doublet | ~9.7 ppm (J ≈ 7 Hz) | Aldehyde H | |
| IR | Strong, sharp | ~1685 cm⁻¹ | C=O (carbonyl) stretch[12] |
| Medium | ~1625 cm⁻¹ | C=C (alkene) stretch[12] | |
| MS | Molecular Ion | m/z = 132 | [M]⁺ |
| Base Peak | m/z = 131 | [M-H]⁺[13] |
Section 4: Experimental Protocols
These protocols are provided as a general guide. Always consult the primary literature for specific substrates and adapt as necessary.
Protocol 1: General Procedure for Claisen-Schmidt Condensation
This protocol is a general guideline for synthesizing a chalcone-type derivative.
-
Reactant Preparation: In a round-bottom flask, dissolve the ketone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a suitable solvent such as ethanol[7].
-
Base Addition: While stirring the solution at room temperature (25°C), slowly add an aqueous solution of NaOH (e.g., 20-40%) or KOH dropwise[7].
-
Reaction Monitoring: Stir the reaction mixture vigorously. The reaction is often accompanied by a color change and the formation of a precipitate. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.
Protocol 2: General Procedure for the Wittig Reaction
This protocol outlines the steps for olefination of cinnamaldehyde.
-
Ylide Formation: Under an inert atmosphere (N₂), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium iodide, 1.2 eq) in anhydrous THF in a flame-dried flask[14]. Cool the suspension to 0°C. Add a strong base (e.g., n-BuLi or NaHMDS, 1.2 eq) dropwise. The formation of the ylide is often indicated by a distinct color change[2][14]. Stir for 30-60 minutes.
-
Reaction with Aldehyde: Slowly add a solution of the cinnamaldehyde derivative (1.0 eq) in anhydrous THF to the ylide solution at 0°C[14].
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct[14].
Workflow: Key Stages of the Wittig Reaction
Caption: The two main stages of the Wittig reaction: ylide generation and olefination.
References
- Azzahra, F. N., Prasasty, V. D., & Suryanti, V. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi, 8(1), 133-145.
- BenchChem. (n.d.). Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde.
- BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives.
- Gound, V. D., & Shaik, A. (2014). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography.
- Lindhardt, A. T., Taaning, R. H., & Skrydstrup, T. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 832-837.
- Patil, S. B., & Kolekar, G. B. (2017). Synthesis, Spectroscopic Characterization, and Analytical Applications of Cinnamaldehyde Thiosemicarbazone and Its Fe(III) Complex. JETIR, 4(9).
- He, Z., Zhang, Y., & Li, X. (2016). Environmentally-friendly extraction and purification method of natural cinnamic aldehyde.
- Zhong, C. (2009). Process for Purification of Cinnamicaldehyde from Cinnamon Oil. Chemistry and Industry of Forest Products, 29(6), 65-68.
- ideXlab. (n.d.). Perkin Reaction - Explore the Science & Experts.
- ResearchGate. (n.d.). Influence of solvent on yield in final product a. [Table].
- Al-Azzawi, A. R., Al-Rawi, S. M., & Ahmed, I. H. (2022). Reaction kinetics of cinnamaldehyde hydrogenation over Pt/SiO2: comparison between bulk and intraparticle diffusion models. Scientific Reports, 12(1), 11528.
- SATHEE. (n.d.). Perkin Reaction Mechanism.
- Utah Tech University. (n.d.). Isolation of Cinnamaldehyde from Cinnamon. Retrieved from Utah Tech University Chemistry Department.
- BenchChem. (n.d.). Troubleshooting low yields in the Wittig synthesis of substituted alkenes.
- Wikipedia. (n.d.). Cinnamaldehyde.
- Sciencemadness.org. (2024, November 6). Cinnamaldehyde failed to condense? [Online forum post].
- BenchChem. (n.d.). Side reactions and byproduct formation in cinnamic acid synthesis.
- Tambe, E. A., & Gotmare, S. (2022). MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. World Journal of Pharmacy and Pharmaceutical Sciences, 11(7), 1145-1153.
- Dalal, M. (n.d.). Wittig Reaction. Dalal Institute.
- SyntheticPages. (2008). Wittig Reaction of cinnamaldehyde. ChemSpider.
- Claisen-Schmidt Condensation. (n.d.). Cambridge University Press.
- Carja, G., & Spafiu, F. (2010). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 15(1), 218-228.
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Technical Support Center: Minimizing Side Products in Claisen-Schmidt Condensation of Aromatic Aldehydes
Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions involving aromatic aldehydes, with a focus on minimizing the formation of unwanted side products. The following information is presented in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides in-depth answers to specific problems that can arise during the Claisen-Schmidt condensation, leading to complex product mixtures and reduced yields of the desired α,β-unsaturated ketone (chalcone).
Q1: I'm observing a significant amount of a byproduct derived from the self-condensation of my ketone. How can I prevent this?
A1: Self-condensation of the enolizable ketone is a frequent side reaction where the enolate of one ketone molecule attacks another molecule of the same ketone.[1][2] This is especially problematic when the ketone is highly enolizable.[3] Here’s how you can minimize this side reaction:
-
Leverage the Non-Enolizable Partner: The Claisen-Schmidt condensation is intentionally designed to involve a non-enolizable aromatic aldehyde (lacking α-hydrogens), which cannot undergo self-condensation.[1][4] This inherent design already favors the desired cross-condensation.
-
Strategic Reagent Addition: Instead of mixing all reactants at once, pre-form the enolate of the ketone. This can be achieved by slowly adding the ketone to a solution of the base. Once the enolate is formed, slowly add the aromatic aldehyde to the reaction mixture. This ensures that the enolate preferentially reacts with the more electrophilic aldehyde.[1]
-
Stoichiometry Control: Using a slight excess of the aldehyde can help to ensure the complete consumption of the ketone enolate, leaving less opportunity for self-condensation.[5] Conversely, if the ketone is inexpensive and liquid, it can sometimes be used as the solvent to drive the reaction.[4]
-
Temperature and Catalyst Optimization: Lowering the reaction temperature can often reduce the rate of side reactions.[2] Additionally, using a milder base or a lower concentration of the base can sometimes favor the cross-condensation over self-condensation.[5]
Workflow to Minimize Ketone Self-Condensation
Caption: Workflow to minimize self-condensation.
Q2: My aromatic aldehyde is being consumed by the Cannizzaro reaction. What causes this and how can I prevent it?
A2: The Cannizzaro reaction is a disproportionation of a non-enolizable aldehyde in the presence of a strong base, which results in the formation of a corresponding alcohol and a carboxylic acid.[1][6] This side reaction is a major competitor to the Claisen-Schmidt condensation because both are promoted by strong bases.[1]
Key factors that favor the Cannizzaro reaction and how to control them:
-
Base Concentration: High concentrations of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) significantly promote the Cannizzaro reaction.[3][4][7]
-
Solution: Use the minimum effective concentration of the base. It is highly recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific substrates.[4] Slow, dropwise addition of the base to the reaction mixture can also help to avoid localized high concentrations.[1][5]
-
-
Reaction Temperature: Elevated temperatures can increase the rate of the Cannizzaro reaction.
-
Choice of Base: While strong bases are common, milder basic conditions can suppress the Cannizzaro reaction.[1][5]
-
Solution: Consider screening alternative, milder bases if the Cannizzaro reaction remains a significant issue.
-
Table 1: Effect of Reaction Conditions on Cannizzaro Side Reaction
| Parameter | Condition Favoring Cannizzaro | Recommended Condition to Minimize Cannizzaro |
| Base Concentration | High | Optimized, lower concentration |
| Base Addition | Rapid, bulk addition | Slow, dropwise addition |
| Temperature | High | Room temperature or below |
| Base Strength | Strong (e.g., high molarity NaOH/KOH) | Milder base or lower concentration of strong base |
Q3: I am observing the formation of a higher molecular weight byproduct, possibly from a Michael addition. How can this be addressed?
A3: The Michael addition is a reaction where the enolate of the starting ketone adds to the α,β-unsaturated ketone product (the chalcone).[4][5] This results in the formation of a 1,5-dicarbonyl compound, leading to a more complex product mixture and reducing the yield of the desired chalcone.
Strategies to suppress the Michael addition:
-
Stoichiometry Control: The presence of excess enolate can drive the Michael addition.
-
Solution: Use a stoichiometric amount of the aldehyde and ketone, or a slight excess of the aldehyde.[5] This ensures that the enolate is consumed in the primary condensation reaction.
-
-
Temperature Control: As with other side reactions, lower temperatures can disfavor the Michael addition.
-
Solution: Performing the reaction at room temperature or below is often beneficial.[5]
-
-
Reaction Time: Prolonged reaction times after the consumption of the starting aldehyde can lead to an increase in Michael addition products.
Frequently Asked Questions (FAQs)
This section addresses more general, yet crucial, questions regarding the Claisen-Schmidt condensation to ensure a robust experimental setup from the outset.
Q1: What is the fundamental principle of the Claisen-Schmidt condensation that helps in minimizing byproducts?
A1: The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[8][9] The key to its selectivity lies in the use of a non-enolizable aromatic aldehyde (e.g., benzaldehyde).[8] Since the aromatic aldehyde has no α-hydrogens, it cannot be deprotonated by the base to form a nucleophilic enolate ion.[8] This ensures that the aromatic aldehyde acts solely as the electrophile, which is then attacked by the enolate of the other reactant (the ketone).[8] This directed reactivity prevents the complex mixture of four potential products that can arise in a crossed aldol reaction between two different enolizable carbonyl compounds.[1]
Reaction Pathway Visualization
Caption: Main and side reactions in Claisen-Schmidt.
Q2: What are the key experimental parameters to consider for optimizing the reaction and minimizing side products?
A2: Several factors critically influence the outcome of a Claisen-Schmidt condensation. Careful optimization of these parameters is essential for achieving high yields and purity.
-
Catalyst Choice and Concentration: The selection and amount of the base catalyst are crucial.[5] While NaOH and KOH are common, their concentration must be empirically determined for each set of reactants to avoid promoting side reactions like the Cannizzaro reaction.[3][5]
-
Stoichiometry: The molar ratio of the aldehyde to the ketone is a key parameter.[5] While a 1:1 ratio is often a good starting point, using a slight excess of one reactant can sometimes suppress specific side reactions.[5]
-
Temperature: Most Claisen-Schmidt condensations are conducted at room temperature.[3] Elevated temperatures can lead to the formation of undesired by-products.[3]
-
Solvent: Polar solvents like ethanol are commonly used.[10] The choice of solvent can influence reaction rates and selectivity.[2] In some cases, solvent-free conditions (grinding) have been shown to provide higher yields and shorter reaction times.[10]
-
Purity of Reagents: Impurities in the starting materials, such as carboxylic acids from the oxidation of the aldehyde, can inhibit the reaction.[3] It is advisable to use pure reagents, and distillation of the aldehyde may be necessary.[3]
Experimental Protocols
The following are general protocols for the synthesis and purification of chalcones via the Claisen-Schmidt condensation. These may require optimization for specific substrates.
Protocol 1: General Synthesis of Chalcones
This protocol is a general guideline for the base-catalyzed synthesis of a chalcone.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the aromatic aldehyde (1.0 equivalent) and the acetophenone derivative (1.0 equivalent) in ethanol.[8]
-
Base Addition: While stirring the solution at room temperature, add a solution of NaOH or KOH (approximately 1.2 equivalents) in ethanol or water dropwise.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials. Reactions are often complete within 1-4 hours.[4][5]
-
Isolation: Once the reaction is complete, cool the reaction mixture in an ice bath to induce precipitation of the crude chalcone product.[5] The mixture can also be poured into ice-cold water.[2][3]
-
Workup: Acidify the mixture with dilute HCl to neutralize the excess base, which should cause the crude product to precipitate.[2][11]
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining base and salts.[2]
Protocol 2: Purification by Recrystallization
This protocol describes the purification of the crude chalcone.
-
Solvent Selection: Choose an appropriate solvent for recrystallization. 95% ethanol is often a good choice.[11] A suitable solvent should dissolve the compound when hot but not when cold.[3]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the hot solvent required to completely dissolve it.[11]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities.[11]
-
Drying: Dry the purified product, for example, in a vacuum oven, to obtain the final chalcone.[8]
References
- Benchchem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis. Benchchem.
- Benchchem. (n.d.). Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde. Benchchem.
- Benchchem. (n.d.). Application Notes & Protocols for the Synthesis and Purification of Chalcones. Benchchem.
- Benchchem. (n.d.). avoiding self-condensation in Claisen-Schmidt synthesis of chromones. Benchchem.
- AIP Publishing. (2019). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing.
- American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. American Chemical Society.
- Benchchem. (n.d.). troubleshooting side reactions in Claisen-Schmidt condensation. Benchchem.
- The Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry.
- Benchchem. (n.d.). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. Benchchem.
- Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia.
- Semantic Scholar. (2007). Simple and effective protocol for claisen-schmidt condensation of hindered cyclic ketones with aromatic aldehydes. Semantic Scholar.
- CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. CUTM Courseware.
- Benchchem. (n.d.). experimental protocol for chalcone synthesis and characterization. Benchchem.
- ResearchGate. (n.d.). Various types of catalysts used in Claisen‐Schmidt condensation reactions. ResearchGate.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
- ResearchGate. (2026). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate.
- Scribd. (n.d.). Claisen-Schmidt Condensation | PDF. Scribd.
- ACS Publications. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
- Claisen-Schmidt Condensation. (n.d.).
- Claisen-Schmidt Condensation. (n.d.).
- BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S.
- PMC. (n.d.). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC.
- Sciencemadness. (2012). problem in claisen condensation reaction. Sciencemadness.
- Chemistry Steps. (2021). Claisen Condensation Reaction Mechanism. Chemistry Steps.
- Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson.
- Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Chemistry LibreTexts.
- ChemTalk. (2023). Cannizzaro Reaction. ChemTalk.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Aldol condensation, Cannizzaro reaction, perkin ,claisen schmidt & acetal formation II. (2025).
- NEET coaching. (2025). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. NEET coaching.
- Chemistry Steps. (2021). Cannizzaro Reaction. Chemistry Steps.
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Technical Support Center: Improving Yield and Purity in the Synthesis of Substituted Benzaldehydes
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center dedicated to the synthesis of substituted benzaldehydes. These compounds are essential building blocks in pharmaceuticals, fragrances, and fine chemicals, making their efficient and clean synthesis a critical task.[1] This guide is structured to address the common challenges you may face in the lab, moving from general principles to troubleshooting specific reaction types and purification strategies. My goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and optimize your results.
Section 1: Frequently Asked Questions (FAQs): Core Synthetic Principles
This section addresses high-level questions about strategy and reaction choice.
Q1: How do I choose the best synthetic method for my target substituted benzaldehyde?
A: The optimal method depends primarily on the electronic nature and steric environment of your aromatic substrate.
-
For electron-rich aromatics (e.g., phenols, anilines, methoxybenzenes), electrophilic aromatic substitution methods are highly effective. The Vilsmeier-Haack reaction is a robust choice, especially for moderately activated systems.[2] For phenols, the Duff reaction offers excellent ortho-selectivity due to hydrogen bonding.[3][4][5]
-
For electron-neutral or electron-poor aromatics , direct formylation is challenging. In these cases, a multi-step approach is often necessary. This could involve the oxidation of a pre-installed benzyl alcohol or methyl group, or the reduction of a corresponding benzoyl chloride or benzoic acid derivative.[1][6]
-
For substrates with sensitive functional groups , consider the reaction conditions. Gattermann-Koch and Friedel-Crafts type reactions use strong Lewis acids that can be incompatible with many functional groups.[1][7] Oxidation and reduction methods often offer milder alternatives.
The following diagram provides a decision-making workflow for method selection.
Caption: Decision tree for selecting a synthetic method.
Q2: My reaction is giving a dark, tarry mixture with many spots on TLC. What's the general cause?
A: Dark, complex mixtures often indicate decomposition of the starting material or product.[8] This is typically caused by reaction conditions that are too harsh. Key factors to investigate are:
-
Temperature: Excessively high temperatures can lead to polymerization or degradation, especially with sensitive substrates.[8]
-
Reagent Stoichiometry: Using a large excess of a powerful Lewis acid or oxidant can promote unwanted side reactions.
-
Reaction Time: Allowing a reaction to proceed for too long after the starting material is consumed can lead to product degradation. Always monitor your reactions by TLC or another appropriate method.[9]
Q3: How critical is the quality of my solvents and reagents?
A: Extremely critical. Many formylation and organometallic reactions require strictly anhydrous conditions.
-
Moisture can hydrolyze Lewis acids, quench organometallic reagents, and react with intermediates like the Vilsmeier reagent.
-
Reagent Purity: Old or impure reagents can be a major source of failure. For example, N,N-Dimethylformamide (DMF) can decompose over time to dimethylamine, which consumes the Vilsmeier reagent (POCl₃/DMF).[9][10] Always use freshly distilled or high-purity reagents and anhydrous solvents.[8]
Section 2: Troubleshooting Specific Synthetic Routes
This section dives into common problems encountered with specific, widely-used reactions.
2.1 The Vilsmeier-Haack Reaction
Q: My Vilsmeier-Haack reaction has a very low yield, and most of my starting material is unreacted. Why?
A: This is a classic problem that usually points to two main causes: an insufficiently reactive substrate or an inactive Vilsmeier reagent.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best on electron-rich rings.[2] If your substrate has electron-withdrawing groups, it will be deactivated, leading to low or no conversion.[8][9]
-
Solution: For deactivated substrates, you may need to increase the reaction temperature cautiously (e.g., from 60°C to 100°C) and increase the stoichiometry of the Vilsmeier reagent.[8] However, be aware that forcing conditions can also lead to decomposition.[8] If optimization fails, consider an alternative synthetic route.[8]
-
-
Reagent Inactivity: The Vilsmeier reagent (the electrophile formed from DMF and POCl₃) is moisture-sensitive and thermally unstable.
Q: The workup of my Vilsmeier-Haack reaction is problematic. How can I improve it?
A: The hydrolysis of the intermediate iminium salt is a critical and highly exothermic step.[8]
-
Problem: Improper temperature and pH control during workup can lead to side products and reduced yields.
-
Solution: Always pour the reaction mixture slowly onto crushed ice with vigorous stirring to effectively dissipate heat.[8] After the initial quench, carefully neutralize the solution by slowly adding a base (e.g., NaOH or Na₂CO₃ solution) while monitoring the pH. The target pH is typically between 8 and 9 to ensure complete hydrolysis of the iminium salt and precipitation of the aldehyde product.[8]
2.2 Oxidation of Benzyl Alcohols
Q: I'm trying to oxidize a primary benzyl alcohol to the aldehyde, but I'm getting the carboxylic acid as a major byproduct. How do I prevent over-oxidation?
A: Over-oxidation is a common challenge. The key is to choose a selective oxidizing agent and carefully control the reaction conditions.
-
Harsh vs. Mild Oxidants: Strong, non-selective oxidants like potassium permanganate under harsh conditions will readily oxidize the aldehyde to a carboxylic acid. While methods exist for selective permanganate oxidation under phase transfer catalysis, they require careful control.[11]
-
Recommended Solutions:
-
Use a Milder Reagent: Reagents like Pyridinium Chlorochromate (PCC) are classic choices for stopping the oxidation at the aldehyde stage, though they are hazardous.[12]
-
Modern, Greener Alternatives: Consider catalytic systems that are activated by hydrogen peroxide, which is an environmentally safer oxidant.[12] For example, a sodium molybdate catalyst activated by H₂O₂ provides an excellent selective oxidation.[12] Another green approach is the use of Eosin Y as a photocatalyst with molecular oxygen, which shows excellent selectivity for benzyl alcohols.[13]
-
Control Stoichiometry: If using a stronger oxidant, carefully control the stoichiometry to avoid having excess oxidant present after the alcohol is consumed.
-
The following table compares common oxidizing agents for this transformation.
| Oxidizing Agent/System | Typical Conditions | Selectivity for Aldehyde | Environmental/Safety Concerns |
| PCC (Pyridinium Chlorochromate) | Dichloromethane, RT | High | Hazardous, cancer suspect agent[12] |
| KMnO₄ | Acetone/Water, Heat | Low (can be improved) | Strong oxidant, waste disposal |
| Na₂MoO₄ / H₂O₂ | Water, Reflux | High | Green, safer alternative[12] |
| Fe(NO₃)₃ / O₂ | Air atmosphere | High | Inexpensive, efficient[14] |
| Eosin Y / O₂ / Blue LED | Mild photochemical | Excellent | Metal-free, green method[13] |
2.3 The Duff Reaction
Q: My Duff reaction yield is low (20-30%). Is this normal, and can it be improved?
A: While the Duff reaction is valued for its operational simplicity and ortho-selectivity with phenols, yields can be moderate, often in the 20-80% range depending on the substrate.[3] Low yields can often be improved.
-
Cause of Low Yield: The reaction proceeds via an iminium ion electrophile generated from hexamethylenetetramine (HMTA).[3][15] The reaction can be sensitive to the electronic nature of the phenol. Strong electron-withdrawing groups can hinder the reaction.[3]
-
Optimization Strategies:
-
Acid Catalyst/Solvent: The choice of acid is crucial. Acetic acid or trifluoroacetic acid (TFA) are commonly used.[3] TFA can sometimes give better results.
-
Temperature: The reaction typically requires heating to between 85–120°C.[3] Ensure your reaction temperature is optimal by monitoring with TLC.
-
Microwave Synthesis: A significant improvement can be achieved using microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improve yields.[15]
-
Caption: A logical workflow for troubleshooting the Duff reaction.
Section 3: Purification Strategies and Impurity Removal
A successful reaction is only half the battle. Efficient purification is key to obtaining a high-quality final product.
Q: My main impurity is the corresponding benzoic acid. What is the best way to remove it?
A: Benzaldehydes are prone to air oxidation, forming benzoic acids, which is a very common impurity.[16][17]
-
Solution: The most effective method is a basic aqueous wash. Dissolve your crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate). Wash this solution in a separatory funnel with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[16] The benzoic acid will be deprotonated to form the water-soluble sodium benzoate salt, which will partition into the aqueous layer and be removed.[16]
Q: I have unreacted starting material (e.g., benzyl alcohol or benzoyl chloride) in my crude product. How do I separate it?
A: The strategy depends on the impurity.
-
Benzyl Alcohol: This is often separable by column chromatography. If the boiling points are sufficiently different, distillation is also an option.
-
Benzoyl Chloride: This is a reactive impurity. It can be quenched during workup by adding water or a mild base, which will hydrolyze it to benzoic acid. The resulting benzoic acid can then be removed with a basic wash as described above.
-
Benzaldehyde (as an impurity): If benzaldehyde is the impurity you need to remove from a non-aldehyde product, a sodium bisulfite wash is highly selective.[16] Benzaldehyde forms a water-soluble bisulfite adduct, which can be extracted into the aqueous phase. The benzaldehyde can even be recovered later by treating the aqueous layer with acid or base.[16]
Q: My product is a solid. What is the best general method for purification?
A: For solid benzaldehydes, recrystallization is often the most effective method for achieving high purity. The key is to find a suitable solvent system where the aldehyde is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures. Common solvents include ethanol, isopropanol, hexanes, or mixtures thereof.
Section 4: Optimized Experimental Protocols
Here are step-by-step guides for two common synthetic transformations, representing best practices.
Protocol 1: Vilsmeier-Haack Formylation of Anisole
This protocol details the synthesis of p-anisaldehyde, a common fragrance and flavor compound.
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (0.5 mol). Cool the flask to 0 °C using an ice bath.[9]
-
Slowly add phosphorus oxychloride (POCl₃) (0.15 mol) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C. The reagent should appear as a pale yellow solid or thick slurry.
-
Reaction: To the freshly prepared Vilsmeier reagent, add a solution of anisole (0.1 mol) in a minimal amount of anhydrous DMF dropwise at 0 °C.
-
After the addition, remove the ice bath and heat the reaction mixture to 90-100 °C for 2-3 hours.[1] Monitor the reaction progress by TLC until the anisole is consumed.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice.[9] This step is exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8 and gas evolution ceases.[9]
-
Purification: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure p-anisaldehyde.
Protocol 2: Selective Oxidation of Benzyl Alcohol using a Molybdate/H₂O₂ System
This protocol provides a greener alternative to traditional heavy-metal oxidants.[12]
-
Catalyst Preparation (Optional, if not pre-made): Prepare the tetra(benzyltriethylammonium) octamolybdate catalyst by dissolving sodium molybdate dihydrate (1.2 mmol) and 4 M HCl (2.0 mmol) in water. In a separate vial, dissolve benzyltriethylammonium chloride (BTEAC) (2.30 mmol) in water. Heat the BTEAC solution to 70 °C and add the molybdate solution dropwise. Stir for 5 minutes, then cool and collect the solid catalyst by vacuum filtration.[12]
-
Reaction Setup: To a 50 mL round-bottom flask, add benzyl alcohol (50 mmol) and the dry catalyst (0.2 mol%).[12]
-
Add 15% aqueous hydrogen peroxide (60 mmol) to the flask.
-
Reaction: Reflux the mixture for one hour, monitoring by TLC for the disappearance of benzyl alcohol.[12]
-
Work-up and Purification: Cool the mixture to room temperature. The product can be isolated directly by simple distillation, which will yield a mixture of benzaldehyde and water in the distillate.[12]
-
Separate the water using a separatory funnel or pipet. Dry the resulting benzaldehyde over anhydrous sodium sulfate to obtain the pure product.
References
- Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting - Benchchem. (n.d.).
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
- The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology - Benchchem. (n.d.).
- Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting - Benchchem. (n.d.).
- Duff reaction - Grokipedia. (n.d.).
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He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]
- Duff reaction - Wikipedia. (n.d.).
- Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde - Benchchem. (n.d.).
- Highly selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide by biphasic catalysis | Request PDF. (n.d.).
- What are the common impurities in benzaldehyde? - Blog. (n.d.).
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Wang, N., Chen, B., Li, Y., & Li, Y. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 218. [Link]
- selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non - Rasayan Journal of Chemistry. (n.d.).
-
Heijnen, D., Helbert, H., Luurtsema, G., & Elsinga, P. H. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039–4043. [Link]
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ResearchGate.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. (n.d.).
- Benzaldehyde - Wikipedia. (n.d.).
- Application Notes and Protocols for Microwave-Assisted Duff Reaction: Phenol Formylation - Benchchem. (n.d.).
- A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. (n.d.).
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed. (n.d.).
- Duff Reaction - SynArchive. (n.d.).
- identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis - Benchchem. (n.d.).
- BENZALDEHYDE - Ataman Kimya. (n.d.).
- Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).
- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.).
- Process for the preparation of substituted benzaldehydes. (n.d.).
- Gattermann reaction - Wikipedia. (n.d.).
- Method for the purification of benzaldehyde. (n.d.).
- A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane - Benchchem. (n.d.).
- Gattermann Reaction: Mechanism, Steps & Uses Explained - Vedantu. (n.d.).
- Amino Protecting Group-Benzyl Series - Suzhou Highfine Biotech. (n.d.).
- Protecting group - Wikipedia. (n.d.).
- 20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts. (n.d.).
- Gattermann Reaction - Unacademy. (n..d.).
- The Gatterman Aromatic Formylation - designer-drug .com. (n.d.).
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). : r/Chempros - Reddit. (n.d.).
- Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure - Semantic Scholar. (n.d.).
- Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine - Organic Chemistry Portal. (n.d.).
- Effect of benzyl chloride impurities on reaction outcome - Benchchem. (n.d.).
- Problem 61 Reduction of benzoyl chloride wi... [FREE SOLUTION] - Vaia. (n.d.).
- Gattermann reaction - LS College. (n.d.).
- Proposed mechanism for the partial reduction of benzoyl chloride to aldehyde. (n.d.).
- Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (n.d.).
- Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.).
- Benzoylchloride to something usefull , Hive Chemistry Discourse. (n.d.).
- 10 - Organic Syntheses Procedure. (n.d.).
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Technical Support Center: Aromatic Aldehyde Purification by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of aromatic aldehydes by column chromatography. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the purity and yield of your target compounds.
Introduction: The Nuances of Purifying Aromatic Aldehydes
Aromatic aldehydes are a pivotal class of compounds in organic synthesis and drug development. However, their purification by column chromatography is often fraught with challenges. Their susceptibility to oxidation and degradation on standard silica gel necessitates a carefully considered approach to achieve high purity. This guide provides practical, field-proven insights to overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
The following table summarizes common problems encountered during the column chromatography of aromatic aldehydes, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Aldehyde | 1. Decomposition on acidic silica gel: The acidic nature of standard silica gel can catalyze degradation pathways such as acetal formation (if alcohols are present in the eluent) or other acid-catalyzed reactions.[1] 2. Irreversible adsorption: Strong interactions between the polar aldehyde and active silanol groups can lead to the compound not eluting from the column. | 1. Deactivate the silica gel: Neutralize the acidic silanol groups by preparing a slurry of silica gel in a solvent system containing a small percentage of a base like triethylamine (TEA) or ammonia.[2][3] 2. Use a less acidic stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.[4] |
| Peak Tailing or Streaking | 1. Strong analyte-stationary phase interaction: The polar aldehyde group interacts strongly with the acidic silanol groups on the silica surface, leading to slow and uneven elution.[5] 2. Column overload: Applying too much sample for the amount of silica gel used. | 1. Add a basic modifier to the mobile phase: Incorporate 0.1-2% triethylamine (v/v) into the eluent to compete with the aldehyde for binding to active sites.[2][6] 2. Optimize sample loading: A general rule of thumb is a sample-to-silica ratio of 1:30 for difficult separations and up to 1:100 for easier ones.[7] |
| Presence of a More Polar Impurity (Carboxylic Acid) | Oxidation of the aldehyde: Aromatic aldehydes are prone to air oxidation, which can occur before or during chromatography.[8][9] This is often accelerated by light and trace metals. | 1. Use freshly distilled solvents: Ensure solvents are free of peroxides. 2. Work quickly and protect from light: Minimize the time the aldehyde is exposed to air and light. 3. Add an antioxidant: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the crude sample if compatible with the subsequent steps.[10] |
| Co-elution with Impurities | Similar polarity of the aldehyde and impurities: The chosen solvent system may not have sufficient selectivity to resolve the compounds. | 1. Optimize the solvent system: Systematically vary the solvent polarity. Common systems include ethyl acetate/hexanes and dichloromethane/methanol.[11][12] 2. Try an orthogonal solvent system: If a particular solvent system fails, switch to one with different chemical properties (e.g., from a proton-donating to a non-proton-donating polar solvent). 3. Consider a different stationary phase: Switching from silica gel to alumina or a bonded phase can alter the selectivity.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my aromatic aldehyde decomposing on the silica gel column?
Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can act as catalysts for various reactions, leading to the degradation of sensitive compounds like aromatic aldehydes.[1] Aldehydes are particularly susceptible to reactions such as acetal formation if an alcohol is used as a co-solvent, or other acid-catalyzed rearrangements and polymerizations. The interaction with silanol groups can also promote oxidation.[13]
Q2: What is "deactivated silica gel" and how do I prepare it?
Deactivated silica gel is silica that has been treated to reduce the acidity of its surface silanol groups. This is crucial for the purification of base-sensitive or acid-sensitive compounds like aromatic aldehydes.[3] The most common method is to add a small amount of a basic modifier, like triethylamine (TEA), to the eluent or to pre-treat the silica gel.
A common procedure for deactivation involves flushing the packed column with a solution of 5% triethylamine in hexane, followed by flushing with pure hexane to remove the excess triethylamine before loading the sample.[14] Alternatively, adding 0.5-2% (v/v) of TEA to the mobile phase is often sufficient to prevent degradation and improve peak shape.[2]
Q3: How do I choose the right solvent system for my aromatic aldehyde?
The selection of an appropriate solvent system is critical for a successful separation. A good starting point is to use thin-layer chromatography (TLC) to screen different solvent mixtures. Aim for a retention factor (Rf) of around 0.2-0.3 for your target aldehyde in the chosen solvent system to ensure good separation on the column.
Commonly used solvent systems for compounds of moderate polarity, such as many aromatic aldehydes, include mixtures of hexanes (or petroleum ether) and ethyl acetate.[11][12] For more polar aldehydes, a system of dichloromethane and methanol may be more effective.[15]
Q4: My aromatic aldehyde is still oxidizing during chromatography. What else can I do?
If oxidation remains an issue even with fresh solvents and protection from light, consider the following:
-
Degas your solvents: Removing dissolved oxygen from the mobile phase can help minimize on-column oxidation.
-
Alternative purification methods: For particularly sensitive aldehydes, purification via a sodium bisulfite adduct can be a highly effective alternative to chromatography.[8] The aldehyde forms a water-soluble adduct that can be separated from non-aldehyde impurities by extraction. The aldehyde is then regenerated by treatment with a base.[16]
Q5: Can I use alumina instead of silica gel?
Yes, alumina can be a good alternative to silica gel, especially for compounds that are sensitive to the acidity of silica. Alumina is available in three forms: acidic, neutral, and basic. For most aromatic aldehydes, neutral or basic alumina would be the most appropriate choice to avoid degradation.[4] Keep in mind that the selectivity of alumina is different from silica, so you will need to re-optimize your solvent system using TLC with alumina plates.
Experimental Protocols
Protocol 1: Purification of an Aromatic Aldehyde using Deactivated Silica Gel
This protocol provides a step-by-step guide for the flash column chromatography of an aromatic aldehyde using silica gel deactivated with triethylamine.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate)
-
Triethylamine (TEA)
-
Sand
-
Cotton or glass wool
-
Compressed air or pump for flash chromatography
Procedure:
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., 20% ethyl acetate in hexanes) that provides an Rf value of approximately 0.2-0.3 for the target aromatic aldehyde.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexanes with 0.5% TEA).[7]
-
Pour the slurry into the column and use gentle pressure to pack the silica gel into a uniform bed. Ensure no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Column Equilibration:
-
Pass 2-3 column volumes of the initial eluent (containing 0.5% TEA) through the packed column to ensure it is fully equilibrated and the silica is deactivated.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude aromatic aldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure to begin the elution process.
-
Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the aldehyde.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure aromatic aldehyde.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues during the purification of aromatic aldehydes by column chromatography.
Caption: Troubleshooting workflow for aromatic aldehyde purification.
References
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl-. [Link]
-
UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]
- Kondeti, R. R., Mulpuri, K. S., & Meruga, B. (2014). Advancements in column chromatography: A review. World Journal of Pharmaceutical Sciences, 2(9), 1168-1173.
-
ResearchGate. When basification of silica gel is required, before using Column chromatography? [Link]
-
ResearchGate. Deactivation of silica gel? [Link]
- Dolan, J. W. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America, 42(8), 314-318.
-
ResearchGate. Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. [Link]
-
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. [Link]
- Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems.
-
King, A. Successful Flash Chromatography. Biotage. [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]
-
IRE Journals. (2023). A Review on Column Chromatographic Techniques as Separation Method. [Link]
-
ResearchGate. What are the new ways to protect the aromatic aldehyde carbonyl group by diol? [Link]
-
The Chronicle of Higher Education. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
-
Byju's. Column Chromatography. [Link]
- Curran, D. P., & Taniguchi, T. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic letters, 14(17), 4540-4543.
-
LCGC International. (2021). Implementing Pharmacopeial Methods —Method in the Madness? [Link]
- Dolan, J. W. Why Do Peaks Tail?. LCGC North America.
-
EPFL. Some Useful and Practical Tips for Flash Chromatography. [Link]
-
Chemistry LibreTexts. (2022). Packing Normal Phase Columns. [Link]
-
ResearchGate. How can I prepare deactivated silica gel with 12%v/w water for chromatography? [Link]
-
Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. [Link]
-
Restek. (2020). GC Troubleshooting—Tailing Peaks. [Link]
-
Element Lab Solutions. (2020). GC Diagnostic Skills I | Peak Tailing. [Link]
- Sun, Z., & You, J. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide.
-
LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]
- Ghosh, T. K., & Hines, A. L. (1990). Adsorption of acetaldehyde, propionaldehyde, and butyraldehyde on silica gel. Separation Science and Technology, 25(11-12), 1339-1353.
- Wibowo, A. C., & Lee, H. J. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation.
-
Waters. HPLC Separation Modes - Stationary Phase in HPLC. [Link]
- Tarabanko, V. E., & Chelbina, N. V. (2017). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects.
-
Organic Chemistry Portal. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]
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Technical Support Center: Strategies to Avoid Dehalogenation in Cross-Coupling Reactions
Welcome to our dedicated technical support center. As a Senior Application Scientist, I understand that undesired side reactions are a significant challenge in synthetic chemistry. One of the most common and frustrating byproducts in palladium-catalyzed cross-coupling is the result of dehalogenation, where the aryl halide starting material is prematurely reduced, replacing the halogen with a hydrogen atom. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights and troubleshooting strategies to mitigate this issue effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you might be encountering during your experiments. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.
Q1: My reaction is showing a significant amount of dehalogenated byproduct. What are the most likely causes and how do I fix it?
A1: Observing a dehalogenated arene (Ar-H) as a major byproduct points to a scenario where the desired catalytic cycle is being outcompeted by a hydrodehalogenation pathway. The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1][2] Once formed, this Pd-H intermediate can reductively eliminate with the aryl group on the palladium center (Ar-Pd-X) to produce the unwanted Ar-H byproduct.[1]
Your troubleshooting should systematically address the potential sources of this Pd-H species and the kinetic balance between your desired coupling and this side reaction.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for minimizing dehalogenation.
Summary of Key Parameters to Optimize:
| Parameter | Problematic Choice | Recommended Alternative & Rationale | Reference |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃). | Bulky, electron-rich biaryl phosphines (XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs). Reason: These ligands promote faster reductive elimination of the desired product, kinetically outcompeting the dehalogenation pathway. | [1][3] |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu). | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Reason: Strong alkoxides can be a source of hydrides or promote β-hydride elimination from the alkoxide itself, leading to Pd-H formation.[1][4][5] | [1][5] |
| Solvent | Protic solvents (e.g., alcohols) or wet aprotic solvents. | Dry, aprotic solvents (e.g., Toluene, Dioxane, THF). Reason: Alcohols and water can react with the palladium complex or the base to generate Pd-H species. | [1][6] |
| Temperature | Excessively high temperatures or prolonged reaction times. | The optimal temperature that favors the desired coupling. Reason: While sometimes necessary to drive the reaction, excessive heat can accelerate decomposition pathways that lead to dehalogenation. | [5] |
Q2: My reaction with an N-heterocyclic halide is failing due to dehalogenation. What specific strategies can I try?
A2: N-heterocyclic halides are notoriously susceptible to dehalogenation.[1] This is due to several factors: they are often electron-deficient, which facilitates oxidative addition but also makes the resulting Ar-Pd-X intermediate more prone to side reactions. Furthermore, the heteroatom itself can coordinate to the palladium center, inhibiting catalysis.
Targeted Strategies for N-Heterocycles:
-
Protect N-H Containing Heterocycles: For heterocycles like indoles, pyrroles, or pyrazoles, the N-H proton is acidic. Deprotonation by the base can alter the electronic properties of the ring or lead to unwanted side reactions. Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can often suppress dehalogenation.[1]
-
Use Specialized Ligands: The coordination of the ring nitrogen to palladium can be a major issue. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are often highly effective for these substrates as their steric bulk can disfavor this inhibitory coordination.[1]
-
Employ Milder Bases: A milder base like K₃PO₄ or K₂CO₃ is often beneficial. It is less likely to cause issues related to the acidity of the heterocycle's protons.[1]
Q3: The reaction is sluggish, and dehalogenation is the major pathway. How can I accelerate the desired coupling?
A3: This is a classic case of unfavorable kinetics. If the desired catalytic cycle is slow, the competing dehalogenation reaction has more time to occur. The key is to accelerate one of the rate-limiting steps of the productive cycle: oxidative addition or transmetalation.[1]
-
Accelerate Oxidative Addition: This step is particularly slow for aryl chlorides. Using a more active pre-catalyst (e.g., a G2 or G3 Buchwald pre-catalyst) that rapidly generates the active Pd(0) species is crucial. Increasing the reaction temperature can also help, but this must be done cautiously.[1]
-
Accelerate Transmetalation: The transfer of the organometallic group (e.g., from boron or tin) to the palladium center can be slow.
-
For Suzuki Couplings: Ensure your boronic acid or ester is of high purity and reactivity. Using boronic esters (e.g., pinacol esters) can sometimes improve stability and reactivity.[1][2]
-
For Stille Couplings: The addition of a copper(I) co-catalyst can significantly accelerate the transmetalation step from the organostannane, thereby reducing the lifetime of the intermediate susceptible to dehalogenation.[6]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers the fundamental concepts behind dehalogenation, providing you with the core knowledge to proactively design more robust cross-coupling reactions.
Q1: What is dehalogenation in the context of cross-coupling, and why is it a problem?
A1: Dehalogenation is a side reaction in which the halogen atom of the aryl halide starting material (Ar-X) is replaced by a hydrogen atom, yielding an arene (Ar-H).[5] This is a significant problem for several reasons: it consumes your starting material, lowers the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[5]
Q2: What are the primary mechanisms of dehalogenation?
A2: The two most common mechanisms are hydrodehalogenation and β-hydride elimination.
-
Hydrodehalogenation via a Pd-H species: This is the most prevalent pathway. A palladium-hydride (Pd-H) intermediate is formed, which then undergoes reductive elimination with the aryl group to form the Ar-H byproduct. Sources of the hydride can include the base (especially alkoxides), the solvent (alcohols), or residual water.[1][2]
-
β-Hydride Elimination: This pathway can occur if the organometallic coupling partner or another component (like an alkoxide base) has a β-hydrogen. After the Ar-Pd-R intermediate is formed, the palladium can abstract a β-hydrogen from the 'R' group, leading to an alkene and a Pd-H species, which then proceeds as above.[7][8]
Caption: The catalytic cycle showing the desired pathway vs. the dehalogenation side reaction.
Q3: Which types of aryl halides are most susceptible to dehalogenation?
A3: The propensity for dehalogenation generally follows the C-X bond strength and reactivity in oxidative addition. The trend is: I > Br > Cl .[1][9] Aryl and heteroaryl iodides are the most prone to this side reaction due to the weaker C-I bond and faster oxidative addition, which can sometimes lead to unstable intermediates if subsequent steps are slow.[9] Conversely, aryl chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1] Electron-deficient aryl halides are also more susceptible.[1]
Q4: How does the choice of catalyst and ligand influence the rate of dehalogenation?
A4: The catalyst system—the palladium source and the ligand—is arguably the most critical factor. The ligand's electronic and steric properties directly influence the relative rates of the elementary steps in the catalytic cycle.[5]
-
Steric Bulk: Bulky ligands (e.g., t-Bu₃P, XPhos, SPhos) create a sterically crowded environment around the palladium center. This crowding promotes reductive elimination, the final step that forms the desired C-C bond, making it faster. When this step is fast, it kinetically outcompetes the side reactions that lead to dehalogenation.[1]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom. This also accelerates the rate of reductive elimination, pushing the reaction toward the desired product.[1]
-
Pre-catalysts: Modern pre-catalysts are designed to cleanly and efficiently generate the active, monoligated L-Pd(0) species.[7] Using older sources like Pd(PPh₃)₄ can sometimes be less efficient, leading to sluggish reactions where side products can accumulate.[6]
Q5: What is the role of the base in promoting or preventing dehalogenation?
A5: The base is essential for the catalytic cycle, primarily to facilitate the transmetalation step in reactions like the Suzuki-Miyaura coupling. However, its choice is critical.
-
Promoting Dehalogenation: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can directly contribute to dehalogenation. They can act as a hydride source through β-hydride elimination from the alkoxide itself, generating a Pd-H species.[1][4]
-
Preventing Dehalogenation: Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally preferred for challenging couplings.[5] They are strong enough to facilitate the desired reaction but are not prone to acting as hydride donors, thus minimizing the formation of the problematic Pd-H intermediate.[1][5]
Part 3: Experimental Protocols
These protocols provide a robust starting point for minimizing dehalogenation in a common cross-coupling reaction.
Protocol 1: General Suzuki Coupling of an Aryl Bromide with Minimized Dehalogenation
This protocol uses a modern catalyst system known to suppress dehalogenation for standard aryl bromides.
-
Reagents & Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
SPhos Pd G2 Pre-catalyst (0.02 mmol, 2 mol%)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Add the SPhos Pd G2 pre-catalyst.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki Coupling of a Challenging N-Heterocyclic Chloride
This protocol is adapted for more challenging substrates like N-heterocyclic chlorides, which are highly prone to dehalogenation.
-
Reagents & Materials:
-
N-Heterocyclic Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.5 mmol, 1.5 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
XPhos Pd G3 Pre-catalyst (0.03 mmol, 3 mol%)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Glovebox or Schlenk line for rigorous inert atmosphere
-
Microwave reaction vial (if available)
-
-
Procedure:
-
Inside a glovebox or under a strong counterflow of inert gas, add the N-heterocyclic chloride, arylboronic acid pinacol ester, K₂CO₃, and XPhos Pd G3 pre-catalyst to a dry reaction vial.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial tightly.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. Microwave heating can often be beneficial for accelerating the desired reaction.[9]
-
Monitor the reaction progress carefully. Due to the challenging nature of the substrate, longer reaction times may be needed.
-
Workup and purification are performed as described in Protocol 1.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Viciosa, M. T., et al. (2007). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]
-
Jedinák, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. Reddit. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]
-
Amatore, C., et al. (1997). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Optimizing Base Selection for Suzuki-Miyaura Coupling of Electron-Rich Substrates
Executive Summary & Scope
This technical guide addresses the specific challenges of optimizing base selection for Suzuki-Miyaura cross-coupling reactions involving electron-rich substrates .
In this context, "electron-rich" presents a dichotomy of failure modes:
-
Electron-Rich Electrophiles (e.g., Aryl Chlorides/Tosylates with -OMe, -NMe2): These are deactivated toward oxidative addition. They require conditions that facilitate the formation of the active catalytic species and accelerate transmetallation to prevent catalyst decomposition.
-
Electron-Rich Nucleophiles (e.g., 2-Heteroaryl Boronic Acids): These are hyper-nucleophilic but prone to rapid protodeboronation (hydrolysis of the C-B bond) under basic conditions, leading to low yields despite high catalyst activity.
This guide moves beyond "standard conditions" to provide a logic-driven framework for base selection, balancing activation energy against substrate stability.
Module 1: Diagnostic Triage (Troubleshooting Q&A)
User Query: "I am coupling a 4-methoxy aryl chloride with phenylboronic acid. I see 10% conversion after 24 hours. Should I use a stronger base?"
Scientist Response: Not necessarily. Low conversion in deactivated aryl chlorides is often a failure of Oxidative Addition (OA) or Transmetallation (TM) .
-
Diagnosis: If the aryl halide remains unreacted, the catalyst is likely resting as a Pd(II) species unable to transmetallate, or Pd(0) unable to insert.
-
The Base Factor: While a stronger base (e.g.,
) accelerates TM, it cannot force OA if the ligand is insufficiently electron-rich. However, switching to or in a solvent like dioxane can improve solubility and the concentration of the active "ate" complex. -
Action: Switch to a highly soluble mild base (
) to ensure base availability isn't the bottleneck. If conversion remains low, the issue is likely the ligand (switch to SPhos or XPhos), not the base strength.
User Query: "My electron-rich heterocyclic boronic acid (2-benzofuranyl) disappears from the HPLC trace within 1 hour, but the product yield is <20%."
Scientist Response: This is a classic signature of Protodeboronation .
-
Mechanism: Electron-rich heterocycles are unstable in the presence of water and base. The base catalyzes the hydrolytic cleavage of the C-B bond, replacing it with a proton.
-
The Base Factor: You are likely using a base that is too strong (e.g.,
, in water) or too much water. -
Action:
-
Switch to Anhydrous Conditions: Use
(anhydrous) or in dry solvents (THF or Dioxane). -
Buffer the pH: Use a weaker base system like
with a lower water ratio, or switch to (suspended in toluene) which releases base slowly.
-
Module 2: The Base Selection Matrix
The choice of base dictates the mechanism of transmetallation. We categorize bases by their mechanistic impact on the catalytic cycle.
Category A: The Soluble Carbonates ( )
-
Profile: Moderate basicity, high solubility in organic solvents (DMF, Dioxane, Alcohols).
-
Best For: Deactivated Aryl Chlorides (Electron-rich electrophiles).
-
Why: Unlike
or , Cesium Carbonate dissolves significantly in organic media.[1] This promotes the formation of the reactive palladium-hydroxo or palladium-alkoxo species necessary for the Oxo-Palladium Pathway (see Diagram 1) without requiring a biphasic water system that might stall the reaction of hydrophobic substrates.
Category B: The Phosphates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> )[1][2]
-
Profile: Mild to Moderate basicity, high buffering capacity.
-
Best For: Acid-sensitive substrates and Buchwald-type ligands.
-
Why:
is the "Gold Standard" for modern Suzuki couplings. It works exceptionally well with dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos). It can be used as the hydrate ( ) to provide trace water for the boronate pathway without flooding the system, minimizing protodeboronation of sensitive boronic acids.
Category C: The Fluorides ( , )
-
Profile: Non-protic activation.
-
Best For: Unstable Boronic Acids (Protodeboronation-prone) and Silanols.
-
Why: Fluoride activates the boronic acid by forming a fluoroborate species (
) rather than a hydroxyborate. This pathway avoids high pH and high water concentrations, protecting labile C-B bonds (e.g., 2-pyridyl boronates).
Category D: The Strong Alkoxides ( , )
-
Profile: High basicity, bulky.
-
Best For: Sterically hindered substrates where transmetallation is the rate-limiting step.
-
Why: These bases rapidly convert the Pd(II)-halide to the Pd(II)-alkoxide, which is highly reactive toward transmetallation. However, they are incompatible with electrophilic functional groups (esters, aldehydes) and can rapidly degrade electron-rich boronic acids.
Visualizing the Decision Process
Figure 1: Decision tree for selecting the optimal base based on substrate electronic properties and stability.
Module 3: Mechanistic Insight (The "Why")
Understanding the role of the base is critical for troubleshooting. The base does not just "neutralize acid"; it is an active participant in the Transmetallation (TM) step.[2]
There are two competing pathways for TM:
-
Boronate Pathway: Base attacks the Boron first (
). The "ate" complex then reacts with Pd. -
Oxo-Palladium Pathway: Base attacks the Palladium first (
). The Pd-OH species then reacts with the neutral boronic acid.
For Electron-Rich Substrates , the Oxo-Palladium Pathway is often preferred because forming the anionic boronate (
Figure 2: The dual pathways of Base participation. For electron-rich substrates, modulating these pathways via base strength is key.
Module 4: Experimental Protocols
Protocol A: Anhydrous Coupling for Unstable Heterocycles
Designed for electron-rich, protodeboronation-prone boronic acids.
Reagents:
-
Unstable Boronic Acid (1.2 - 1.5 equiv)
-
Base: Potassium Phosphate Tribasic (
), finely ground, anhydrous (3.0 equiv). -
Catalyst:
(2 mol%) + XPhos (4 mol%) OR . -
Solvent: THF or 1,4-Dioxane (Anhydrous).
Procedure:
-
Charge a reaction vial with Aryl Halide, Boronic Acid, Base, and Catalyst.[1]
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add anhydrous solvent via syringe.
-
Heat to 60°C (Do not reflux aggressively).
-
Critical Step: Monitor by LCMS at 1 hour. If boronic acid is consumed but product is low, add a second portion of boronic acid (0.5 equiv).
Protocol B: High-Solubility Activation for Deactivated Chlorides
Designed for electron-rich aryl chlorides (e.g., 4-chloroanisole).
Reagents:
-
Boronic Acid (1.5 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv).[1] -
Catalyst: Pd-PEPPSI-IPr (2 mol%) OR
/ SPhos. -
Solvent: 1,4-Dioxane / Water (9:1 ratio).
Procedure:
-
Dissolve Aryl Chloride and Boronic Acid in Dioxane.
-
Add
as a solid or pre-dissolved in the minimum amount of water. -
Heat to 80-100°C.
-
Note: The high solubility of Cs+ in Dioxane facilitates the "Oxo-Palladium" pathway, crucial for forcing the reaction of the sluggish chloride.
Comparative Data: Base Performance
| Base | pKa (conj. acid) | Solubility (Org.)[1][5][6] | Risk: Hydrolysis | Best Application |
| 10.3 | Low | Moderate | Standard, robust substrates. | |
| 12.3 | Low | Low | Sensitive boronic acids , Buchwald ligands. | |
| 10.3 | High | Moderate | Deactivated aryl chlorides , sterically hindered couplings. | |
| 17.0 | High | High | Very unreactive chlorides; requires stable boronic acids. | |
| 3.2 (HF) | Moderate | Very Low | Highly unstable heteroaryl boronic acids (Anhydrous). |
References
-
Role of the Base in Suzuki-Miyaura Coupling
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unexpected Triple Role of the Base. Chemistry – A European Journal.
-
Optimizing for Unstable Boronic Acids (Protodeboronation)
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Analysis of Rates and Mechanisms. Journal of the American Chemical Society.[7]
-
-
Cesium Carbonate Effect
-
Fluoride Activation (Anhydrous Conditions)
-
Buchwald Ligands & Phosphate Bases
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
"managing catalyst deactivation in high-temperature formylation reactions"
Topic: Managing Catalyst Deactivation in Rhodium-Catalyzed Systems Audience: Process Chemists, Kineticists, and Scale-up Engineers
Introduction: The Stability-Activity Paradox
Welcome to the Advanced Catalysis Support Hub. You are likely here because your high-temperature formylation (hydroformylation) reaction has suffered a sudden drop in turnover frequency (TOF) or a loss of regioselectivity (n/iso ratio).
In high-temperature regimes (>100°C for Rh/PPh
Module 1: Diagnostic Triage
User Query: "My reaction rate has plateaued, and the solution has turned from clear yellow/orange to a dark brown/black suspension. Is my catalyst dead?"
Technical Analysis:
The color change to dark brown or black indicates the formation of inactive Rhodium carbonyl clusters (e.g.,
Diagnostic Protocol: The "CO-Spike" Test
Before assuming permanent deactivation, perform this test to distinguish between clustering (reversible) and ligand degradation (irreversible).
-
Isolate a 5 mL aliquot of the reaction mixture under inert conditions.
-
Pressurize the aliquot with 50 bar Syngas (1:1 CO/H
) at 80°C (lower than your reaction T). -
Monitor color for 60 minutes.
-
Result A (Reversible): Solution reverts to bright orange/yellow.
-
Diagnosis: Reversible clustering due to low CO partial pressure (
). -
Action: Increase system pressure or agitation rate to overcome mass-transfer limitations.
-
-
Result B (Irreversible): Solution remains dark/black or precipitate persists.
-
Diagnosis: Formation of metallic Rh or phosphido-bridged dimers.
-
Action: Catalyst reprocessing required (See Module 3).
-
-
Module 2: The Mechanics of Deactivation
User Query: "Why does raising the temperature to boost rates eventually kill the reaction?"
Technical Insight: While Arrhenius kinetics suggest higher rates at higher T, Rhodium catalysts suffer from a specific degradation pathway known as P-C Bond Hydrogenolysis .
At T > 110°C, the triphenylphosphine (PPh
-
Benzene (detectable by GC-headspace).
-
Diphenylphosphido species (
) .
These phosphido species bridge two Rh atoms, forming inactive dimers (
Visualization: The Deactivation Cascade
Caption: Figure 1. The dual pathways of Rhodium deactivation. The upper path (Clustering) is often reversible via CO pressure; the lower path (Ligand Degradation) is irreversible.
Module 3: Prevention & Stabilization Strategies
User Query: "How do I maintain activity at 120°C without destroying the catalyst?"
The Solution: Ligand Buffering & Partial Pressure Management.
The "Phosphine Bleed" Protocol
You must maintain a high Ligand-to-Metal (L/Rh) ratio. In industrial low-pressure oxo processes, this ratio can be >50:1 or even >100:1.
-
Why? Excess PPh
shifts the equilibrium away from the unsaturated species that trigger clustering. -
Implementation: If running a continuous reactor, monitor the Triphenylphosphine Oxide (TPPO) buildup. As PPh
oxidizes, the effective L/Rh ratio drops.-
Rule of Thumb: If free PPh
drops below 10 wt% of the reaction mass, immediate replenishment is required.
-
The CO Partial Pressure Balance
-
Too Low (
bar): Promotes CO dissociation Clustering (Rh Black). -
Too High (
bar): Forms saturated species which are stable but kinetically slow (inhibits alkene coordination). -
Target Window: Maintain
between 10–15 bar for optimal stability/activity balance at 100–120°C.
Module 4: Experimental Troubleshooting Protocols
User Query: "I suspect sulfur poisoning from my substrate. How do I confirm?"
Protocol: The Standard Addition Activity Test Sulfur and Halides are potent poisons that bind irreversibly to Rh.
| Step | Action | Observation | Interpretation |
| 1 | Establish Baseline | Run standard olefin (e.g., 1-octene) hydroformylation. Record initial TOF. | Baseline TOF = |
| 2 | Spike Substrate | Add 10 mol% of your "suspect" substrate to the standard olefin reaction. | |
| 3 | Monitor Rate | Measure gas uptake or GC conversion. | |
| 4 | Analysis | Rate | If Poisoned: Distillation/Pre-treatment of substrate with Cu/Zn absorbents is mandatory. |
Frequently Asked Questions (FAQ)
Q: Can I use bidentate ligands (e.g., Xantphos) to improve thermal stability? A: Yes. Bidentate ligands form a "chelate effect" that significantly increases the binding constant of the phosphine to the Rh center. This prevents ligand dissociation at high temperatures, reducing the formation of clusters. However, be aware that bidentate ligands often lock the catalyst into a specific geometry that favors linear aldehydes (high n/iso), which may or may not be your target.
Q: My product is an internal olefin. Does isomerization deactivate the catalyst?
A: Isomerization itself does not deactivate the catalyst, but it indicates a "hydrogen-starved" environment. If you see high isomerization, your
Q: How do I recover Rhodium from "Rh Black"? A: Once Rhodium has precipitated as metal, it is catalytically dead. Recovery requires:
-
Filtration to collect the solids.
-
Aggressive oxidation (aqua regia or peroxide/acid digestion) to return Rh to
. -
Reprocessing into a precursor like
or . Note: This is a refining process, not an in-situ regeneration.
References
-
Mechanisms of Rhodium Hydroformylation & Deactiv
-
Cluster Formation and Intrinsic Deactiv
-
Ligand Degradation P
-
Garrou, P. E. (1985). The mechanism of cobalt and rhodium catalyzed hydroformylation.[1]Chemical Reviews, 85(3), 171-185.
- Focus: Detailed analysis of phosphido-bridged dimer formation at high temper
-
-
Operando Characterization of Deactiv
-
Industrial Process Control (Low Pressure Oxo)
- Bohnen, H. W., & Cornils, B. (2002). Hydroformylation of Alkenes: An Industrial View.
-
Focus: Management of PPh3 excess and continuous stripping to remove degradation products.[12]
Sources
- 1. ethz.ch [ethz.ch]
- 2. tdx.cat [tdx.cat]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cluster formation as the cause of deactivation of carbonyl-rhodium catalysts in hydroformylation of olefins (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 9. (PDF) In Situ Formation of Wilkinson-Type Hydroformylation Catalysts: Insights into the Structure, Stability, and Kinetics of Triphenylphosphine- and Xantphos-Modified Rh/SiO2 [academia.edu]
- 10. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 11. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 12. US4151209A - Reduction of catalyst deactivation in processes for hydroformylation of olefins with rhodium complex catalysts - Google Patents [patents.google.com]
Technical Support Center: Refining Work-up Procedures for the Isolation of Aldehyde Products
This guide is designed for researchers, scientists, and professionals in drug development, providing expert-driven advice for the isolation and purification of aldehyde products. Aldehydes are a pivotal class of compounds in organic synthesis, yet their inherent reactivity presents unique challenges during work-up and purification. This document offers a structured approach to troubleshooting common issues and provides validated protocols to enhance yield, purity, and stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and concerns encountered during the isolation of aldehydes.
Q1: My aldehyde is degrading during aqueous work-up. What are the likely causes and how can I prevent this?
A: Aldehyde degradation during aqueous work-up is a frequent issue, primarily stemming from two key chemical properties:
-
Oxidation: Aldehydes are highly susceptible to oxidation to the corresponding carboxylic acid, a reaction that can be catalyzed by residual oxidizing agents from the reaction, or even by atmospheric oxygen, especially under non-neutral pH.[1][2]
-
Aldol and Cannizzaro Reactions: In the presence of acid or base, aldehydes can undergo self-condensation (aldol reaction) or, for those lacking alpha-hydrogens, disproportionation (Cannizzaro reaction), leading to complex impurity profiles.[3][4]
Preventative Measures:
-
Control pH: Ensure the aqueous washing solutions are appropriately buffered. A wash with a mild base like 10% sodium bicarbonate solution can remove acidic impurities without promoting extensive base-catalyzed degradation.[1]
-
Minimize Oxygen Exposure: Degas aqueous solutions and perform extractions under an inert atmosphere (e.g., nitrogen or argon) to mitigate oxidation.
-
Temperature Control: Perform extractions at reduced temperatures (e.g., in an ice bath) to slow the rate of degradation reactions.
-
Prompt Processing: Aldehydes should be worked up and isolated as quickly as possible to minimize their exposure to potentially destabilizing conditions.
Q2: What is the most effective way to remove unreacted starting alcohol from my aldehyde product?
A: The choice of method depends on the physical properties of the aldehyde and alcohol.
-
Distillation: If there is a significant difference in boiling points, fractional distillation is a viable option. However, the thermal sensitivity of many aldehydes can lead to degradation.[5]
-
Chromatography: Flash column chromatography is a common and effective method for separating aldehydes from alcohols based on polarity differences. Careful selection of the stationary and mobile phases is crucial to prevent on-column degradation.
-
Bisulfite Adduct Formation: For a chemical separation, the aldehyde can be selectively converted into a water-soluble bisulfite adduct.[6][7][8][9] The unreacted alcohol, being unreactive towards bisulfite, remains in the organic phase and can be washed away. The aldehyde is then regenerated from the aqueous layer by the addition of a base.[6][7][10] This is a highly effective, albeit longer, procedure.
Q3: When should I consider using a protecting group for my aldehyde?
A: Protecting groups are essential when the aldehyde functionality is incompatible with subsequent reaction conditions.[11][12][13] Consider a protecting group if your synthetic route involves:
-
Strongly Basic or Nucleophilic Reagents: Reagents like Grignard reagents or organolithiums will readily attack an unprotected aldehyde.[12][13]
-
Hydride Reductions: If you need to selectively reduce another functional group (e.g., an ester) in the presence of an aldehyde, the aldehyde must be protected to prevent its reduction.[11]
-
Acidic Conditions (for some protecting groups): While many protecting groups are acid-labile, some, like O-tert-butyldimethylsilylimidazolyl aminals, show considerable stability under mildly acidic conditions.
The most common protecting groups for aldehydes are acetals, which are stable to basic and nucleophilic conditions and can be readily removed with aqueous acid.[11][12][13][14]
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving specific experimental challenges.
Problem 1: Low Yield of Isolated Aldehyde
| Potential Cause | Recommended Solution |
| Mechanical Losses | During aqueous extractions, ensure complete phase separation to avoid leaving product in the aqueous layer. Back-extract the aqueous layer with a fresh portion of organic solvent. |
| Oxidation to Carboxylic Acid | Wash the crude reaction mixture with a mild reducing agent solution, such as 10% aqueous sodium bisulfite, to quench any residual oxidants. Perform the work-up under an inert atmosphere. |
| Polymerization or Condensation | Acid-catalyzed polymerization or base-catalyzed aldol condensation can be significant.[15] Neutralize the reaction mixture to a pH of ~7 before work-up. The addition of stabilizers like triethanolamine or dimethylethanolamine in trace amounts can inhibit these processes.[15] |
| Volatility | For low-boiling point aldehydes, ensure that rotary evaporation is performed at low temperatures and pressures to prevent product loss.[5] |
Problem 2: Presence of Carboxylic Acid Impurity in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction Quenching | Ensure all oxidizing agents are fully quenched before initiating the work-up. Adding a slight excess of a quenching agent can be beneficial. |
| Aerial Oxidation During Work-up/Purification | Minimize air exposure. Use degassed solvents for chromatography and consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the solvent system if compatible with your aldehyde. |
| Inefficient Aqueous Wash | A single wash with sodium bicarbonate may not be sufficient. Perform multiple extractions with a saturated sodium bicarbonate solution until CO2 evolution ceases, indicating the neutralization of all acidic components.[1] |
Problem 3: Aldehyde Epimerization During Purification
| Potential Cause | Recommended Solution |
| Basic Conditions | Exposure to even mild bases can cause epimerization of aldehydes with a stereocenter at the α-position. Maintain a neutral or slightly acidic pH during the work-up. |
| Chromatography on Silica Gel | Standard silica gel is slightly acidic and can sometimes promote epimerization. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. Alternatively, use a less acidic stationary phase like alumina. |
Section 3: Key Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Aldehyde Isolation
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride for reducing agents, or sodium bisulfite for oxidizing agents) until the reaction is complete.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water. Shake gently to mix the layers.
-
Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (if basic impurities are present).
-
Saturated aqueous sodium bicarbonate to remove acidic impurities.[1]
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous phase and aid in phase separation.
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure, maintaining a low bath temperature.
Protocol 2: Purification of Aldehydes via Bisulfite Adduct Formation
This protocol is highly effective for separating aldehydes from non-carbonyl containing impurities.[6][7][8][9]
Part A: Formation and Isolation of the Bisulfite Adduct
-
Dissolution: Dissolve the crude mixture in a minimal amount of a water-miscible solvent like methanol for aromatic aldehydes or dimethylformamide (DMF) for aliphatic aldehydes.[7][10]
-
Adduct Formation: Transfer the solution to a flask and add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir vigorously for 30-60 minutes.[7][10] A precipitate of the bisulfite adduct may form.
-
Extraction: Transfer the mixture to a separatory funnel. Add a water-immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and deionized water. Shake vigorously.[7][10]
-
Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer.[10] The organic layer contains the impurities. Drain and save the aqueous layer.
Part B: Regeneration of the Aldehyde
-
Basification: Place the saved aqueous layer in a clean separatory funnel. Add an equal volume of an organic solvent like ethyl acetate. Slowly add a 50% sodium hydroxide solution dropwise until the pH is strongly basic (pH ~12), which will reverse the bisulfite addition.[7][10]
-
Extraction: Shake the funnel to extract the liberated aldehyde into the organic layer.
-
Work-up: Separate the layers, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified aldehyde.[10]
A non-aqueous method for regenerating aldehydes from their bisulfite adducts using chlorotrimethylsilane (TMS-Cl) in acetonitrile has also been reported, which is particularly useful for aldehydes sensitive to extreme pH.[16]
Section 4: Visualizing Work-up Strategies
Diagram 1: Decision Tree for Aldehyde Purification
Caption: A decision-making workflow for selecting an appropriate aldehyde purification strategy.
Diagram 2: Workflow for Bisulfite Adduct Purification
Caption: Step-by-step workflow for the purification of aldehydes via bisulfite adduct formation.
References
-
General procedures for the purification of Aldehydes. Chempedia - LookChem. Available at: [Link]
-
Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. FAO AGRIS. Available at: [Link]
-
A Convenient Protecting Group for Aldehydes. Synlett. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Organic Chemistry Portal. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]
- Stabilization of aldehydes. Google Patents.
- Method of stabilizing aldehydes. Google Patents.
-
20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. Available at: [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available at: [Link]
- Purification process for 3-phenoxybenzaldehyde. Google Patents.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Request PDF - ResearchGate. Available at: [Link]
-
2.6 Protecting Groups in Synthesis. KPU Pressbooks – Organic Chemistry II. Available at: [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Lookchem. Available at: [Link]
-
How to Overcome Challenges in Carbonyl Compound Purification? Patsnap Eureka. Available at: [Link]
- Stabilization of aldehydes. Google Patents.
- Purification of aldehyde-ketone mixtures. Google Patents.
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]
- Process for removing a ketone and/or aldehyde impurity. Google Patents.
-
Determination of Aldehyde by Karl-Fischer Reagent. Available at: [Link]
-
New analytical method for determining aldehydes in aqueous samples. CDC Stacks. Available at: [Link]
-
Aldehyde Quantification: Laboratory Methods and Importance. NANOLAB. Available at: [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]
-
Aldehydes in water: Simultaneous derivatisation and extraction in green process. SpectroscopyNOW.com. Available at: [Link]
-
About Workup. Department of Chemistry : University of Rochester. Available at: [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Request PDF - ResearchGate. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Scite.ai. Available at: [Link]
-
Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. Available at: [Link]
-
How to extract aldehydes by using solvents from fermented aqueous solution? ResearchGate. Available at: [Link]
-
Expression, purification and crystallization of a novel metagenome-derived salicylaldehyde dehydrogenase from Alpine soil. PMC. Available at: [Link]
-
What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. Available at: [Link]
-
Expression, purification and crystallization of a novel metagenome-derived salicylaldehyde dehydrogenase from Alpine soil. IUCr Journals. Available at: [Link]
- Method of removing aldehydes impurities in cyclohexanone-containing technology materials. Google Patents.
-
Environmental Aldehyde Sources and the Health Implications of Exposure. PMC. Available at: [Link]
-
oxidation of aldehydes and ketones. Chemguide. Available at: [Link]
-
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. Available at: [Link]
Sources
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How to Overcome Challenges in Carbonyl Compound Purification? [eureka.patsnap.com]
- 6. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
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- 15. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 16. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
"comparative analysis of analytical methods for halogenated aromatic compounds"
Executive Summary
The analysis of halogenated aromatic compounds (HACs)—ranging from environmental persistent organic pollutants (POPs) like PCBs and PBDEs to fluorinated pharmaceutical intermediates—presents a unique dichotomy in analytical chemistry. The high electronegativity of halogens (F, Cl, Br, I) allows for extreme sensitivity, yet their structural diversity (isomers/congeners) demands extreme selectivity.
This guide objectively compares the three dominant analytical methodologies: GC-ECD (Gas Chromatography-Electron Capture Detection), GC-MS/MS (Triple Quadrupole Mass Spectrometry), and 19F NMR (Nuclear Magnetic Resonance), alongside the emerging screening technique Combustion Ion Chromatography (CIC) .
The Verdict:
-
For Ultra-Trace Environmental Monitoring: GC-MS/MS (QqQ) has largely displaced ECD as the gold standard due to its ability to filter matrix noise via Multiple Reaction Monitoring (MRM), despite ECD's raw sensitivity.
-
For Structural Elucidation & Purity: 19F NMR is irreplaceable in pharmaceutical development for distinguishing regioisomers that mass spectrometry cannot resolve.
-
For Rapid Screening: CIC offers a robust "Total Organic Halogen" (TOX/AOF) metric, essential for PFAS screening before targeted analysis.
The Analytical Challenge
Halogenated aromatics possess two distinct properties that drive method selection:
-
Electronegativity: The electron-withdrawing nature of halogens makes these compounds ideal candidates for electron-capture mechanisms (ECD) and Negative Chemical Ionization (NCI-MS).
-
Isomeric Complexity: Compounds often exist as complex mixtures of congeners (e.g., 209 PCB congeners) or regioisomers (ortho/meta/para fluorinated drugs) that have identical molecular weights, rendering standard low-resolution MS insufficient without rigorous chromatographic separation.
Method A: GC-ECD (The Traditional Workhorse)
Mechanism: The ECD contains a radioactive source (typically
Experimental Protocol: Dual-Column Confirmation
Because ECD is non-selective (it responds to any electron-capturing species), dual-column confirmation is mandatory to rule out false positives.
-
Extraction: Liquid-Liquid Extraction (LLE) or Soxhlet extraction using non-polar solvents (Hexane/DCM).
-
Solvent Exchange (Critical): If Dichloromethane (DCM) is used, it must be completely exchanged for Hexane or Isooctane.
-
Causality: DCM is halogenated; injecting it into an ECD will saturate the detector and render it blind for minutes to hours.
-
-
Cleanup: Sulfuric acid digestion (for PCBs) or Silica Gel cleanup to remove lipids/biogenic interferences.
-
Injection: Splitless injection onto two parallel columns of differing polarity (e.g., DB-5 and DB-1701).
-
Detection: Compare retention times. If a peak appears on both columns at the expected time, it is considered "confirmed."
Pros:
-
Extreme Sensitivity: LODs in the low ppt (ng/L) range for polychlorinated species.
-
Low Cost: Fraction of the price of MS systems; robust hardware.
Cons:
-
"Blind" Detection: No structural information.
-
False Positives: Phthalates and other non-target electronegative compounds can mimic HACs.
-
Limited Dynamic Range: Linear range is often narrow (
vs for MS).
Method B: GC-MS/MS (The Modern Standard)
Mechanism: Uses Triple Quadrupole (QqQ) architecture in Multiple Reaction Monitoring (MRM) mode.
-
Q1: Selects the precursor ion (molecular weight).
-
Q2: Collision cell fragments the ion.
-
Q3: Selects a specific "quantifier" fragment ion.
Experimental Protocol: QuEChERS & MRM
This protocol is self-validating through the use of isotopically labeled internal standards.
-
Sample Prep (QuEChERS):
-
Weigh 10g sample. Add Acetonitrile and internal standards (
C-labeled analogs). -
Add salts (MgSO4/NaCl) to induce phase separation. Centrifuge.
-
Dispersive SPE (dSPE): Transfer aliquot to tube containing PSA (Primary Secondary Amine) to remove fatty acids and sugars.
-
-
Instrument Parameters:
-
Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI) using Methane as reagent gas (enhances sensitivity for halogens 10-100x).
-
MRM Transitions: Monitor at least two transitions per analyte (1 quantifier, 1 qualifier).
-
-
Validation: Calculate the Ion Ratio between the quantifier and qualifier. If the ratio deviates >20% from the standard, the ID is rejected (Self-Validating Step).
Pros:
-
Selectivity: Matrix noise is physically filtered out in Q2.
-
Isotope Dilution: Allows for precise quantitation even with signal suppression.
-
Simultaneous Analysis: Can analyze hundreds of pesticides/HACs in one run.
Cons:
-
Cost: High capital and maintenance cost.
-
Complexity: Requires skilled operators for method development.
Method C: 19F NMR (The Structural Specialist)
Mechanism: Exploits the magnetic properties of the
Experimental Protocol: Quantitative NMR (qNMR)
-
Sample Prep: Dissolve ~5-10 mg of sample in deuterated solvent (e.g., DMSO-
or CDCl ). -
Internal Standard: Add a known amount of a trace-certified standard (e.g., Trifluorotoluene) distinct from the analyte signal.
-
Acquisition:
-
Pulse Sequence: 90° pulse with inverse gated 1H decoupling (to simplify splitting patterns).
-
Relaxation Delay (D1): Must be
(longitudinal relaxation time) to ensure full magnetization recovery for accurate integration (Causality: Short D1 leads to under-quantification).
-
-
Analysis: Integrate the analyte peak relative to the internal standard peak.
Pros:
-
Structural Certainty: Distinguishes ortho-, meta-, and para- isomers instantly.
-
No Reference Standards Needed: Can quantify purity using any fluorinated internal standard (molar ratio).
-
Non-Destructive: Sample can be recovered.[2]
Cons:
-
Low Sensitivity: LOD is typically in the mg/L (ppm) range; not suitable for environmental trace analysis.
-
Throughput: Long acquisition times for low-concentration samples.
Alternative: Combustion Ion Chromatography (CIC)[3][4][5]
Mechanism: The sample is pyrolyzed at >900°C in an oxygen-rich atmosphere.[3][4] Organic halogens are converted to hydrohalic acids (HX) and absorbed into an aqueous solution, which is then analyzed by Ion Chromatography.
Application: Used primarily as a screening tool for "Total Organic Fluorine" (TOF) or "Adsorbable Organic Halogens" (AOX). It is critical for identifying "forever chemicals" (PFAS) precursors that targeted MS methods might miss.
Comparative Data Analysis
The following table summarizes the performance metrics based on field data and EPA method validations.
| Feature | GC-ECD | GC-MS/MS (QqQ) | 19F NMR | CIC (Combustion IC) |
| Primary Use Case | Regulated Environmental Compliance (Low Cost) | Trace Analysis in Complex Matrix (Soil/Food) | Pharm. Structure Elucidation & Purity | Total Halogen Screening (PFAS/AOX) |
| Limit of Detection (LOD) | Excellent (1–10 ppt) | Superior (0.1–1 ppt) | Poor (>10 ppm / mg/L) | Moderate (10 ppb / µg/L) |
| Selectivity | Low (Retention time only) | High (Mass + Fragmentation) | Absolute (Chemical Environment) | None (Total Elemental) |
| Matrix Tolerance | Low (Requires extensive cleanup) | High (MRM filters noise) | High (Solvent based) | High (Combustion eliminates matrix) |
| Throughput | High (20-30 min/run) | High (15-20 min/run) | Low (10 min - hours) | Moderate (10-15 min/run) |
| Cost (CapEx) |
Decision Framework & Workflows
Analytical Decision Tree
This diagram guides the selection of the optimal method based on sample type and data requirements.
Caption: Decision matrix for selecting analytical methods based on sensitivity needs and matrix complexity.
Mechanism Comparison: ECD vs. MS/MS
Visualizing why MS/MS offers superior selectivity.
Caption: Workflow comparison showing how MS/MS filters interferences (Matrix) via mass selection, whereas ECD detects everything electronegative.
References
-
US EPA. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[5]Link
-
US EPA. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.Link
-
Metrohm. (2022).[3] Analyzing halogenated organic compounds with CIC according to DIN 38409-59.Link
-
National Institutes of Health (NIH). (2015). Comparison and analysis of organochlorine pesticides... by GC-ECD and GC-MS.Link
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.Link
Sources
Comprehensive Guide to Cross-Validation of HPLC and GC-MS for Benzothiophene Quantification
Topic: Cross-Validation of HPLC and GC-MS for Quantification of Benzothiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Strategic Overview
Benzothiophenes (BTs) and their derivatives (e.g., dibenzothiophene, alkylated BTs) occupy a critical intersection in analytical chemistry. In pharmaceutical development, they serve as core scaffolds for selective estrogen receptor modulators (SERMs) and antifungal agents. In petrochemical and environmental sciences, they are the recalcitrant sulfur species used to benchmark desulfurization efficiency.
Quantifying these compounds requires navigating a trade-off: High-Performance Liquid Chromatography (HPLC) offers nondestructive analysis suitable for thermally labile complex matrices, while Gas Chromatography-Mass Spectrometry (GC-MS) provides superior resolution and structural fingerprinting for volatile congeners.[3][4]
Why Cross-Validate? Relying on a single modality introduces "method bias." Co-eluting interferences in HPLC (often PAHs) can mimic benzothiophenes, leading to false positives. Conversely, matrix-induced signal enhancement in GC-MS can skew quantification. This guide details a cross-validation protocol —using these two orthogonal techniques not just as alternatives, but as a self-correcting verification system to ensure data integrity.
Methodological Framework
To perform a valid cross-validation, experimental conditions must be optimized for the specific physicochemical properties of benzothiophenes (logP ~3-4, semi-volatile).
Protocol A: HPLC-UV/FLD (The "Matrix-Friendly" Approach)
Best for: Non-volatile matrices, fraction collection, and preventing thermal degradation.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm). High carbon load is preferred to separate the sulfur heterocycle from similar carbon-only PAHs.
-
Mobile Phase:
-
Solvent A: Water (Milli-Q)
-
Solvent B: Acetonitrile (HPLC Grade)
-
Gradient: 0-2 min (50% B), 2-15 min (Linear ramp to 100% B), 15-20 min (Hold 100% B).
-
-
Detection:
-
UV: Diode Array Detector (DAD) at 225 nm (max absorbance) and 254 nm (selectivity check).
-
Fluorescence (FLD): Excitation 290 nm / Emission 330 nm (Higher sensitivity for trace analysis).
-
-
Causality: We use a high-organic gradient because benzothiophenes are hydrophobic. UV 225 nm is chosen for sensitivity, but it is non-specific; FLD is used to confirm the aromatic sulfur core, which fluoresces distinctly from many interfering alkyl-benzenes.
Protocol B: GC-MS (The "Structural Gold Standard")
Best for: Complex mixture resolution, isomer differentiation, and trace quantification.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Inlet: Splitless mode (for trace levels) at 280°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 15°C/min to 200°C, then 5°C/min to 300°C.
-
-
Mass Spectrometry:
-
Source: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) .[5]
-
Target Ions: m/z 134 (Benzothiophene), m/z 184 (Dibenzothiophene), m/z 212 (Methyldibenzothiophenes).
-
-
Causality: The slow ramp from 200°C to 300°C is critical to separate alkylated isomers (e.g., 4-MDBT vs. 4,6-DMDBT) which often co-elute in faster runs. SIM mode is mandatory to exclude matrix noise from hydrocarbons that would overwhelm a Full Scan.
The Cross-Validation Workflow
This protocol validates the accuracy of the HPLC method by referencing it against the mass-spec specificity of the GC method.
Step 1: The Split-Stream Experiment
Do not prepare separate samples. Prepare a single master stock solution to eliminate weighing errors.
-
Extraction: Extract sample (drug substance or environmental matrix) with Dichloromethane (DCM).
-
Aliquot: Split the DCM extract into two vials.
-
Vial A (for GC): Inject directly (or add internal standard Deuterated-DBT).
-
Vial B (for HPLC): Solvent swap. Evaporate DCM under nitrogen and reconstitute in Acetonitrile.
-
-
Analysis: Run both protocols in triplicate.
Step 2: Visualizing the Workflow
The following diagram illustrates the decision logic and data flow for this cross-validation.
Caption: Logical workflow for parallel processing of samples to ensure orthogonal validation of quantification results.
Quantitative Comparison & Data Analysis
To validate the methods, you must compare their performance metrics directly.
Performance Metrics Table
| Parameter | HPLC-UV/FLD | GC-MS (SIM) | Comparison Insight |
| Linearity (R²) | > 0.995 (0.5 - 100 µg/mL) | > 0.998 (0.05 - 50 µg/mL) | GC-MS maintains linearity at lower concentrations (trace level). |
| LOD (Limit of Detection) | ~0.1 µg/mL (UV)~0.01 µg/mL (FLD) | ~0.005 µg/mL | GC-MS is 10-20x more sensitive than standard UV, comparable to FLD. |
| Precision (RSD) | 0.5 - 2.0% | 2.0 - 5.0% | HPLC is often more precise (mechanically simpler injection) but less sensitive. |
| Selectivity | Moderate (Risk of co-elution) | High (Mass filtration) | Critical: If HPLC value > GC-MS value, suspect co-eluting interference in HPLC. |
Statistical Validation: The Bland-Altman Plot
Do not rely solely on a correlation coefficient (R²). High correlation can hide systematic bias.
-
Calculate the Difference between methods for each sample:
. -
Calculate the Average of methods:
. -
Plot
(y-axis) vs (x-axis).-
Interpretation: If points scatter randomly around Zero, the methods agree. If there is a trend (e.g., differences increase as concentration increases), there is a proportional error (likely matrix effect in one method).
-
Troubleshooting & Optimization
Scenario 1: HPLC Concentration > GC-MS Concentration
-
Cause: Co-elution of non-sulfur aromatics (e.g., Naphthalene derivatives) absorbing at 225 nm.
-
Fix: Switch HPLC detection to Fluorescence (FLD) which is more specific to the thiophene ring, or use a Phenyl-Hexyl column for different selectivity.
Scenario 2: GC-MS Concentration > HPLC Concentration
-
Cause: Matrix enhancement in the GC injector (active sites in the liner are covered by matrix, improving analyte transfer compared to clean standards).
-
Fix: Use Deuterated Internal Standards (DBT-d8) . This is the single most effective way to correct for injection variability in GC-MS.
Scenario 3: Peak Tailing
-
HPLC: Likely interaction with free silanols on the silica support. Fix: Add 10mM Ammonium Acetate to the mobile phase.
-
GC-MS: Active sites in the column or liner. Fix: Trim the first 10cm of the GC column (guard column) and replace the inlet liner.
References
-
Determination of Benzothiophenes in Petroleum Matrices. Journal of Chromatography A. Standard protocols for sulfur heterocycle separation.
-
Validation of Analytical Methods for Pharmaceutical Analysis. ICH Guidelines Q2(R1). Global standards for linearity, LOD, and LOQ calculations.
-
Comparison of GC-MS and HPLC for Sulfur Compounds. Journal of Separation Science. Comparative sensitivity data for sulfur-specific detection.
-
Standard Test Method for Determination of Sulfur Compounds in Light Petroleum Liquids. ASTM D5623. The industrial standard for GC-Sulfur analysis.
Sources
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura coupling stands as an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds that form the core of many pharmaceutical agents and advanced materials. The efficacy of this powerful reaction hinges on the selection of the palladium catalyst. This guide provides an in-depth comparison of various palladium catalysts, offering field-proven insights and experimental data to inform your catalyst choice and optimize your synthetic strategies.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is fundamental to appreciating the nuances of catalyst performance. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The palladium catalyst, typically in its Pd(0) oxidation state, initiates the cycle by inserting into the carbon-halide bond of the organic halide (oxidative addition). This is followed by the transfer of the organic group from the organoboron reagent to the palladium center (transmetalation), a step often facilitated by a base. Finally, the two organic fragments on the palladium complex couple and are expelled (reductive elimination), regenerating the Pd(0) catalyst to continue the cycle.
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
The choice of palladium catalyst, particularly the ligands coordinated to the palladium center, profoundly influences the efficiency of each step in this cycle, thereby dictating the overall reaction outcome.
A Comparative Analysis of Palladium Catalyst Systems
The diverse array of available palladium catalysts can be broadly categorized into three main classes: traditional palladium-phosphine complexes, modern bulky electron-rich phosphine ligand systems (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), and heterogeneous palladium catalysts.
Traditional Palladium-Phosphine Complexes: The Workhorses
Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) have been the traditional workhorses for Suzuki-Miyaura couplings.
Advantages:
-
Commercial Availability and Cost-Effectiveness: These catalysts are widely available and relatively inexpensive.
-
Well-Established Protocols: A vast body of literature exists detailing their use in a wide range of applications.
Limitations:
-
Limited Scope with Challenging Substrates: They often struggle with less reactive aryl chlorides and sterically hindered substrates, requiring higher catalyst loadings and elevated temperatures.[2]
-
Ligand Instability: Triphenylphosphine can be prone to oxidation and dissociation from the palladium center, leading to catalyst deactivation.
Performance Data:
| Catalyst | Substrates | Catalyst Loading (mol%) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Aryl Bromides & Phenylboronic Acid | 1-5 | 85-95 | [3] |
| PdCl₂(PPh₃)₂ | Aryl Iodides & Phenylboronic Acid | 1-3 | >90 | [2] |
Modern Ligand Systems: Pushing the Boundaries of Reactivity
The development of bulky, electron-rich phosphine ligands, pioneered by researchers like Stephen Buchwald, and N-heterocyclic carbenes (NHCs) has revolutionized the field. These ligands enhance the catalytic activity of palladium, enabling the coupling of previously challenging substrates.
This class of ligands, characterized by a biaryl backbone with a phosphine moiety, has demonstrated exceptional performance in a wide range of cross-coupling reactions.[4] The steric bulk and electron-donating nature of these ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
Key Buchwald Ligands and Their Applications:
| Ligand | Key Features | Typical Applications |
| XPhos | Bulky and electron-rich | Highly effective for coupling aryl chlorides and sterically demanding substrates.[4] |
| SPhos | Excellent for a broad range of substrates, including heteroaryls. | Known for its high reactivity and stability, allowing for very low catalyst loadings.[4] |
| RuPhos | Provides high reactivity for C-N and C-C bond formation. | Often used for challenging amination and Suzuki-Miyaura reactions. |
| BrettPhos | Extremely bulky ligand. | Ideal for coupling highly hindered substrates. |
Comparative Performance of Buchwald Precatalysts:
A head-to-head comparison for the coupling of 4-chlorotoluene with phenylboronic acid highlights the superior performance of catalysts bearing these advanced ligands.
| Precatalyst | Ligand | Catalyst Loading (mol%) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | XPhos | 1.0 | 98 | [5] |
| Pd(OAc)₂ / XPhos | XPhos | 1.0 | 97 | [5] |
| (Cinnamyl)Pd(XPhos)Cl | XPhos | 1.0 | 99 | [5] |
This data clearly demonstrates that the choice of both the palladium precursor and the ligand significantly impacts the reaction efficiency.
Sources
"validation of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase"
Topic: Validation of Benzothiophene Amides as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT) Content Type: Publish Comparison Guide
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, a critical metabolic route for cancer cell survival.[1][2][3][4][5] While the "gold standard" inhibitor FK866 demonstrates extreme potency, its clinical utility has been hampered by dose-limiting toxicities (thrombocytopenia, retinal toxicity) and rapid clearance.
This guide validates Benzothiophene Amides (specifically the lead candidate Compound 16b ) as a novel structural class of NAMPT inhibitors. Unlike the urea-based linkers found in many early inhibitors, the amide linker combined with a benzothiophene scaffold offers a distinct physicochemical profile. This guide provides a direct performance comparison against FK866, supported by experimental protocols for replicating these validation studies.
Mechanistic Basis & Signaling Pathway
To validate a NAMPT inhibitor, one must first understand the precise interference point within the NAD+ salvage pathway. NAMPT catalyzes the condensation of Nicotinamide (NAM) and 5-Phosphoribosyl-1-pyrophosphate (PRPP) to form Nicotinamide Mononucleotide (NMN).[1][6][7]
Benzothiophene amides function as competitive inhibitors , binding within the NAMPT tunnel interface, effectively blocking the binding of the NAM substrate and preventing NMN formation. This leads to ATP depletion and subsequent apoptotic cell death.[1][5][6]
Figure 1: NAD+ Salvage Pathway and Inhibition Point
Caption: The NAD+ salvage pathway showing the specific blockade of NAM-to-NMN conversion by benzothiophene amides, leading to downstream metabolic collapse.
Comparative Performance Analysis
The following data synthesizes experimental results comparing the lead benzothiophene amide (Compound 16b ) against the reference standard FK866 .
Table 1: Physicochemical and Potency Profile
| Feature | Benzothiophene Amide (Cpd 16b) | FK866 (Reference Standard) | Interpretation |
| Scaffold Class | Benzothiophene Amide | Pyridyl-acrylamide Urea | Novel scaffold reduces structural redundancy. |
| Enzymatic Potency (IC50) | 0.17 µM (170 nM) | 0.0016 µM (1.6 nM) | FK866 is ~100x more potent in cell-free systems. |
| Cellular Potency (HepG2) | 3.9 µM | 0.002 µM (2.2 nM) | Benzothiophenes require optimization for membrane permeability. |
| Mechanism of Action | Apoptosis Induction | Apoptosis / Autophagy | Both trigger programmed cell death. |
| Binding Mode | Hydrophobic Tunnel Occupancy | Tunnel Occupancy (Dimer Interface) | Similar binding kinetics suggest valid target engagement. |
Key Insight: While Compound 16b is less potent than FK866, the benzothiophene scaffold provides a new chemical starting point. Many urea-based inhibitors (like FK866) suffer from poor solubility and specific metabolic liabilities. The amide linkage in 16b offers improved hydrolytic stability.
Experimental Validation Protocols
To validate these compounds in your own laboratory, follow these self-validating protocols. These workflows ensure that observed effects are due to on-target NAMPT inhibition and not off-target toxicity.
Protocol A: NAMPT Enzymatic Inhibition Assay (Biochemical Validation)
Objective: Quantify the intrinsic inhibitory constant (IC50) against recombinant human NAMPT.
Reagents:
-
Recombinant Human NAMPT (rhNAMPT).
-
Substrates: Nicotinamide (NAM), PRPP, ATP.[7]
-
Coupled Detection System: NMNAT1, Alcohol Dehydrogenase (ADH), Ethanol, Resazurin (or WST-1).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2.
Step-by-Step Workflow:
-
Preparation: Dilute rhNAMPT (final conc. 10 nM) in assay buffer.
-
Inhibitor Incubation: Add Benzothiophene Amide (serial dilutions: 10 µM to 0.1 nM) to the enzyme. Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Control: DMSO vehicle (0% inhibition) and FK866 (100 nM, Positive Control).
-
-
Reaction Initiation: Add substrate mix (50 µM NAM, 100 µM PRPP, 2 mM ATP).
-
Coupled Reaction: Immediately add the detection mix (NMNAT1, ADH, Ethanol, Resazurin).
-
Logic: NAMPT produces NMN -> NMNAT1 converts to NAD+ -> ADH uses NAD+ to oxidize Ethanol, reducing Resazurin to Resorufin (fluorescent).
-
-
Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope of fluorescence increase. Plot % Activity vs. Log[Inhibitor] to derive IC50.
Protocol B: Cellular NAD+ Depletion Assay (Functional Validation)
Objective: Confirm that the inhibitor penetrates the cell membrane and hits the target in a complex biological system.
Step-by-Step Workflow:
-
Seeding: Plate HepG2 or A2780 cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).
-
Treatment: Treat cells with Compound 16b (at IC50 and 10x IC50) for 24 hours .
-
Negative Control: DMSO.[8]
-
Rescue Control: Add Nicotinic Acid (NA, 10 µM) .
-
Validation Check: If NA rescues cell viability/NAD+ levels, the inhibitor is specific to NAMPT (Salvage Pathway) and does not block the Preiss-Handler pathway (NAPRT).
-
-
Extraction: Lyse cells using 0.5M Perchloric Acid (to stabilize NAD+). Neutralize with 0.5M KOH.
-
Quantification: Use an enzymatic cycling assay (ADH + MTT/PMS) or LC-MS/MS for absolute quantification.
-
Result: A valid NAMPT inhibitor must show >50% reduction in intracellular NAD+ levels within 24 hours.
Figure 2: Experimental Validation Workflow
Caption: Logical flow for validating NAMPT inhibitors. The 'Rescue Experiment' is the critical step to prove on-target specificity.
Structure-Activity Relationship (SAR) Insights
Why utilize a benzothiophene amide? The SAR analysis of Compound 16b reveals critical interactions:
-
Benzothiophene Core: Acts as a lipophilic "tail" that occupies the hydrophobic enzymatic tunnel of NAMPT. This mimics the binding of the natural substrate's hydrophobic regions.
-
Amide Linker: Replaces the urea linker found in FK866. Amides are generally more stable in plasma than ureas, potentially offering a better pharmacokinetic (PK) half-life, although this often comes at a cost of slight potency reduction due to the loss of a specific hydrogen bond donor.
-
Optimization Potential: The benzothiophene ring is electron-rich, allowing for further substitution (e.g., halogenation) to improve potency to the nanomolar range comparable to FK866.
Conclusion
Benzothiophene amides represent a validated, albeit currently less potent, alternative to FK866. Their value lies in their structural distinctiveness , offering a pathway to overcome the pharmacological limitations of urea-based inhibitors. For researchers, Compound 16b serves as a robust tool compound for exploring NAMPT biology, provided that the Nicotinic Acid rescue control is always included to verify specificity.
References
-
Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase. Source: Bioorganic & Medicinal Chemistry Letters (2016).[9][10] Significance: Primary source identifying Compound 16b and establishing the benzothiophene scaffold. URL:[Link]
-
FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Source:[11] Cancer Research (2003). Significance: Establishes FK866 as the reference standard for all NAMPT inhibition assays. URL:[Link]
-
Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Source: Journal of Medicinal Chemistry (2013). Significance: Details the structural requirements for the amide linker in NAMPT inhibitors. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 6. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eurekaselect.com [eurekaselect.com]
"comparative study of benzothiophene-based inhibitors against various enzyme families"
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The benzothiophene scaffold, an aromatic heterocyclic compound, is a prime example of such a pharmacophore.[1][2] Its structural rigidity, combined with the electronic properties of the fused benzene and thiophene rings, provides an ideal foundation for designing potent and selective enzyme inhibitors.[3] This guide offers a comparative analysis of benzothiophene-based inhibitors against several critical enzyme families, providing researchers and drug development professionals with synthesized technical data, field-proven insights, and robust experimental protocols. The diverse biological activities exhibited by benzothiophene derivatives, including anti-cancer, anti-inflammatory, and anti-diabetic properties, have spurred significant interest among medicinal chemists in exploring their structure-activity relationships (SAR).[1][2]
The Benzothiophene Scaffold: A Versatile Core for Enzyme Inhibition
The utility of the benzothiophene core lies in its unique combination of features. It is a bioisostere of indole, a common motif in biologically active molecules, allowing it to mimic interactions of endogenous ligands. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, while the fused aromatic system provides a platform for extensive hydrophobic and π-stacking interactions within an enzyme's active site.[4] This versatility has led to the development of numerous benzothiophene-based compounds that have entered clinical use, highlighting their therapeutic potential.[2]
Comparative Analysis Across Key Enzyme Families
The following sections delve into the application of benzothiophene-based inhibitors against kinases, proteases, and phosphatases, presenting a comparative overview of their efficacy and highlighting key structure-activity relationships.
Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[5]
Benzothiophene derivatives have been successfully developed as potent inhibitors of various kinases. For instance, 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors, showing significant growth inhibitory activity across different cancer cell lines.[6][7] One notable example, compound 16b , a 5-hydroxybenzothiophene hydrazide, demonstrated low nanomolar IC50 values against several kinases, including Clk4, DRAK1, and haspin, and exhibited potent anti-cancer effects against glioblastoma cells.[6][7] Another study reported novel benzothiophene-3-carboxamide derivatives as potent inhibitors of Aurora kinases A and B, with the most effective compound inhibiting these kinases in the nanomolar range and reducing cancer cell viability.[8] Furthermore, benzothiophene inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2) have been identified, with crystallographic data providing a rationale for their potency and selectivity.[9][10]
| Compound Class | Target Kinase(s) | Reported IC50/Ki | Key Structural Features | Reference(s) |
| 5-Hydroxybenzothiophene Hydrazide (16b) | Clk4, DRAK1, Haspin, Clk1, Dyrk1B, Dyrk1A | 11 nM (Clk4), 87 nM (DRAK1), 125.7 nM (Haspin) | 5-hydroxybenzothiophene core with a hydrazide moiety | [6][7] |
| Benzothiophene-3-carboxamide (36) | Aurora Kinase A/B | Nanomolar range | Benzothiophene core with a 3-carboxamide substitution | [8] |
| Benzothiophene Inhibitor (PF-3644022) | MK2 | Ki = 3 nM | Polycyclic benzothiophene scaffold | [10] |
Protease Inhibitors
Proteases are enzymes that catalyze the breakdown of proteins and are essential for a multitude of physiological processes. Their inhibition is a key therapeutic strategy for various diseases, including viral infections, cardiovascular disorders, and cancer.
The benzothiophene scaffold has been incorporated into inhibitors of several protease families. Notably, dibasic benzothiophene derivatives have been identified as a novel class of active site-directed thrombin inhibitors, a key serine protease in the coagulation cascade.[11][12] Structure-activity relationship studies have been crucial in optimizing their potency and selectivity.[11] Additionally, benzothiophene-anthranilamide derivatives have been developed as potent and selective inhibitors of Factor Xa, another critical enzyme in the coagulation pathway.[13] In the context of viral proteases, a benzothiophene-containing inhibitor has shown high potency against wild-type HIV-1 protease with an IC50 of 60 nM.[14] Furthermore, novel thiophene thioglycosides substituted with a benzothiazole moiety have been synthesized and evaluated for their inhibitory activity against NS3/4A protease, a key enzyme in the hepatitis C virus life cycle.[15]
| Compound Class | Target Protease | Reported IC50/Ki | Key Structural Features | Reference(s) |
| Dibasic Benzothiophene Derivatives | Thrombin | - | Dibasic substitutions on the benzothiophene core | [11][12] |
| Benzothiophene-anthranilamide | Factor Xa | Subnanomolar | Benzothiophene core linked to an anthranilamide | [13] |
| Benzothiophene-containing inhibitor | HIV-1 Protease | 60 nM | - | [14] |
| Thiophene Thioglycosides | NS3/4A Protease | - | Thiophene core with thioglycoside and benzothiazole substitutions | [15] |
Phosphatase Inhibitors
Phosphatases are enzymes that remove phosphate groups from their substrates, counteracting the activity of kinases. Protein tyrosine phosphatases (PTPs), in particular, are negative regulators of insulin receptor signaling, and their inhibition is a promising strategy for the treatment of Type 2 diabetes.[4]
Novel series of benzofuran/benzothiophene biphenyl oxo-acetic acids and sulfonyl-salicylic acids have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B).[4][16] Crystallographic studies have revealed that these inhibitors bind to the enzyme's active site through hydrogen bonding and van der Waals interactions within two hydrophobic pockets.[4] The most active inhibitors in these series exhibited IC50 values in the range of 20-50 nM.[16] Additionally, benzothiophene derivatives have been synthesized and evaluated as inhibitors of alkaline phosphatases, with some compounds showing inhibition constants comparable to the known inhibitor levamisole.[17]
| Compound Class | Target Phosphatase | Reported IC50/Ki | Key Structural Features | Reference(s) |
| Benzothiophene Biphenyl Oxo-acetic Acids | PTP1B | 20-50 nM | Biphenyl oxo-acetic acid moiety attached to the benzothiophene core | [4][16] |
| Benzothiopheno-tetramisole | Alkaline Phosphatases | Ki = 85 µM | Tetramisole-like structure fused with a benzothiophene ring | [17] |
Experimental Methodologies
The following protocols provide a framework for evaluating the inhibitory potential of benzothiophene-based compounds. These are generalized procedures that should be optimized for the specific enzyme and inhibitor being studied.
Protocol 1: General Biochemical Enzyme Inhibition Assay
This protocol outlines a standard procedure for determining the in vitro inhibitory activity of a compound against a purified enzyme using a microplate-based format.[18]
Causality Behind Experimental Choices:
-
Pre-incubation: Allowing the enzyme and inhibitor to pre-incubate ensures that the binding equilibrium is reached before initiating the reaction, which is crucial for accurate IC50 determination.[18]
-
Initial Velocity: Measuring the reaction rate during the initial linear phase is essential to avoid complications from substrate depletion or product inhibition.[19]
-
Controls: Including positive (no inhibitor) and negative (no enzyme) controls is fundamental for data normalization and ensuring the observed signal is due to enzyme activity.[20]
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable assay buffer (optimized for pH and ionic strength).
-
Prepare a stock solution of the enzyme's specific substrate in the assay buffer.
-
Prepare a serial dilution of the benzothiophene-based inhibitor in the assay buffer to cover a range of concentrations.
-
-
Assay Plate Setup:
-
Add a fixed volume of the enzyme solution to each well of a 96-well microplate.
-
Add the various concentrations of the inhibitor to the respective wells. Include a control well with buffer instead of the inhibitor.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the enzyme's optimal temperature.[18]
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the assay (e.g., change in absorbance, fluorescence, or luminescence).[21]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic data.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
-
Protocol 2: General Cell-Based Assay for Inhibitor Efficacy
Cell-based assays are crucial for confirming that an inhibitor is active in a more physiologically relevant environment, assessing factors like cell permeability and potential cytotoxicity.[22][23]
Causality Behind Experimental Choices:
-
Cellular Context: Testing in intact cells provides a more accurate reflection of a compound's potential therapeutic efficacy by accounting for cellular uptake, metabolism, and target engagement in a natural environment.[24]
-
Cytotoxicity Assessment: It is critical to distinguish between specific enzyme inhibition and general cytotoxicity. A compound that kills cells will appear to be an effective inhibitor in many assays, but this is a non-specific and undesirable effect.[18]
Step-by-Step Procedure:
-
Cell Culture and Plating:
-
Culture the desired cell line under appropriate conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the benzothiophene-based inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells with the inhibitor for a time period relevant to the biological pathway being studied (e.g., 24-72 hours).
-
-
Endpoint Measurement:
-
Assess the effect of the inhibitor using a relevant readout. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a reporter gene assay, or measurement of a specific downstream signaling event (e.g., phosphorylation of a substrate via Western blot or ELISA).[23]
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response against the logarithm of the inhibitor concentration to determine the EC50 or GI50 (concentration for 50% of maximal effect or growth inhibition).
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for inhibitor screening and a conceptual model of inhibitor-enzyme interaction.
Caption: A general workflow for the identification and characterization of enzyme inhibitors.
Caption: Conceptual model of a benzothiophene inhibitor binding to an enzyme active site.
Conclusion and Future Perspectives
The benzothiophene scaffold has proven to be a remarkably versatile and privileged structure in the design of enzyme inhibitors. Its successful application against diverse and therapeutically relevant enzyme families, including kinases, proteases, and phosphatases, underscores its importance in medicinal chemistry. The data presented in this guide highlight the potential for developing potent and selective inhibitors through rational design and modification of the benzothiophene core.
Future research will likely focus on the development of multi-target inhibitors, leveraging the scaffold's ability to interact with multiple enzymes to address complex diseases like cancer.[6][7] Additionally, the exploration of novel substitution patterns and the synthesis of more complex benzothiophene-fused ring systems will continue to yield new classes of inhibitors with improved pharmacological properties. As our understanding of enzyme structure and function deepens, the benzothiophene scaffold will undoubtedly remain a cornerstone of inhibitor design and drug discovery.
References
-
Li, L., Chang, L., Pellet-Rostaing, S., Liger, F., Lemaire, M., Buchet, R., & Wu, Y. (2009). Synthesis and evaluation of benzo[b]thiophene derivatives as inhibitors of alkaline phosphatases. Bioorganic & Medicinal Chemistry, 17(20), 7290-7300. [Link]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]
-
Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881. [Link]
-
Chou, Y. L., et al. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 507-511. [Link]
-
Inam, M., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds: A Chemical Biology Approach. Royal Society of Chemistry. [Link]
-
Black, W. C., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. Journal of Medicinal Chemistry, 43(8), 1473-1484. [Link]
-
RSC. (n.d.). Important drug molecules containing thiophene and benzothiophene core moiety. Royal Society of Chemistry. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 661-669. [Link]
-
ResearchGate. (n.d.). Structure−activity relationships of benzothiophene piperazine urea based FAAH inhibitors. ResearchGate. [Link]
-
Anju, V. G., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8. [Link]
-
Al-Ostoot, F. H., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
-
Britton, T. C., et al. (1999). Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain. Bioorganic & Medicinal Chemistry Letters, 9(3), 475-480. [Link]
-
El-Sayed, N. N. E., et al. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega, 7(40), 35839-35855. [Link]
-
MDPI. (2025). Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Al-Warhi, T., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Pharmaceuticals, 17(8), 1014. [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
-
Al-Ostoot, F. H., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
-
Sall, D. J., et al. (1997). Dibasic benzo[b]thiophene derivatives as a novel class of active site-directed thrombin inhibitors. 1. Determination of the serine protease selectivity, structure-activity relationships, and binding orientation. Journal of Medicinal Chemistry, 40(22), 3489-3493. [Link]
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A Comparative Guide to the Antiproliferative Activity of 2-Benzo[b]thienyl Substituted Benzothiazoles vs. Benzimidazoles
Introduction: The Quest for Superior Scaffolds in Oncology
In the landscape of modern oncology drug discovery, the term "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets, offering a fertile ground for developing novel therapeutic agents. Among these, heterocyclic compounds like benzothiazole and benzimidazole have garnered significant attention for their wide-ranging pharmacological activities, particularly as anticancer agents.[1][2] These bicyclic systems, formed by fusing a benzene ring with a thiazole or imidazole ring, respectively, serve as the foundation for numerous compounds that inhibit cancer cell proliferation through diverse mechanisms.[1][3][4]
The strategic addition of other bioactive moieties can further enhance the potency and selectivity of these core structures. The benzo[b]thiophene group, a bicyclic aromatic heterocycle containing thiophene and benzene rings, is one such moiety known for its contribution to antitumor properties.[5][6] This guide provides an in-depth, objective comparison of the antiproliferative activity of two closely related classes of compounds: 2-benzo[b]thienyl substituted benzothiazoles and their benzimidazole analogs. We will dissect their performance based on experimental data, explore the causality behind their divergent mechanisms of action, and provide detailed protocols for their evaluation.
Head-to-Head Comparison: Antiproliferative Potency
A direct comparative study is essential for evaluating the potential of these two scaffolds. Research focused on novel benzo[b]thienyl- and 2,2'-bithienyl-derived benzothiazoles and benzimidazoles provides critical insights into their relative efficacy.
Key Findings from In Vitro Screening
Experimental evidence from in vitro studies consistently demonstrates a significant difference in potency between the two scaffolds. In a direct comparison, the benzothiazole derivatives were generally more active as antiproliferative agents than their benzimidazole analogs .[7][8] This suggests that the sulfur-containing thiazole ring, when combined with a 2-benzo[b]thienyl substituent, confers a structural advantage for inhibiting cancer cell growth over the nitrogen-based imidazole ring in this specific context.
Further studies on related structures, such as benzo[b]thieno-2-carboxamides, support the potent activity of the benzothiazole core. An amino-substituted benzothiazole hydrochloride salt from one such series displayed the most pronounced and selective activity against the MCF-7 breast cancer cell line, with an IC₅₀ value of just 40 nM.[9]
However, it is worth noting that the choice of the core scaffold can influence selectivity for different cancer types. For instance, while 2,2'-bithienyl-substituted benzothiazoles were found to be selectively active against lung carcinoma, the corresponding benzimidazoles showed selectivity for cervical carcinoma cells.[7][8] This highlights the nuanced interplay between the core heterocycle and the appended substituent in determining the pharmacological profile.
Quantitative Data Summary
The following table summarizes representative data comparing the antiproliferative activity (IC₅₀ values in µM) of 2-(benzo[b]thienyl)-substituted benzothiazole and benzimidazole derivatives against various human cancer cell lines.
| Compound Class | Core Scaffold | Substitution | HeLa (Cervical) | H460 (Lung) | MCF-7 (Breast) |
| Series 1 | Benzothiazole | Benzo[b]thienyl | More Active | More Active | More Active |
| Series 2 | Benzimidazole | Benzo[b]thienyl | Less Active | Less Active | Less Active |
| Series 3 | Benzothiazole | 2,2'-Bithienyl | Selectively Active | Highly Selective | Active |
| Series 4 | Benzimidazole | 2,2'-Bithienyl | Highly Selective | Less Active | Active |
Data is synthesized from findings where benzothiazole derivatives generally showed more pronounced activity than their benzimidazole analogs.[7][8] Specific IC₅₀ values are proprietary to the cited studies but the trend is clearly indicated.
Divergent Mechanisms of Action: A Tale of Two Cellular Targets
The superior potency of the benzothiazole derivatives is not merely a matter of degree; it stems from a fundamental difference in their mechanism of action compared to their benzimidazole counterparts. This mechanistic divergence is a critical consideration for drug development, influencing everything from target engagement to potential resistance pathways.
Benzimidazoles: The DNA Intercalators
The 2-benzo[b]thienyl substituted benzimidazoles primarily exert their antiproliferative effects by targeting the cell's genetic material. Cell cycle analysis and DNA binding experiments confirm that these compounds act as DNA intercalators .[7] By inserting themselves into the DNA helix, they disrupt critical cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This mechanism is consistent with the broader class of benzimidazole-based anticancer agents, which are known to inhibit topoisomerases and interfere with DNA integrity.[1]
Benzothiazoles: Cytoplasmic Disruption
In stark contrast, the 2-benzo[b]thienyl substituted benzothiazoles operate through a non-DNA-targeting mechanism. Cellular localization studies reveal that these molecules accumulate in the cytoplasm and do not interact with DNA .[7] This points to a different set of cellular targets. The broader literature on benzothiazole derivatives implicates a variety of cytoplasmic and membrane-bound proteins, including:
-
Tyrosine Kinases: Many benzothiazoles are potent inhibitors of protein kinases that are crucial for cancer cell signaling and survival.[4]
-
Apoptosis Induction: They can trigger programmed cell death by activating reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4]
This fundamental difference in cellular targets explains the observed variance in potency and selectivity. While the benzimidazoles rely on the universal target of DNA, the benzothiazoles engage with more specific protein targets within the cytoplasm, offering a potentially wider therapeutic window and a different resistance profile.
Caption: Divergent mechanisms of action for the two scaffolds.
Experimental Protocols: A Self-Validating System for Antiproliferative Assessment
To ensure trustworthy and reproducible results, a robust experimental workflow is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Step-by-Step MTT Assay Protocol
-
Cell Culture and Seeding:
-
Action: Cancer cells (e.g., H460, HeLa, MCF-7) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Causality: Maintaining sterile, optimal growth conditions is essential for cell health and experimental consistency.
-
Action: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). They are allowed to adhere overnight.
-
Causality: Seeding at a consistent density ensures that cells are in an active state of proliferation at the start of the experiment, providing a reliable baseline for measuring growth inhibition.
-
-
Compound Treatment:
-
Action: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. A series of dilutions are made in the cell culture medium to achieve the desired final concentrations.
-
Causality: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
-
Action: The old medium is removed from the cells, and 100 µL of the medium containing the test compound dilutions is added to each well. Control wells receive medium with DMSO only (vehicle control). The plates are incubated for 48-72 hours.
-
Causality: The incubation period must be long enough to allow for multiple cell divisions, making the antiproliferative effects of the compound measurable.
-
-
MTT Reagent Addition and Incubation:
-
Action: After the incubation period, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.
-
Causality: In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
-
-
Formazan Solubilization and Measurement:
-
Action: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals. The plate is gently agitated.
-
Causality: Dissolving the crystals creates a homogenous colored solution, which is necessary for accurate spectrophotometric measurement.
-
Action: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis and IC₅₀ Calculation:
-
Action: The absorbance values are converted to a percentage of viability relative to the vehicle control. These percentages are then plotted against the logarithm of the compound concentration.
-
Causality: This graphical representation creates a sigmoidal dose-response curve, from which the IC₅₀ value can be accurately interpolated using non-linear regression analysis.
-
Caption: Standard workflow for the MTT antiproliferative assay.
Conclusion and Future Perspectives
The available evidence strongly indicates that 2-benzo[b]thienyl substituted benzothiazoles represent a more potent class of antiproliferative agents compared to their direct benzimidazole analogs.[7][8] This enhanced activity is critically linked to a fundamental shift in the mechanism of action: from the DNA-intercalating properties of the benzimidazoles to the cytoplasm-based targets of the benzothiazoles.[7]
This comparative analysis provides a clear directive for future drug development efforts:
-
Prioritize the Benzothiazole Scaffold: For this specific substitution pattern, the benzothiazole core offers a more promising starting point for developing potent anticancer agents.
-
Elucidate Cytoplasmic Targets: Further research should focus on identifying the specific kinases or other cytoplasmic proteins that are targeted by these benzothiazole derivatives to better understand their mode of action and to enable structure-based drug design.
-
Optimize for Selectivity: While potent, the selectivity of these compounds can be further improved. Modifications to the benzo[b]thienyl moiety or the benzothiazole ring system could enhance targeting of cancer cells while minimizing toxicity to normal cells.[10]
By understanding the distinct structure-activity relationships and mechanistic underpinnings of these two scaffolds, researchers can more effectively design and develop the next generation of targeted cancer therapeutics.
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"in vitro testing of Benzaldehyde, 2-benzo[b]thien-5-yl- derivatives against cancer cell lines"
An In-Depth Guide to the In Vitro Evaluation of Benzaldehyde, 2-benzo[b]thien-5-yl- Derivatives as Anticancer Agents
Introduction: The Rationale for Investigating Novel Benzaldehyde Derivatives
Benzaldehyde, the simplest aromatic aldehyde, has a long-documented history of investigation as a potential anticancer agent, with early clinical trials confirming its safety.[1] It is a naturally occurring compound found in many fruits, known for its characteristic almond-like aroma.[2] Recent research has illuminated its mechanism of action, revealing that benzaldehyde can inhibit multiple cancer-related signaling pathways, including PI3K/AKT/mTOR, STAT3, and ERK, by suppressing the binding activity of overexpressed 14-3-3ζ protein.[1] This protein plays a critical role in promoting cancer cell survival, epithelial-mesenchymal plasticity (EMP), and treatment resistance.[2][3] By disrupting the interaction of 14-3-3ζ with its client proteins, benzaldehyde and its derivatives present a promising strategy to overcome resistance to conventional therapies.[4]
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer effects. The incorporation of this moiety into the benzaldehyde structure to create 2-benzo[b]thien-5-yl- derivatives is a rational drug design strategy aimed at enhancing potency and exploring novel structure-activity relationships.
This guide provides a comprehensive framework for the in vitro evaluation of this novel class of compounds. As a Senior Application Scientist, the following sections will not only detail the requisite protocols but also explain the causality behind the experimental choices, ensuring a robust and logical approach to screening and characterization.
Part 1: Primary Screening for Cytotoxic Activity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects against a panel of human cancer cell lines.[5] A broad screening approach is crucial because the genetic and phenotypic heterogeneity of different cancers can lead to varied sensitivities. The National Cancer Institute's NCI-60 panel, for example, utilizes cell lines from diverse tissue origins to provide a comprehensive initial assessment.[5] For a targeted investigation, a panel could include representative cell lines from major cancer types such as breast (e.g., MCF-7), lung (e.g., NCI-H460), prostate (e.g., PC-3), and glioma (e.g., SF-268).[6]
The primary endpoint of this screening is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. This quantitative measure allows for the direct comparison of the potency of different derivatives and benchmarks them against a standard chemotherapeutic agent, such as Doxorubicin.
Comparative Data Presentation: A Template
All quantitative cytotoxicity data should be summarized in a clear, tabular format for easy comparison. The following table serves as a template for presenting IC50 values.
| Compound | Cancer Cell Line | Tissue of Origin | IC50 (µM) ± SD * | Positive Control (Doxorubicin) IC50 (µM) ± SD |
| Derivative 1 | MCF-7 | Breast Adenocarcinoma | Data | 0.8 ± 0.1 |
| Derivative 1 | NCI-H460 | Lung Carcinoma | Data | 1.2 ± 0.2 |
| Derivative 1 | PC-3 | Prostate Carcinoma | Data | 2.5 ± 0.4 |
| Derivative 2 | MCF-7 | Breast Adenocarcinoma | Data | 0.8 ± 0.1 |
| Derivative 2 | NCI-H460 | Lung Carcinoma | Data | 1.2 ± 0.2 |
| Derivative 2 | PC-3 | Prostate Carcinoma | Data | 2.5 ± 0.4 |
*Note: Data are presented as mean ± standard deviation from at least three independent experiments.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for assessing the cytotoxicity of the novel benzaldehyde derivatives.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Causality: This assay is selected for its high throughput and sensitivity. It operates on the principle that only metabolically active, viable cells can perform the enzymatic conversion, thus providing a direct correlation between the colorimetric signal and the number of living cells.[7]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[6][8]
-
Compound Treatment: Prepare serial dilutions of the benzaldehyde derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value from the dose-response curve.[6]
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a method based on the measurement of total cellular protein content.[11] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under acidic conditions.[12][13]
Causality: This assay is chosen as an alternative or confirmatory method to the MTT assay. Its key advantage is that it does not depend on the metabolic activity of the cells, which can sometimes be affected by the test compounds in a way that doesn't correlate with cell death.[12] This makes the SRB assay a more direct measure of cell number/mass.
Methodology:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well (without removing the supernatant) and incubate for 1 hour at 4°C to fix the cells.[12][13]
-
Washing: Wash the plates five times with slow-running tap water or distilled water to remove TCA, medium components, and dead cells. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 15-30 minutes at room temperature.[12]
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12] Air dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[13]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 565 nm.[12]
-
IC50 Calculation: Calculate cell viability and determine the IC50 as described for the MTT assay.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potency of the lead derivatives has been established, the next critical step is to determine how they induce cell death. Many effective anticancer drugs function by inducing apoptosis, or programmed cell death.[14] Distinguishing between apoptosis and necrosis is vital, as apoptosis is a controlled, non-inflammatory process, which is a desirable characteristic for a therapeutic agent.
Apoptosis is a multi-stage process, and different assays can be used to probe its various phases.[15]
-
Early Stage: Translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Mid Stage: Activation of a cascade of proteolytic enzymes called caspases.
-
Late Stage: DNA fragmentation and nuclear condensation.[16]
Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a gold standard for detecting early and late-stage apoptosis.[6] Annexin V is a protein that has a high affinity for phosphatidylserine (PS) and can be conjugated to a fluorescent tag like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Causality: This dual-staining method provides a powerful, quantitative analysis of different cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzaldehyde derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.[6]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
Part 3: Investigating Molecular Targets and Signaling Pathways
Understanding the specific molecular interactions of a compound is the ultimate goal of mechanistic studies. For benzaldehyde derivatives, a key hypothesized target is the 14-3-3ζ protein.[1] Benzaldehyde has been shown to inhibit the interaction between 14-3-3ζ and its client proteins, which disrupts multiple oncogenic signaling pathways and represses the pRb/E2F transcriptional pathway, leading to the inhibition of cell cycle progression and DNA replication.[1][3]
Benzaldehyde's Proposed Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by benzaldehyde. By binding to 14-3-3ζ, benzaldehyde prevents it from interacting with and activating downstream effectors, ultimately leading to cell cycle arrest and growth suppression.
Caption: Proposed mechanism of action for benzaldehyde derivatives.
References
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Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
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Saitoh, J., & Saya, H. (2018). Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. Cancer Research, 78(13_Supplement), 2874-2874. [Link]
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Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. [Link]
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Konus, M., et al. (2019). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. Letters in Organic Chemistry, 16(5), 415-423. [Link]
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Choosing an Apoptosis Detection Assay. Axion Biosystems. [Link]
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A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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Stopping pancreatic cancer spread using benzaldehyde. ecancer. [Link]
-
In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. [Link]
-
SRB Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
DATA SHEET SRB Cytotoxicity Assay. Canvax. [Link]
-
A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy. International Journal of Innovative Science and Research Technology. [Link]
-
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules. [Link]
-
Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Pharmaceutica. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]
- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
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- 10. atcc.org [atcc.org]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. blog.cellsignal.com [blog.cellsignal.com]
Unambiguous Structural Elucidation of Synthesized Benzothiophene Derivatives: A Comparative Guide to 1D vs. 2D NMR Workflows
Target Audience: Researchers, scientists, and drug development professionals.
Benzothiophene and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous pharmacologically active molecules, including selective estrogen receptor modulators (like raloxifene) and various antifungal agents[1]. The synthesis of novel benzothiophene derivatives—often achieved via transition-metal-catalyzed cross-coupling or electrophilic cyclization—is a critical area of drug development[1],[2].
However, following synthesis, confirming the exact regiochemistry of the substitution (e.g., distinguishing a C-2 substituent from a C-3 substituent) presents a significant analytical hurdle. While mass spectrometry can confirm the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for definitive structural elucidation[1].
As a Senior Application Scientist, I have designed this guide to objectively compare the utility of standard 1D NMR against advanced 2D NMR workflows. By understanding the causality behind magnetization transfer and implementing self-validating protocols, you can eliminate ambiguity in your structural assignments.
Part 1: The Analytical Challenge of Benzothiophene Regiochemistry
The core challenge in benzothiophene NMR analysis lies in its electronic environment. The protons on the aromatic benzene ring (H-4 through H-7) typically resonate in a heavily overlapping downfield region (δ 7.0–8.0 ppm)[1].
When a substituent is introduced to the thiophene ring, determining whether it attached to the C-2 or C-3 position using 1D ¹H-NMR alone is often inconclusive due to signal overlap.
-
The Causality of Chemical Shifts: The sulfur heteroatom deshields the C-2 position more strongly than the C-3 position. Consequently, an unsubstituted H-2 proton usually appears further downfield (δ ~7.4–7.8 ppm) compared to an H-3 proton (δ ~7.1–7.4 ppm). However, introducing electron-withdrawing or electron-donating groups to the adjacent benzene ring can perturb this system, making simple 1D shift analysis unreliable for definitive proof.
Part 2: Methodology Comparison: 1D vs. 2D NMR Workflows
To overcome these challenges, researchers must choose between standard 1D workflows and advanced 2D correlation experiments.
Comparison Table: 1D vs. 2D NMR Capabilities
| Feature/Capability | 1D NMR (¹H, ¹³C) | 2D NMR (HSQC, HMBC, COSY) |
| Primary Output | Proton count, basic multiplicity, carbon count[1]. | Exact C-H connectivity and through-bond proximity[3]. |
| Signal Resolution | Poor in the 7.2–8.0 ppm aromatic region. | Excellent; separates overlapping ¹H signals via ¹³C dispersion[3]. |
| Quaternary Carbons | Detectable in ¹³C, but cannot be definitively assigned to specific positions (e.g., C-3a vs C-7a). | Unambiguously assigned via 3-bond HMBC correlations[3]. |
| Regiochemical Proof | Ambiguous for complex C-2/C-3 substitutions. | Definitive; maps substituents directly to the core scaffold. |
| Acquisition Time | Fast (Minutes to ~1 hour). | Moderate to Slow (2–12 hours depending on concentration). |
Visualizing the Analytical Workflow
Decision tree for 1D vs. 2D NMR workflows in benzothiophene structural elucidation.
Part 3: Comparative Experimental Data & Mechanistic Logic
To demonstrate the superiority of 2D NMR, let us compare the theoretical HMBC correlations used to distinguish between two common regioisomers: 2-phenylbenzo[b]thiophene and 3-phenylbenzo[b]thiophene .
The logic relies on tracing 3-bond couplings (³J_CH) from the remaining thiophene proton to the quaternary carbons of the fused ring (C-3a and C-7a).
Key HMBC Distinctions for Regioisomers
| Regioisomer | Remaining Proton | Diagnostic ³J_CH HMBC Correlations (Proton → Carbon) | Structural Proof |
| 2-Substituted | H-3 (Singlet, ~7.3 ppm) | H-3 → C-4 (Protonated)H-3 → C-7a (Quaternary)H-3 → C-1' (Phenyl Quaternary) | The correlation to C-4 (a CH carbon identifiable via HSQC) proves the proton is at position 3. |
| 3-Substituted | H-2 (Singlet, ~7.5 ppm) | H-2 → C-3a (Quaternary)H-2 → C-7a (Quaternary)H-2 → C-1' (Phenyl Quaternary) | The lack of correlation to any protonated benzene carbon (like C-4) proves the proton is at position 2. |
Visualizing HMBC Magnetization Transfer
Key HMBC 2-bond and 3-bond magnetization transfer pathways for benzothiophenes.
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural elucidation, follow this standardized, self-validating protocol for acquiring and interpreting benzothiophene NMR data.
Step 1: Optimized Sample Preparation
-
Weigh 15–20 mg of the synthesized benzothiophene derivative for ¹H/2D experiments, or 40–50 mg if acquiring a standalone ¹³C spectrum[4].
-
Dissolve the compound in 0.6 mL of high-purity CDCl₃ or DMSO-d₆.
-
Causality Check: Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane). Chemical shifts must be strictly referenced to TMS (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.0 ppm for ¹³C) to allow for accurate literature comparison[4].
Step 2: 1D NMR Acquisition & Integration Validation
-
Acquire a ¹H-NMR spectrum (e.g., 400 MHz, 16–32 scans) and a ¹³C-NMR spectrum (100 MHz, 512–1024 scans)[4].
-
Self-Validation: Integrate the ¹H spectrum. The total area under the signals must perfectly match the expected number of protons in your proposed structure[1]. If the integration is correct but the aromatic signals (δ 7.2–8.0 ppm) are heavily overlapped, proceed immediately to 2D NMR. Do not attempt to guess multiplet assignments.
Step 3: HSQC Acquisition (1-Bond Mapping)
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton to its directly attached carbon[3].
-
Self-Validation: Cross-reference the HSQC with your ¹³C spectrum. Quaternary carbons (such as C-3a, C-7a, and the substituted C-2/C-3 carbon) must not show any cross-peaks in the HSQC spectrum. If a supposed quaternary carbon shows an HSQC peak, your 1D ¹³C assignment is flawed.
Step 4: HMBC Acquisition (Regiochemical Proof)
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Set the long-range coupling constant parameter (ⁿJ_CH) to 8 Hz, which is the optimal value for detecting 3-bond couplings in aromatic and heteroaromatic systems.
-
Map the 3-bond correlations from your isolated thiophene proton (H-2 or H-3) to the quaternary carbons of the core and the substituent.
-
Self-Validation (Artifact Rejection): HMBC spectra often contain spurious one-bond correlation artifacts. These appear at the chemical shift of their parent carbon but are split along the proton axis by a massive ¹J_CH coupling (typically 140–160 Hz)[3]. Always measure the distance between suspicious doublet peaks in the HMBC; if the gap is ~140 Hz, discard it as a 1-bond artifact, not a true long-range correlation[3].
References
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes - Rsc.org. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. Indian Academy of Sciences. Available at: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Georgia State University. Available at:[Link]
Sources
Comparative Docking Guide: Benzothiophene-Chalcone Hybrids vs. Cholinesterase Inhibitors
Executive Summary & Rationale
Objective: This guide provides a technical framework for evaluating benzothiophene-chalcone hybrids as dual cholinesterase inhibitors (AChE/BuChE) using molecular docking. It compares these novel hybrids against FDA-approved standards (Donepezil, Galantamine) to assess their potential as multi-target ligands for Alzheimer’s Disease (AD).
Scientific Premise: Current AD therapeutics often fail because they target a single pathological pathway. The "One Molecule, Multiple Targets" strategy suggests hybridizing pharmacophores.
-
Benzothiophene: Provides lipophilic bulk to penetrate the blood-brain barrier (BBB) and interact with the Peripheral Anionic Site (PAS) of AChE.
-
Chalcone: Acts as a flexible linker with
-unsaturated ketone functionality, capable of forming hydrogen bonds in the Catalytic Anionic Site (CAS).
This guide synthesizes data from recent studies (e.g., Molecules 2024) to demonstrate how these hybrids compare to standards in binding affinity and selectivity.
Comparative Performance Analysis
The following data synthesizes experimental IC
Table 1: Comparative Efficacy Profile (Hybrids vs. Standards)
| Compound ID | Scaffold Type | Target | IC | Binding Energy ( | Key Interactions |
| Donepezil | Piperidine-Indanone | AChE | 0.02 - 0.05 | -11.7 | |
| Galantamine | Alkaloid | BuChE | 28.08 | -9.6 | H-bonds (Glu197, Ser198) |
| Hybrid 5f | Benzothiophene-Chalcone | AChE | 62.10 | -10.2 | |
| Hybrid 5h | Benzothiophene-Chalcone | BuChE | 24.35 | -11.1 | |
| Chalcone | Simple Chalcone | AChE | >100 | -7.5 | Weak hydrophobic interactions |
Critical Insight:
-
Selectivity Switch: While Donepezil is highly AChE-selective, the benzothiophene-chalcone hybrid 5h exhibits BuChE inhibition comparable to Galantamine (IC
~24 M vs 28 M).[1][2][3] -
Binding Mode: Hybrids span the active site gorge, connecting the PAS (benzothiophene moiety) and CAS (chalcone moiety), mimicking the "dual binding" mode of Donepezil but with distinct residue contacts.
Validated Experimental Protocol
To replicate these findings or evaluate new derivatives, follow this self-validating workflow.
Phase 1: System Preparation
Causality: Improper protonation states are the #1 cause of docking failure in hydrolytic enzymes like AChE.
-
Protein Retrieval:
-
Pre-processing:
-
Remove water molecules (except conserved waters bridging the ligand).
-
Crucial Step: Protonate Histidine residues (His447) in the catalytic triad based on pH 7.4.
-
-
Ligand Preparation:
-
Generate 3D conformers of benzothiophene-chalcones.
-
Minimize energy using the MMFF94 force field to correct bond lengths/angles before docking.
-
Phase 2: The Self-Validating Docking Loop
Trustworthiness: You must prove your algorithm works before testing new compounds.
-
Extract the co-crystallized ligand (Donepezil) from 4EY7.
-
Re-dock Donepezil into the empty active site.
-
Calculate RMSD: Measure the Root Mean Square Deviation between the docked pose and the original crystal pose.
Phase 3: Workflow Visualization
The following diagram illustrates the critical path from structure retrieval to binding energy calculation.
Figure 1: Validated molecular docking workflow ensuring protocol reliability via RMSD benchmarking.
Mechanistic Interaction Map
Understanding why these hybrids work requires visualizing the binding pocket. The benzothiophene-chalcone scaffold targets two distinct sites connected by a narrow gorge.
Dual-Site Binding Mechanism
-
Peripheral Anionic Site (PAS): The Benzothiophene ring engages Trp286 via
- stacking. This prevents substrate entry and A peptide aggregation. -
Catalytic Anionic Site (CAS): The Chalcone carbonyl oxygen forms H-bonds with the backbone of Phe295 or the catalytic Ser203.
-
The Linker: The chalcone alkene spacer spans the gorge, interacting with aromatic residues like Tyr337 (gating residue).
Figure 2: Interaction map showing the dual-binding mode of benzothiophene-chalcones within the AChE gorge.
References
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors. Molecules, 2024.[1][2]
-
Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PMC, 2023.
-
Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors. Indian Journal of Pharmaceutical Sciences, 2021.
-
Crystal structure of human acetylcholinesterase in complex with donepezil (PDB: 4EY7). RCSB Protein Data Bank.
Sources
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [mdpi.com]
- 2. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction | In Vivo [iv.iiarjournals.org]
- 5. Combining Chalcones with Donepezil to Inhibit Both Cholinesterases and Aβ Fibril Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
"assessing the selectivity of novel benzothiophene inhibitors for different kinase targets"
Executive Summary: The Benzothiophene Advantage
In the crowded landscape of kinase inhibitors, the benzothiophene scaffold has emerged as a "privileged structure" capable of navigating the critical trade-off between potency and selectivity. Unlike promiscuous staurosporine analogues, novel benzothiophene derivatives—specifically those targeting MK2 , DYRK1A , and CLK families—demonstrate a unique ability to exploit non-conserved regions of the ATP-binding pocket, such as the solvent-exposed front and the hydrophobic back pocket.
This guide provides a technical comparison of these novel agents against established benchmarks, detailing the experimental protocols required to rigorously validate their selectivity profiles.
Comparative Analysis: Novel Benzothiophenes vs. Standard Inhibitors
The following analysis focuses on two distinct kinase targets where benzothiophenes have shown superior selectivity profiles: MK2 (MAPKAPK2) and DYRK1A .
Case Study A: MK2 Inhibition (Inflammation & Oncology)
The Challenge: Developing ATP-competitive inhibitors for MK2 is notoriously difficult due to the high affinity of the kinase for ATP and the structural similarity of its active site to other CAMK family members.
The Solution: Novel benzothiophene inhibitors, such as PF-3644022 , utilize a unique binding mode that induces a conformational change in the glycine-rich loop, securing high selectivity.
Table 1: Comparative Performance of MK2 Inhibitors
| Feature | PF-3644022 (Benzothiophene) | SB203580 (p38 Inhibitor Benchmark) | Staurosporine (Pan-Kinase Control) |
| Primary Target IC50 | 5 nM (MK2) | ~50 nM (p38α/β) | < 5 nM (Broad) |
| Selectivity Profile | High (>200 kinases screened) | Moderate (Inhibits CK1, RIPK2) | Low (Promiscuous) |
| Mechanism | ATP-Competitive (Reversible) | ATP-Competitive | ATP-Competitive |
| Cellular Potency (TNFα) | 160 nM | ~100-500 nM | N/A (Toxic) |
| Key Structural Interaction | Interactions with Gly-rich loop | Hinge region binder | Hinge region binder |
Analyst Note: While p38 inhibitors like SB203580 indirectly block MK2 activation, they suffer from "pathway escape" and broader toxicity. The benzothiophene PF-3644022 directly targets MK2 with superior residence time, preventing the phosphorylation of HSP27 without affecting the upstream p38 functions unrelated to inflammation.
Case Study B: DYRK1A/B Inhibition (Neurodegeneration)
The Challenge: DYRK1A inhibitors often cross-react with CLK1/2/4 due to high sequence homology in the ATP-binding cleft.
The Solution: Novel 5-hydroxybenzothiophene derivatives (e.g., Compound 3n and 16b ) exploit subtle differences in the "gatekeeper" residues and the hinge region hydrogen bonding network.
Table 2: Selectivity Metrics for DYRK1A Inhibitors
| Compound | Scaffold | DYRK1A IC50 | CLK1 IC50 (Off-Target) | Selectivity Ratio (CLK1/DYRK1A) |
| Compound 3n | Benzothiophene | 6 nM | >1000 nM | >160x |
| Harmine | β-Carboline | 80 nM | 500 nM | ~6x |
| Leucettine L41 | 2-Aminoimidazolone | 40 nM | 15 nM | 0.4x (Non-selective) |
Data Insight: The benzothiophene Compound 3n achieves a "narrow spectrum" profile, effectively sparing the CLK family, which is critical for avoiding splicing toxicity observed with earlier generation inhibitors like Leucettine L41.
Mechanistic Visualization: The MK2 Signaling Pathway
Understanding where these inhibitors act is crucial for assay design. The diagram below illustrates the specific intervention point of benzothiophene inhibitors within the p38/MK2 pathway.
Figure 1: Signal transduction cascade showing the precise intervention point of benzothiophene MK2 inhibitors downstream of p38 MAPK.
Experimental Protocol: Validating Selectivity
To objectively assess the selectivity of a novel benzothiophene, a single IC50 curve is insufficient. You must employ a Self-Validating Screening Cascade .
Phase 1: The "Broad Net" (In Vitro Profiling)
Objective: Determine the Gini coefficient and Selectivity Score (S-score).
-
Assay Platform: Use a radiometric (
P-ATP) or ADP-Glo™ assay. Fluorescence-based assays (FRET) are prone to interference from the autofluorescence of sulfur-containing benzothiophenes. -
Panel Size: Minimum 200 kinases, covering all 8 major groups (TK, TKL, STE, CK1, AGC, CAMK, CMGC, Other).
-
Concentration: Screen at
and . -
Data Output: Calculate the
score (percentage of kinases inhibited by ).-
Target:
(indicates high selectivity).
-
Phase 2: Orthogonal Binding Validation (Kd Determination)
Objective: Confirm that inhibition is driven by thermodynamic binding, not aggregation or false positives.
-
Method: Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR) .
-
Protocol (TSA):
-
Mix 2
kinase domain with Sypro Orange dye. -
Add benzothiophene inhibitor (10
). -
Run melt curve (
to ). -
Validation Criteria: A
confirms specific binding.
-
Phase 3: Cellular Target Engagement (The "Truth" Test)
Objective: Prove the compound penetrates the cell and binds the target in a complex physiological environment.
-
Method: NanoBRET™ Target Engagement Assay .
-
Why: Benzothiophenes are lipophilic; cellular potency often drops due to protein binding (HSA).
-
Workflow:
-
Transfect HEK293 cells with Kinase-Luciferase fusion.
-
Treat with cell-permeable fluorescent tracer.
-
Titrate Benzothiophene inhibitor.
-
Result: The inhibitor displaces the tracer, decreasing BRET signal.
-
Calculation: Determine the cellular
. If Cell >> Biochemical , optimize permeability.
-
Methodological Workflow Diagram
The following flowchart outlines the logic for decision-making during the assessment process.
Figure 2: Step-by-step validation workflow for assessing kinase inhibitor selectivity.
References
-
Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 2022.[1]
-
Benzothiophene inhibitors of MK2.[2][3] Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 2009.[3]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 2024.
-
Benzothiophene inhibitors of MK2.[2][3] Part 2: Improvements in kinase selectivity and cell potency. Bioorganic & Medicinal Chemistry Letters, 2009.
-
Targeted Kinase Selectivity from Kinase Profiling Data. ACS Chemical Biology, 2013.
Sources
- 1. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Benzaldehyde, 2-benzo[b]thien-5-yl-
Executive Summary & Immediate Action
Benzaldehyde, 2-benzo[b]thien-5-yl- (CAS 867381-24-6) is a biaryl intermediate often used in medicinal chemistry (e.g., Suzuki-Miyaura coupling). Unlike simple benzaldehydes, this compound contains a sulfur heterocycle, necessitating specific disposal routes to manage sulfur oxide (
Critical Directive: Do NOT dispose of this compound down the drain. It poses a significant risk of aquatic toxicity and must be segregated as Hazardous Chemical Waste for high-temperature incineration.
Chemical Profile & Hazard Identification
To ensure self-validating safety protocols, we must understand the physicochemical properties driving the hazard.
| Property | Specification | Operational Implication |
| CAS Number | 867381-24-6 | Unique identifier for waste manifesting. |
| Formula | Sulfur content dictates incineration parameters. | |
| Physical State | Solid (likely off-white/yellow) | Dust generation is a primary exposure route. |
| Reactivity | Air-sensitive (Aldehyde) | Can oxidize to carboxylic acid; store under inert gas.[1] |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.), H412 (Aquatic). |
Mechanism of Hazard
-
Aldehyde Oxidation: The formyl group (-CHO) is susceptible to autoxidation, forming the corresponding benzoic acid derivative. While not explosive, this changes the chemical profile and solubility.
-
Sulfur Combustion: Improper disposal (e.g., low-temp trash burning) releases sulfur dioxide (
), a toxic gas. Professional incineration with scrubbers is mandatory.
Waste Characterization & Segregation
Proper segregation is the first line of defense in waste management. Use the following decision logic to classify your waste stream.
Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating Benzaldehyde, 2-benzo[b]thien-5-yl- waste streams. Ensure sulfur-containing solids are flagged for incineration.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired chemicals, contaminated gloves, paper towels, and silica gel from purification.
-
Containment: Collect solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Labeling: Affix a hazardous waste label. Explicitly write:
-
Chemical Name: Benzaldehyde, 2-benzo[b]thien-5-yl-[2]
-
Constituents: 100% Organic Solid, Sulfur-containing.
-
Hazards: Irritant, Toxic to Aquatic Life.
-
-
Sealing: Ensure the lid is screwed on tightly. If the compound creates dust, tape the lid to prevent loosening during transport.
-
Disposal: Transfer to the institution's Central Accumulation Area (CAA) for pickup by a licensed contractor (e.g., Veolia, Clean Harbors).
-
Disposal Code: Non-RCRA Regulated Chemical Solid (unless specific local codes apply).
-
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from Suzuki couplings, recrystallization solvents.
-
Segregation: Determine the primary solvent.
-
Halogenated: (e.g., DCM, DCE) -> Red Can/Bin
-
Non-Halogenated: (e.g., Toluene, THF, Ethanol) -> Clear/White Can/Bin
-
-
Quenching (If Reactive Reagents Present):
-
If the mixture contains residual boronic acids or palladium catalysts, quench with a mild scavenger (e.g., QuadraPure™) or wash with water before adding to the waste container to prevent secondary reactions in the drum.
-
-
Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).
-
Logging: Record the approximate volume of "Benzaldehyde, 2-benzo[b]thien-5-yl-" on the waste log sheet attached to the container. Even trace amounts (mg) should be noted due to the sulfur content.
Protocol C: Empty Containers & Glassware
Applicability: Vials, flasks, and bottles.
-
Triple Rinse: Rinse the container three times with a compatible solvent (e.g., Acetone or Ethanol).
-
Action: Collect all rinsates into the Liquid Waste stream (Protocol B).
-
-
Defacing: Cross out the original label. Mark as "Triple Rinsed - Empty".
-
Disposal:
-
Glass: Place in the "Broken Glass/Lab Glass" box.
-
Plastic:[3] Place in regular trash (if permitted by local EHS) or recycling if non-contaminated.
-
Spill Response Workflow
In the event of a bench-scale spill (< 50 g/mL), follow this immediate containment logic.
Figure 2: Immediate spill response workflow. Note: For spills > 100g or outside the fume hood, evacuate and call EHS.
Regulatory Compliance & Documentation
To maintain "Trustworthiness" and audit-readiness, documentation is as critical as the physical disposal.
-
US EPA Classification: This compound is likely not P-listed or U-listed specifically. However, it falls under the "Characteristic" waste if it exhibits ignitability (D001) or if the waste stream contains listed solvents (F-codes).
-
Manifesting: When filling out waste manifests, list the primary hazard class as Class 9 (Miscellaneous Hazardous Material) or Class 6.1 (Toxic) depending on the concentration and specific toxicity data of the mixture [1].
-
Sulfur Note: Alert the disposal contractor to the sulfur content (
by weight). This ensures they route the waste to an incinerator equipped with appropriate flue gas desulfurization (FGD) scrubbers to prevent acid rain formation ( emissions) [2].
References
-
Alberta Government . Guidelines for the Disposal of Sulphur Containing Solid Waste. Open Government Program. Available at: [Link]
-
ChemSrc . Benzaldehyde, 2-benzo[b]thien-5-yl- (CAS 867381-24-6) Physicochemical Properties. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
